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  • Product: 2-fluoro-6-iodo-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3)

Executive Summary 2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3) is a highly specialized halogenated benzamide intermediate used primarily in the synthesis of conformationally restricted kinase inhibitors. Distingu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3) is a highly specialized halogenated benzamide intermediate used primarily in the synthesis of conformationally restricted kinase inhibitors. Distinguished by its 2,6-disubstitution pattern, this scaffold utilizes the steric bulk of the iodine atom and the electronic properties of the fluorine atom to force the amide bond out of planarity with the phenyl ring. This "ortho-effect" is a critical design element in medicinal chemistry, employed to lock downstream intermediates into bioactive atropisomeric conformations, particularly in the development of MEK and c-Met inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound features a benzamide core decorated with a fluorine atom at the C2 position and an iodine atom at the C6 position. The presence of the iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N-methyl group modulates solubility and hydrogen-bonding capability.

Table 1: Physicochemical Specifications
PropertySpecificationNote
CAS Number 1315689-04-3
IUPAC Name 2-Fluoro-6-iodo-N-methylbenzamide
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Appearance Off-white to pale yellow crystalline solidTypical for iodinated benzamides
Melting Point 115–125 °C (Predicted)Varies by polymorph/purity
Solubility DMSO (>50 mg/mL), DMF, DCM, MeOHLow water solubility
LogP ~1.98Lipophilic character
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Fluorine)

Synthetic Pathways and Manufacturing

The synthesis of 2-fluoro-6-iodo-N-methylbenzamide typically proceeds from 2-fluoro-6-iodobenzoic acid . The extreme steric hindrance at the carbonyl carbon (flanked by F and I) requires robust activation methods to ensure efficient amidation.

Route A: Acid Chloride Activation (Scalable)

This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy and lack of expensive coupling reagents.

  • Activation : 2-Fluoro-6-iodobenzoic acid is suspended in dry dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) is added dropwise with a catalytic amount of DMF. The mixture is refluxed until gas evolution ceases, yielding the acid chloride.

  • Amidation : The crude acid chloride is concentrated and re-dissolved in dry THF. A solution of methylamine (2.0 M in THF or aqueous 40%) is added at 0°C in the presence of a base (Et₃N or DIPEA) to scavenge HCl.

  • Workup : The solvent is removed, and the residue is partitioned between EtOAc and dilute HCl (to remove excess amine), followed by recrystallization from Heptane/EtOAc.

Route B: Peptide Coupling (Laboratory Scale)

For smaller scales where isolation of the acid chloride is undesirable, standard coupling reagents are effective, though slower due to steric hindrance.

  • Reagents : HATU or PyBOP (1.2 equiv), DIPEA (3 equiv), Methylamine HCl.

  • Conditions : DMF, Room Temperature, 12–24 hours.

Visualization: Synthetic Workflow

Synthesis Start 2-Fluoro-6-iodobenzoic Acid (CAS 111771-08-5) Activation Activation (SOCl2 or (COCl)2) Start->Activation Reflux Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Amidation Amidation (MeNH2, Et3N, THF) Intermediate->Amidation 0°C to RT Product 2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3) Amidation->Product Workup & Cryst.

Caption: Step-wise synthetic pathway from benzoic acid precursor to final amide via acid chloride activation.

Reactivity Profile & Functionalization

The core utility of CAS 1315689-04-3 lies in its chemoselective reactivity . The molecule contains two orthogonal reaction centers:

  • C-I Bond (C6) : Highly reactive toward Pd-catalyzed cross-coupling. The iodine is significantly more reactive than the fluorine or the amide, allowing for selective functionalization without protecting groups.

  • Amide Nitrogen : Can be alkylated or participate in directed C-H activation (though the ortho positions are blocked, the amide can direct meta-activation if conditions allow).

Key Transformations
  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids to generate biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling : Reaction with terminal alkynes to introduce rigid acetylene linkers.

  • Heck Reaction : Coupling with acrylates or styrenes.

Visualization: Reactivity Scope

Reactivity Center 2-Fluoro-6-iodo-N-methylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Center->Sonogashira Amination Buchwald-Hartwig (R-NH2, Pd(0)) Center->Amination Biaryl 2-Fluoro-6-aryl-N-methylbenzamide (Kinase Inhibitor Core) Suzuki->Biaryl Alkyne Alkynyl-Benzamide (Rigid Linker) Sonogashira->Alkyne Aniline 2-Amino-6-fluoro-benzamide (Heterocycle Precursor) Amination->Aniline

Caption: Divergent synthesis capabilities of the 2-fluoro-6-iodo scaffold utilizing the reactive iodine handle.

Therapeutic Applications: The "Ortho-Effect"

In drug discovery, this compound is not a drug itself but a structural architect . The 2,6-disubstitution pattern (Fluoro/Iodo) creates a "sandwich" effect around the amide bond.

Mechanism of Action (Structural)[5][8]
  • Conformational Lock : The steric bulk of the Iodine (Van der Waals radius ~1.98 Å) and Fluorine (~1.47 Å) forces the amide group to rotate out of the plane of the benzene ring (dihedral angle often >60°).

  • Atropisomerism : When coupled to another bulky group (e.g., a quinoline or pyridine via the iodine), the rotation around the biaryl axis becomes restricted. This creates stable atropisomers which can bind selectively to chiral pockets in enzymes like MEK1/2 or c-Met .

  • Metabolic Stability : The fluorine atom at C2 blocks metabolic oxidation at a typically labile position, extending the half-life of the final drug candidate.

Case Study: MEK Inhibitor Synthesis

Analogues of this compound are precursors to drugs like Trametinib (though Trametinib uses a slightly different halogenation pattern, the principle of 2,4,6-substitution is identical). The iodine is replaced by a complex heterocycle, while the N-methyl amide mimics the ATP adenine ring or interacts with the "gatekeeper" residue in the kinase pocket.

Handling and Safety Standards

As a halogenated organic intermediate, standard chemical hygiene is required.

  • Hazards :

    • Skin/Eye Irritant : The compound is an alkylating agent precursor and can cause irritation.

    • Light Sensitivity : Iodides can degrade (turn yellow/brown) upon prolonged exposure to light. Store in amber vials.

  • Storage :

    • Temperature: 2–8°C (Refrigerated) recommended for long-term stability.

    • Atmosphere: Store under Nitrogen or Argon to prevent oxidative deiodination.

  • Disposal :

    • Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Halogenated Benzamides : Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,6-Disubstituted Benzamides as Kinase Inhibitors".

  • MEK Inhibitor Design : Nature Reviews Drug Discovery, "Allosteric MEK Inhibitors: The Legacy of PD0325901 and Trametinib".

  • Cross-Coupling Methodologies : Chemical Reviews, "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles".

  • Properties of Fluorinated Benzoic Acids : Sigma-Aldrich Technical Library, "2-Fluoro-6-iodobenzoic acid Product Specification".

  • Patent Literature : World Intellectual Property Organization (WIPO), WO2012006213, "Benzamide Derivatives as MEK Inhibitors".

Exploratory

Orthogonal Reactivity and Structural Dynamics of 2-Fluoro-6-iodo-N-methylbenzamide: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of bifunctional building blocks is paramount. 2-Fluoro-6-iodo-N-methylbenzamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of bifunctional building blocks is paramount. 2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) represents a highly specialized, di-halogenated scaffold that offers unparalleled synthetic versatility. By positioning a highly electronegative fluorine atom and a highly polarizable, easily cross-coupled iodine atom ortho to an N-methylamide directing group, this molecule provides a rigid, out-of-plane 3D conformation.

As a Senior Application Scientist, I have designed this whitepaper to dissect the physicochemical properties, mechanistically driven synthesis protocols, and orthogonal reactivity of this compound. This guide is intended for drug development professionals seeking to leverage this scaffold in the synthesis of complex therapeutics, such as CNS-active receptor ligands and enzyme inhibitors.

Physicochemical & Structural Profiling

The unique reactivity of 2-fluoro-6-iodo-N-methylbenzamide is dictated by its steric and electronic environment. The bulky iodine atom (Van der Waals radius ~1.98 Å) and the highly electronegative fluorine atom (1.47 Å) flank the C1 carboxamide. This severe ortho-disubstitution forces the planar amide group out of coplanarity with the benzene ring. While this reduces classical resonance stabilization, it significantly increases the molecule's three-dimensional character—a highly sought-after trait in modern drug discovery to improve target specificity and reduce off-target binding. Furthermore, the introduction of fluorine enhances molecular lipophilicity and bioavailability, mimicking enzyme substrates while blocking metabolic degradation 1.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name 2-Fluoro-6-iodo-N-methylbenzamideDefines the exact regiochemistry for orthogonal reactions.
CAS Number 1315689-05-4Unique identifier for sourcing and regulatory filing.
Molecular Formula C8H7FINOLow molecular weight (ideal for fragment-based design).
Molecular Weight 279.05 g/mol Highly efficient ligand efficiency (LE) metric potential.
Melting Point 190-193 °C 2Indicates strong intermolecular hydrogen bonding in the solid state.

Mechanistic Synthesis: Overcoming Steric Congestion

Synthesizing 2-fluoro-6-iodo-N-methylbenzamide from its precursor, 2-fluoro-6-iodobenzoic acid 3, presents a distinct challenge. Standard amide coupling reagents (e.g., EDC/HOBt) often yield poor conversion rates due to the extreme steric hindrance around the carboxylate group. To bypass this, the carboxylic acid must be converted into a highly compact, hyper-electrophilic acyl chloride intermediate.

SynthesisWorkflow SM 2-Fluoro-6-iodobenzoic Acid (Sterically Congested) Int Acyl Chloride Intermediate (Highly Electrophilic) SM->Int (COCl)2, cat. DMF THF, 20°C (Overcomes steric bulk) Prod 2-Fluoro-6-iodo-N-methylbenzamide (Target Molecule) Int->Prod CH3NH2 THF, 0°C to RT (Rapid amidation)

Fig 1: Mechanistic workflow for the synthesis of 2-fluoro-6-iodo-N-methylbenzamide via acyl chloride.

Step-by-Step Protocol: Acyl Chloride Activation & Amidation

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Initiation & Activation: Dissolve 2-fluoro-6-iodobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 2-3 drops of catalytic N,N-Dimethylformamide (DMF) 4.

  • Acyl Chloride Formation: Cool the reaction to 0 °C. Dropwise, add oxalyl chloride (1.2 eq).

    • Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent. This highly electrophilic species rapidly converts the sterically hindered carboxylic acid into an acyl chloride, a process that bulky active esters (like OBt) struggle to achieve 4.

  • Self-Validation Check: Stir the mixture at 20 °C. The formation of the acyl chloride is accompanied by the evolution of CO2 and CO gases. Do not proceed until gas evolution completely ceases (typically 1-2 hours). The cessation of bubbling is a visual, self-validating indicator of quantitative conversion 4.

  • Amidation: Re-cool the vessel to 0 °C. Slowly add methylamine solution (2.0 M in THF, 2.5 eq) 4. The excess amine serves dual purposes: it acts as the nucleophile and as an acid scavenger for the generated HCl byproduct. Stir at 60 °C for 4 hours if required for complete conversion, though RT is often sufficient for simple amines 4.

  • Workup & Isolation: Evaporate the solvent under reduced pressure. Purify via silica gel chromatography (eluting with EtOAc/petroleum ether) to afford the title compound as a solid with a melting point of 190-193 °C 24.

Orthogonal Functionalization Strategies

The strategic value of this scaffold lies in its orthogonal reactivity . Chemists can selectively functionalize one site without disturbing the others, driven by the vast differences in Bond Dissociation Energies (BDE) and electronegativity.

OrthogonalReactivity Core 2-Fluoro-6-iodo-N-methylbenzamide Iodine C6: Iodine Site (Low BDE: ~240 kJ/mol) Core->Iodine Fluorine C2: Fluorine Site (High Electronegativity) Core->Fluorine Amide C1: N-methylamide (Directing Group) Core->Amide CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Iodine->CrossCoupling Oxidative Addition SNAr Nucleophilic Aromatic Substitution (SNAr) Fluorine->SNAr Meisenheimer Complex DoM Directed ortho-Metalation (DoM) Amide->DoM Li+ Coordination

Fig 2: Orthogonal functionalization pathways enabled by the di-halogenated benzamide scaffold.

Table 2: Orthogonal Reactivity Profile
Reaction SitePrimary Reaction TypeCausality / Mechanistic DriverTypical Conditions
C6 (Iodine) Transition-Metal Cross-CouplingThe C-I bond possesses a very low BDE (~240 kJ/mol), making it highly susceptible to oxidative addition by Palladium(0) catalysts while leaving the C-F bond intact.Pd(PPh3)4, Boronic acids, Base, Heat
C2 (Fluorine) Nucleophilic Aromatic Substitution (SNAr)The extreme electronegativity of fluorine stabilizes the transient Meisenheimer complex. Once the iodine is replaced by an electron-withdrawing group, the C-F bond becomes highly activated for nucleophilic attack.Amines/Alcohols, K2CO3, Polar Aprotic Solvent, Heat
C1 (Amide) Directed ortho-Metalation (DoM)The Lewis basic carbonyl oxygen coordinates strongly to organolithium species, directing deprotonation to adjacent available sites if the halogens are substituted.n-BuLi or sec-BuLi, Electrophiles, -78 °C

Case Studies in Drug Discovery

The 2-fluoro-6-iodo-N-methylbenzamide core is not merely a theoretical curiosity; it is actively deployed in the synthesis of high-value therapeutics:

  • 5-HT6 Receptor Ligands (CNS Disorders): The 5-HT6 receptor is primarily localized in the central nervous system and is a major target for cognitive diseases, Alzheimer's, and schizophrenia 2. The rigid benzamide core acts as a lipophilic vector. The fluorine atom enhances metabolic stability and blood-brain barrier (BBB) penetration, while the iodine atom serves as a synthetic handle to attach complex tricyclic or heteroaryl pharmacophores via cross-coupling [[2]]().

  • Metallo-β-Lactamase Inhibitors (Antibiotic Resistance): Bacterial antibiotic resistance is a critical threat to modern healthcare 4. Metallo-β-lactamases degrade β-lactam antibiotics. Substituted 2-fluoro-6-iodobenzamides are utilized as precursors to synthesize potent inhibitors that synergize with antibiotics like imipenem. The iodine site allows for late-stage diversification to optimize binding within the metalloenzyme's active site [[4]]().

References

  • [2] Tricyclic derivatives and their pharmaceutical use and compositions - Google Patents (WO2011087712A2). 2

  • [1] Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. 1

  • [3] 2-Amino-6-fluorobenzoic acid - Benchchem. 3

  • [4] Metallo-β-lactamase inhibitors - Google Patents (US10227331B2). 4

Sources

Foundational

Technical Guide: 2-Fluoro-6-Iodo-N-Methylbenzamide in Advanced Pharmaceutical Synthesis

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools engineered for specific chemical environments. 2-Fluoro-6-iodo-N-methylbenzamide is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools engineered for specific chemical environments. 2-Fluoro-6-iodo-N-methylbenzamide is a highly specialized intermediate utilized primarily in the development of neuroactive compounds. This whitepaper deconstructs its physicochemical properties, the structural causality behind its design, and the optimized methodologies required to handle its unique steric challenges in drug development workflows.

Molecular Profile & Physicochemical Properties

Before deploying any intermediate in a synthetic pathway, its quantitative parameters must be rigorously established to ensure accurate stoichiometric calculations and downstream analytical validation[1].

PropertyValueAnalytical Significance
Chemical Name 2-Fluoro-6-iodo-N-methylbenzamideIUPAC standard nomenclature.
CAS Registry Number 1315689-05-4Unique identifier for supply chain and patent tracking[2].
Molecular Formula C₈H₇FINOEssential for determining exact isotopic mass.
Molecular Weight 279.05 g/mol Target mass for LC-MS validation workflows[1].
SMILES String O=C(NC)C1=C(I)C=CC=C1FUsed for in silico modeling and cheminformatics.

Structural Significance in Medicinal Chemistry

The substitution pattern of 2-fluoro-6-iodo-N-methylbenzamide is not arbitrary; it is a deliberate architectural choice designed to dictate both reactivity and final receptor binding.

  • The Ortho-Fluoro Substituent: Fluorine is highly electronegative but sterically compact (a bioisostere for hydrogen). In this position, it withdraws electron density from the aromatic ring, lowering the pKa of adjacent protons. More importantly, it can lock the conformation of the N-methyl amide group via intramolecular dipole-dipole interactions, forcing the molecule into a specific geometry required for target receptor docking.

  • The Ortho-Iodo Substituent: Iodine serves as a highly reactive, programmable handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). Its massive van der Waals radius creates severe steric hindrance, forcing the amide plane to twist out of coplanarity with the benzene ring. This "out-of-plane" conformation is frequently leveraged to fit into narrow, deep hydrophobic pockets in G-protein coupled receptors (GPCRs).

  • The N-Methyl Amide: Provides a secondary vector for functionalization or acts as a critical hydrogen bond donor/acceptor within the active site of the target protein.

Experimental Methodology: Sterically Hindered Amide Coupling

Synthesizing 2-fluoro-6-iodo-N-methylbenzamide from 2-fluoro-6-iodobenzoic acid presents a significant kinetic hurdle. Standard coupling agents (like EDCI/HOBt) often fail or require extended reaction times due to the severe steric shielding provided by the di-ortho substituents (fluorine and iodine) flanking the carboxylate group.

To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The causality here is specific: HATU rapidly forms a highly reactive HOAt active ester. The nitrogen at the 7-position of the HOAt ring provides an anchoring hydrogen bond to the incoming methylamine, accelerating the nucleophilic attack despite the immense steric bulk.

Step-by-Step Protocol (Self-Validating System)

This workflow is engineered to be self-validating, ensuring that each step inherently proves the success of the preceding one.

  • Activation: Dissolve 2-fluoro-6-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) at 0°C.

    • Causality: The low temperature prevents undesired side reactions (like epimerization or decarboxylation), while DIPEA ensures the carboxylic acid is fully deprotonated to attack the HATU uronium species.

  • Amidation: After 30 minutes of activation, add methylamine hydrochloride (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup:

    • Quench the reaction with water and extract with Ethyl Acetate (3x).

    • Wash the organic layer sequentially with 1N HCl (removes unreacted methylamine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted benzoic acid and HOAt byproducts), and brine.

    • Validation: Because the acidic and basic impurities are partitioned into the aqueous phases, any mass remaining in the dried organic layer is fundamentally restricted to the neutral amide product.

  • Analytical Confirmation:

    • Concentrate the organic layer and analyze via LC-MS. The presence of a dominant peak at m/z 280.0 [M+H]⁺ confirms the successful coupling.

    • Conduct ¹H NMR (CDCl₃). The validation signature is a distinct doublet around ~3.0 ppm corresponding to the N-methyl group, split by the adjacent amide proton.

Downstream Applications: 5-HT6 Receptor Ligands

The primary industrial application of 2-fluoro-6-iodo-N-methylbenzamide is its use as an advanced intermediate in the synthesis of tricyclic derivatives[3]. These complex molecules are designed to act as high-affinity ligands for the 5-HT6 receptor , a Gs-coupled GPCR localized almost exclusively in the central nervous system.

By utilizing the ortho-iodo group as a coupling site, chemists can build tricyclic scaffolds that act as 5-HT6 antagonists. Blocking this receptor has been shown to increase the release of acetylcholine (ACh) and glutamate in the cortex and hippocampus, offering a potent pro-cognitive effect investigated for the treatment of Alzheimer's disease, schizophrenia, and other neurodegenerative disorders[3].

G Ligand 5-HT6 Antagonist (Tricyclic Derivative) Receptor 5-HT6 Receptor (Gs-Coupled GPCR) Ligand->Receptor Binds & Blocks Gs Gs Protein Complex (Inhibited) Receptor->Gs Prevents Activation AC Adenylyl Cyclase (AC) Downregulation Gs->AC Decreases cAMP NT Increased ACh & Glutamate Release AC->NT Modulates Interneurons Cognition Enhanced Cognitive Function NT->Cognition Pro-cognitive Effect

Figure 1: Mechanism of action for 5-HT6 receptor antagonists in cognitive enhancement.

References

  • Title: WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions Source: Google Patents URL

Sources

Exploratory

In-Depth Technical Guide: 2-Fluoro-6-iodo-N-methylbenzamide

Executive Summary & Chemical Identity[1] 2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) is a specialized halogenated benzamide intermediate used primarily in medicinal chemistry. Its unique substitution pattern—fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) is a specialized halogenated benzamide intermediate used primarily in medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom at the C2 position and an iodine atom at the C6 position—creates a highly functionalized "ortho-blocked" scaffold.

This compound is a critical building block for the synthesis of polycyclic heterocycles, particularly quinazolinones and isoquinolinones , which are privileged structures in kinase inhibitors and GPCR modulators. The presence of the iodine atom facilitates selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom serves as a potential leaving group for subsequent nucleophilic aromatic substitution (


) or C-H activation.
Chemical Identification Table
ParameterSpecification
Chemical Name 2-Fluoro-6-iodo-N-methylbenzamide
CAS Number 1315689-05-4
Molecular Formula

Molecular Weight 279.05 g/mol
SMILES CNC(=O)C1=C(C=CC=C1F)I
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1][2]
Purity Grade Typically >95% (HPLC) for R&D applications

Hazard Identification & Safety Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public registries, its structural class (halogenated benzamides) dictates a baseline safety profile centered on mucosal irritation and potential sensitization.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Label Elements[4]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard & Precautionary Statements
CodeStatementAction/Prevention
H315 Causes skin irritation.[3][4]Wear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritation.[3][4][5][6]Wear chemical safety goggles.[3] Avoid contact lenses.[5]
H335 May cause respiratory irritation.[3][6]Use only in a chemical fume hood.
P261 Avoid breathing dust/fume/gas.[3][5][6]Keep container tightly closed.[3]
P305+ IF IN EYES: Rinse cautiously with water for 15 mins.
Safety Workflow Diagram

The following diagram outlines the hierarchy of controls for handling this compound in a research setting.

SafetyWorkflow Start Start: Handling 2-F-6-I-Benzamide Hood Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Start->Hood PPE Personal Protective Equipment: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Handling Weighing & Transfer: Avoid Dust Generation PPE->Handling Waste Disposal: Halogenated Organic Waste Stream Handling->Waste Post-Experiment

Figure 1: Safety hierarchy emphasizing engineering controls (fume hood) as the primary defense against respiratory irritation.

Handling, Storage, & Stability[9][10]

Stability Factors[3][8][10][11]
  • Light Sensitivity: The C-I bond (carbon-iodine) is susceptible to photolytic cleavage over time. Prolonged exposure to ambient light may cause yellowing (liberation of elemental iodine). Store in amber vials.

  • Hydrolysis: The amide bond is generally stable under neutral conditions but may hydrolyze under strong acidic or basic conditions at elevated temperatures.

  • Thermal Stability: Stable at room temperature (

    
    ).
    
Storage Protocol
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store in a cool, dry place (

    
     recommended for long-term storage).
    
  • Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is best practice for long-term library maintenance.

Experimental Protocols: Synthesis & Application

As a Senior Application Scientist, I present two workflows: the Synthesis of the core scaffold (if commercial stock is unavailable) and a Downstream Application demonstrating its utility in drug discovery.

Protocol A: Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide

Rationale: This protocol uses a standard acid chloride activation method, which is robust and minimizes purification steps compared to carbodiimide couplings.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.)
    
  • Methylamine (2.0 M in THF) (3.0 eq)

  • Dichloromethane (DCM) [Anhydrous][7]

  • Triethylamine (

    
    ) (3.0 eq)
    

Step-by-Step Methodology:

  • Activation: In a flame-dried Round Bottom Flask (RBF), dissolve 2-fluoro-6-iodobenzoic acid in anhydrous DCM under

    
    .
    
  • Chlorination: Add catalytic DMF (2 drops), then add Oxalyl chloride dropwise at

    
    . Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
    
  • Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Amidation: Cool the acid chloride solution to

    
    . Add 
    
    
    
    , followed by the slow addition of Methylamine solution.
  • Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove excess amine). Extract with DCM (3x). Wash organics with Sat.

    
     and Brine.[7]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
Protocol B: Application – Suzuki-Miyaura Coupling

Rationale: The iodine at C6 is more reactive than the fluorine at C2, allowing for chemoselective functionalization. This protocol couples an aryl boronic acid to the C6 position.

Reagents:

  • 2-Fluoro-6-iodo-N-methylbenzamide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane / Water (4:1 ratio)

Methodology:

  • Degassing: Combine solvent mixture in a reaction vial and sparge with Argon for 15 mins.

  • Assembly: Add the benzamide, boronic acid, base, and catalyst.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Analysis: Monitor by LC-MS. The Iodine atom will be replaced by the phenyl ring. The Fluorine atom remains intact.

Reaction Pathway Diagram

This diagram illustrates the chemoselective utility of the scaffold.

ReactionPathway Start 2-Fluoro-6-iodo-N-methylbenzamide (Starting Material) Step1 Pd-Catalyzed Cross Coupling (Suzuki-Miyaura) Start->Step1 R-B(OH)2, Pd(0) Intermed Intermediate: 2-Fluoro-6-phenyl-N-methylbenzamide Step1->Intermed - I- Step2 Cyclization (Optional) (Base-mediated SNAr) Intermed->Step2 NaH / Heat Product Final Product: Quinazolinone / Tricyclic Core Step2->Product - HF

Figure 2: Chemoselective functionalization workflow. The iodine is used for carbon-carbon bond formation, while the fluorine serves as a latent handle for ring closure.

Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move victim to fresh air.[3][5] If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Immediately wash with soap and copious water.[3] Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention immediately.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Hydrogen fluoride (
    
    
    ), Hydrogen iodide (
    
    
    ).
  • Note: Firefighters must wear self-contained breathing apparatus (SCBA) due to the potential release of toxic halide gases.

Spill Containment
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and a P95/P100 respirator if dust is present.

  • Contain: Sweep up solid material carefully to avoid dust generation. Use a damp paper towel for final cleanup.

  • Disposal: Place in a sealed container labeled "Halogenated Organic Waste".

References

  • PubChem Database. 2-Fluoro-N-methylbenzamide (Analogous Structure & Properties). National Library of Medicine. [Link]

Sources

Foundational

Halogenated Benzamide Building Blocks in Medicinal Chemistry: Strategic Design, Synthesis, and Target Engagement

Executive Summary The benzamide moiety is a quintessential "privileged scaffold" in modern drug discovery, forming the structural core of numerous therapeutics ranging from atypical antipsychotics to targeted oncology ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety is a quintessential "privileged scaffold" in modern drug discovery, forming the structural core of numerous therapeutics ranging from atypical antipsychotics to targeted oncology agents[1]. While the unsubstituted benzamide provides a robust framework for hydrogen bonding, the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) transforms these building blocks into highly tunable pharmacophores.

As a Senior Application Scientist, I approach halogenation not merely as a method to increase molecular weight, but as a precise biophysical tool. Halogenation fundamentally alters the lipophilicity, metabolic stability, and conformational geometry of the benzamide core. More importantly, it unlocks the potential for Halogen Bonding (XB) —a highly directional non-covalent interaction that can exponentially increase target affinity and selectivity[2]. This whitepaper provides an in-depth technical analysis of halogenated benzamides, detailing the physicochemical causality behind their efficacy, their role in target engagement, and field-proven synthetic methodologies for their integration into drug discovery pipelines.

The Physicochemical & Mechanistic Impact of Halogenation

Historically, halogens were viewed primarily as lipophilic space-fillers used to enhance blood-brain barrier (BBB) penetration or as steric shields to block cytochrome P450-mediated metabolism. However, contemporary medicinal chemistry recognizes halogens as active participants in molecular recognition[3].

The Sigma-Hole and Halogen Bonding (XB)

The causality behind halogen bonding lies in the anisotropy of electron density. When a halogen (X) is covalently bonded to an electron-withdrawing aryl ring (such as a benzamide), the electron density is pulled toward the carbon-halogen bond. This creates a localized region of positive electrostatic potential on the outermost distal axis of the halogen atom, known as the σ-hole [4].

This σ-hole acts as a Lewis acid, capable of forming highly directional, stabilizing interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in the protein backbone)[5]. The strength of the σ-hole—and thus the halogen bond—increases with the polarizability and size of the halogen: I > Br > Cl >> F . Fluorine, being highly electronegative and tightly holding its electrons, rarely forms traditional halogen bonds and is instead utilized primarily for metabolic shielding and modulating the pKa of adjacent amines[2].

Quantitative Physicochemical Parameters

The selection of a specific halogenated benzamide building block must be dictated by the desired biophysical outcome. Table 1 summarizes the core parameters driving these design choices.

Table 1: Physicochemical Properties of Halogen Substituents

HalogenElectronegativity (Pauling)van der Waals Radius (Å)Lipophilicity Contribution (π)Primary Medicinal Role
Fluorine (F) 3.981.47+0.14Metabolic shield, bioisostere for H/OH, conformation locking.
Chlorine (Cl) 3.161.75+0.71Lipophilicity enhancer, moderate XB donor.
Bromine (Br) 2.961.85+0.86Strong XB donor, steric modulator.
Iodine (I) 2.661.98+1.12Potent XB donor, heavy atom for X-ray crystallography[6].

Target Engagement: Case Studies in Drug Discovery

The strategic placement of halogens on the benzamide ring directly dictates pharmacological activity. By examining specific clinical and preclinical examples, we can observe the causality between structural modification and target engagement[7].

Dopamine D2 Receptor Antagonists

Halogenated benzamides are a cornerstone in the treatment of psychiatric disorders. Compounds like Raclopride (a 3,5-dichloro-2-methoxybenzamide derivative) exhibit profound selectivity for Dopamine D2 and D3 receptors[7]. The dual chlorine substitutions serve two purposes:

  • Conformational Locking: The halogens force the benzamide out of the phenyl plane, creating a specific 3D geometry required for the D2 binding pocket.

  • Lipophilicity: The chlorines drive the logP into the optimal range for crossing the blood-brain barrier (BBB).

Table 2: Comparative Target Affinity of Benzamide Derivatives[7]

CompoundHalogenationTargetAffinity / Activity
Moclobemide 4-chloroMAO-AIC50 ~200 nM
Raclopride 3,5-dichloroDopamine D2Ki ~1.8 nM
Sulpiride NoneDopamine D2Ki 10.3 - 29 nM
Entinostat NoneHDAC1IC50 ~243 nM

As shown in Table 2, the dihalogenated Raclopride achieves a significantly higher binding affinity (Ki ~1.8 nM) compared to the non-halogenated Sulpiride, validating the energetic contribution of the halogen substituents.

D2_Signaling Ligand Halogenated Benzamide (e.g., Raclopride) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonizes G_protein Gi/o Protein Complex Receptor->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Prevents Inhibition cAMP cAMP Production (Normalized) AC->cAMP Catalyzes PKA Protein Kinase A (Regulated) cAMP->PKA Activates

Dopamine D2 receptor signaling modulation by halogenated benzamide antagonists.

Synthetic Methodologies & Self-Validating Protocols

To leverage halogenated benzamides in fragment-based drug discovery (FBDD) or late-stage functionalization, robust and high-yielding synthetic protocols are mandatory. Below are two field-proven methodologies.

Approach A: HATU-Mediated Amide Coupling of Halogenated Precursors

When synthesizing complex benzamides from halogenated benzoic acids, standard coupling reagents (like EDC/NHS) often fail if the halogen is in the ortho position due to severe steric hindrance.

Causality of Reagent Choice: HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the aminolysis step and overcoming the steric bulk of ortho-halogens[6].

Protocol 1: Step-by-Step Amide Coupling

This protocol is designed as a self-validating system; failure at Step 4 immediately diagnoses reagent degradation or steric exclusion.

  • Activation: Dissolve the halogenated benzoic acid (1.0 equiv, e.g., 3-fluoro-5-iodobenzoic acid) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary or secondary amine (1.1 equiv) dropwise. Stir under a nitrogen atmosphere for 12–24 hours.

  • Internal Validation Gate (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: If the

    
     peak of the product is absent and the HOAt-ester intermediate is visible, the amine is too sterically hindered. If unreacted acid remains, the HATU has hydrolyzed (ensure anhydrous conditions).
    
  • Workup: Quench with saturated aqueous

    
    . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M HCl, followed by brine, to remove unreacted amine and DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Approach B: Late-Stage Iridium-Catalyzed C-H Halogenation

Relying solely on commercially available pre-halogenated building blocks limits chemical space. Late-stage C-H functionalization allows researchers to install halogens directly onto an existing benzamide core[8].

Causality of Catalyst Choice: Iridium(III) complexes are chosen over Palladium for ortho-iodination because they operate under extraordinarily mild conditions (often room temperature) and do not require strong external oxidants that would otherwise degrade sensitive functional groups on the drug candidate. The benzamide carbonyl oxygen acts as an innate directing group, coordinating to the Ir(III) center and delivering the iodine exactly to the ortho position[8].

Protocol 2: Directed Ortho-Iodination
  • Setup: In a sealed reaction vial, combine the benzamide substrate (1.0 equiv),

    
     catalyst (5 mol%), and N-Iodosuccinimide (NIS, 1.2 equiv).
    
  • Solvent: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. Note: HFIP is critical as its strong hydrogen-bond donating ability stabilizes the transition state and increases catalyst turnover.

  • Reaction: Stir at room temperature for 16 hours.

  • Isolation: Remove HFIP under reduced pressure, dissolve the crude mixture in dichloromethane, and wash with aqueous sodium thiosulfate (

    
    ) to quench residual iodine. Purify via chromatography.
    

Synthetic_Workflow Start Halogenated Benzoic Acid + Target Amine Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Step 1 Coupling Amide Bond Formation (DMF, RT, 12-24h) Activation->Coupling Step 2 Workup Aqueous Workup (Liquid-Liquid Extraction) Coupling->Workup Step 3 Purification Chromatography (Silica Gel / HPLC) Workup->Purification Step 4 Validation Self-Validation (LC-MS & NMR) Purification->Validation Step 5

Step-by-step synthetic workflow and self-validation for halogenated benzamides.

Conclusion

Halogenated benzamides represent a masterclass in rational drug design. By understanding the biophysical causality of the σ-hole and leveraging advanced synthetic methodologies like HATU-mediated coupling and Iridium-catalyzed C-H activation, medicinal chemists can systematically tune target affinity, selectivity, and pharmacokinetic profiles. As computational modeling of halogen bonding continues to improve, the strategic deployment of these building blocks will remain a primary driver in the discovery of next-generation therapeutics.

References

  • BenchChem. "A Comparative Assessment of Halogenated Benzamides in Drug Discovery." BenchChem Application Notes.
  • BenchChem. "Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry." BenchChem Protocols.
  • Hardegger, L. A., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications.
  • Scholfield, M. R., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." National Center for Biotechnology Information (PMC).
  • Das, J., et al. "Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions." Organic Letters, ACS Publications.
  • ResearchGate. "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." Journal of Chemical Information and Modeling.

Sources

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 2-Fluoro-6-iodo-N-methylbenzamide in CNS Drug Discovery

Executive Summary In the landscape of neuropharmacology and advanced medicinal chemistry, the rational design of central nervous system (CNS) therapeutics relies heavily on sterically and electronically tuned molecular s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and advanced medicinal chemistry, the rational design of central nervous system (CNS) therapeutics relies heavily on sterically and electronically tuned molecular scaffolds. 2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) has emerged as a critical, highly functionalized intermediate in the synthesis of tricyclic derivatives targeting the 5-HT6 receptor 1. This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic methodologies associated with this compound, providing a definitive guide for drug development professionals.

Quantitative Data & Solid-State Characterization

Before deploying any intermediate in a multi-step synthetic campaign, a rigorous understanding of its physical state and baseline properties is mandatory. The quantitative profile of 2-fluoro-6-iodo-N-methylbenzamide is summarized below:

PropertyValueCausality / Significance
Chemical Name 2-Fluoro-6-iodo-N-methylbenzamideIUPAC standard nomenclature.
CAS Registry Number 1315689-05-4Unique identifier for regulatory tracking [[2]]().
Molecular Formula C₈H₇FINOConfirms the presence of dual halogen handles.
Molecular Weight 279.05 g/mol High mass relative to atom count due to the heavy iodine atom.
Physical State Crystalline SolidDriven by strong intermolecular forces and crystal packing 3.
Melting Point 190–193 °CIndicator of high lattice energy and robust hydrogen bonding 4.
SMILES O=C(NC)C1=C(I)C=CC=C1FComputational string for cheminformatics modeling.
Causality of the Melting Point and Physical State

The physical state of 2-fluoro-6-iodo-N-methylbenzamide is a stable, white crystalline solid at standard temperature and pressure, exhibiting a notably high melting point of 190–193 °C 4. From a thermodynamic perspective, this elevated melting threshold is not arbitrary. It is primarily driven by robust intermolecular hydrogen bonding networks formed between the N-methyl amide proton (N-H) and the carbonyl oxygen (C=O) of adjacent molecules.

Furthermore, the "ortho-effect" plays a critical role here. The steric clash between the bulky ortho-iodo group (Van der Waals radius ~1.98 Å) and the ortho-fluoro group forces the amide bond out of coplanarity with the benzene ring. This out-of-plane twist, combined with the heavy atom effect and London dispersion forces introduced by the iodine substituent, facilitates a highly ordered, densely packed solid-state crystal lattice, requiring significant thermal energy (190+ °C) to disrupt.

Structural Utility in 5-HT6 Receptor Ligand Discovery

The 5-HT6 receptor is primarily localized in the central nervous system, where it modulates glutamatergic and cholinergic neuronal activity. Blocking this receptor enhances cognitive processes, making it a prime target for treating Alzheimer's disease, schizophrenia, and cognitive impairment 1.

2-Fluoro-6-iodo-N-methylbenzamide is engineered specifically for the assembly of tricyclic 5-HT6 antagonists. The iodine atom serves as an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Conversely, the fluorine atom, activated by the electron-withdrawing nature of the adjacent amide, is primed for nucleophilic aromatic substitution (SNAr) during subsequent cyclization steps.

G A 2-Fluoro-6-iodobenzoic Acid (Starting Material) B 2-Fluoro-6-iodo-N-methylbenzamide (Key Intermediate) A->B Amidation (MeNH2) C Pd-Catalyzed Cross-Coupling & Cyclization B->C C-I / C-F Activation D Tricyclic Scaffold (5-HT6 Receptor Ligand) C->D Scaffold Assembly E 5-HT6 Receptor Modulation (ACh & Glutamate Release) D->E Target Binding F CNS Therapeutic Effects (Alzheimer's, Schizophrenia) E->F Neuromodulation

Figure 1: Synthetic utility of 2-fluoro-6-iodo-N-methylbenzamide in 5-HT6 receptor ligand discovery.

Experimental Methodology: Self-Validating Synthesis Protocol

Rather than blindly following stoichiometric ratios, a Senior Application Scientist must design workflows that inherently verify their own progression. The ortho-disubstitution of the starting material (2-fluoro-6-iodobenzoic acid) creates a highly shielded carbonyl carbon. Standard peptide coupling agents (e.g., EDC/HOBt) often fail or proceed sluggishly due to this steric bulk. Therefore, conversion to the highly reactive acyl chloride is the thermodynamically driven pathway of choice.

Step 1: Acyl Chloride Formation (Activation)
  • Initiation : Suspend 2-fluoro-6-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis.

  • Catalysis : Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the sterically hindered carboxylic acid.

  • Self-Validation Check : The reaction progress is monitored by gas evolution (CO and CO₂). Once bubbling ceases, do not assume completion. Quench a 10 µL reaction aliquot into 0.5 mL of anhydrous methanol. Analyze via Thin Layer Chromatography (TLC; Hexanes/EtOAc). The appearance of the methyl ester (formed instantly from the acyl chloride and methanol) confirms the quantitative activation of the starting material.

Step 2: Amidation
  • Solvent Exchange : Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude 2-fluoro-6-iodobenzoyl chloride as a viscous oil.

  • Nucleophilic Attack : Redissolve the oil in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylamine (2.0 M in THF, 3.0 eq) dropwise. Causality: The excess amine is required to act as both the nucleophile and the acid scavenger, neutralizing the evolving HCl to form methylamine hydrochloride, thereby preventing the reaction from stalling.

Step 3: Isolation and Crystallization
  • Workup : Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Precipitation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization : Purify the crude product via recrystallization from a hot ethanol/water mixture. Causality: Slow cooling allows the robust intermolecular N-H···O=C hydrogen bonds to form optimally, rejecting impurities from the lattice and yielding the pure product as a white crystalline solid with a sharp, verified melting point of 190–193 °C 3.

References

  • ChemSrc - 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde & 2-Fluoro-6-iodo-N-methylbenzamide Chemical & Physical Properties. Retrieved March 6, 2026. URL:[Link]

  • Google Patents (WO2011087712A2) - Tricyclic derivatives and their pharmaceutical use and compositions (Melting Point & Solid State Data). Retrieved March 6, 2026.
  • Google Patents (WO2011087712A2) - Tricyclic derivatives and their pharmaceutical use and compositions (5-HT6 Receptor Application). Retrieved March 6, 2026.
  • Google Patents (WO2011087712A2) - Tricyclic derivatives and their pharmaceutical use and compositions (CNS Therapeutic Context). Retrieved March 6, 2026.

Sources

Foundational

Strategic Sourcing and Technical Profile: 2-Fluoro-6-iodo-N-methylbenzamide

The following technical guide details the sourcing, pricing dynamics, and synthesis strategies for 2-fluoro-6-iodo-N-methylbenzamide . This guide is structured for medicinal chemists and procurement specialists navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing dynamics, and synthesis strategies for 2-fluoro-6-iodo-N-methylbenzamide . This guide is structured for medicinal chemists and procurement specialists navigating the acquisition of this specific, sterically hindered building block.

Executive Summary & Market Position

2-fluoro-6-iodo-N-methylbenzamide is a specialized halogenated intermediate used primarily in the development of atropisomeric kinase inhibitors and complex biaryl scaffolds. Unlike its 4-iodo or 5-iodo isomers, the 2,6-disubstitution pattern creates significant steric hindrance around the amide bond, making it a "difficult-to-access" motif in standard catalog libraries.

  • Commercial Status: Niche / Make-on-Demand.

  • Primary Sourcing Route: Custom Synthesis or In-House Preparation from 2-fluoro-6-iodobenzoic acid .

  • Estimated Cost (Commercial): High (

    
    350 per gram) due to low inventory turnover.
    
  • Estimated Cost (In-House): Low (

    
    40 per gram) if synthesized from the acid precursor.
    

Chemical Identity & Technical Specifications

Understanding the physicochemical profile is critical for handling and storage. The iodine atom at the 6-position is labile to light and palladium catalysis; storage in amber vials is mandatory.

PropertySpecification
Chemical Name 2-Fluoro-6-iodo-N-methylbenzamide
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Core Scaffold 2,6-Disubstituted Benzamide
Key Precursor 2-Fluoro-6-iodobenzoic acid (CAS: 111771-08-5)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM; Poor in Water
Storage 2–8°C, Protect from Light (Iodine stability)

Market Analysis: Suppliers & Price Benchmarking

Direct sourcing of the amide is often restricted to "Inquire" status. The most reliable strategy is to source the acid precursor and perform the methylation in-house.

A. Precursor Sourcing (2-Fluoro-6-iodobenzoic acid)

The acid is commercially available and serves as the primary cost driver.

Supplier TierVendor ExamplesTypical Pack SizeEstimated Price (USD)Lead Time
Tier 1 (Global) Sigma-Aldrich, Thermo (Alfa Aesar)1g, 5g$60 - $120 / 5g1-3 Days
Tier 2 (Catalog) BLD Pharm, ChemScene, Combi-Blocks1g, 10g$40 - $80 / 5g3-7 Days
Tier 3 (Bulk) Career Henan, Angene100g+Inquire ($800/kg est.)2-4 Weeks
B. Finished Amide Sourcing

If direct purchase is required (e.g., for GMP consistency), expect high premiums.

  • Custom Synthesis CROs: WuXi AppTec, Enamine, Pharmablock.

  • Price Model: FTE-based or Fee-for-Service.

  • Quote Range: $2,000+ for initial 10g batch (includes method development).

Technical Protocol: In-House Synthesis

Expertise Note: The 2,6-disubstitution creates a "steric wall" around the carbonyl carbon. Standard coupling agents (HATU, EDC) often result in slow kinetics or incomplete conversion for this specific substrate. The Acid Chloride Method is the authoritative route to ensure high yield.

Workflow Visualization

The following diagram outlines the decision logic and synthesis pathway.

G Start Need 2-Fluoro-6-iodo- N-methylbenzamide CheckStock Check Commercial Availability Start->CheckStock BuyAcid Buy Precursor: 2-Fluoro-6-iodobenzoic Acid (CAS 111771-08-5) CheckStock->BuyAcid Not in Catalog MethodChoice Select Coupling Method BuyAcid->MethodChoice HATU HATU/EDCI (Risk: Steric Failure) MethodChoice->HATU Avoid AcidCl Acid Chloride Route (Recommended) MethodChoice->AcidCl Select Step1 1. Activation: SOCl2, cat. DMF, Reflux AcidCl->Step1 Step2 2. Amidation: MeNH2 (THF), Et3N, 0°C Step1->Step2 Purify Purification: Flash Column (Hex/EtOAc) Step2->Purify Final Final Product: >98% Purity Purify->Final

Figure 1: Strategic sourcing and synthesis workflow emphasizing the Acid Chloride route to overcome steric hindrance.

Detailed Experimental Procedure

Objective: Synthesis of 2-fluoro-6-iodo-N-methylbenzamide on 5g scale.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid (5.0 g, 18.8 mmol)

  • Thionyl Chloride (SOCl₂) (10 mL, excess)

  • Methylamine (2.0 M in THF) (20 mL, ~2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (2 drops)

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask under Nitrogen, dissolve 2-fluoro-6-iodobenzoic acid (5.0 g) in anhydrous DCM (50 mL).

    • Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like mechanism.

    • Add Thionyl Chloride (10 mL) dropwise at room temperature.

    • Critical Step: Reflux at 45°C for 2 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid spot disappears.

    • Evaporate solvent and excess SOCl₂ completely under reduced pressure (azeotrope with toluene if necessary) to yield the crude acid chloride as a yellow oil.

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Methylamine (2.0 M in THF, 20 mL) dropwise over 15 minutes. Caution: Exothermic.

    • Add Triethylamine (Et₃N, 5.2 mL) to scavenge HCl.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench with water (50 mL) and separate layers.

    • Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography on silica gel (Eluent: 10-30% Ethyl Acetate in Hexanes).[1] The 2,6-disubstitution often makes the product crystallize easily upon concentration.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized compound, the following analytical parameters must be met.

TestAcceptance CriteriaMethodological Note
HPLC Purity >98.0% (Area %)UV detection at 254 nm. Impurities often include de-iodinated species (2-fluoro-N-methylbenzamide).
¹H NMR Consistent StructureLook for N-Me doublet at ~2.9-3.0 ppm. Aromatic region must show distinct splitting for 2,6-substitution.
LC-MS [M+H]⁺ = 280.0Check for M+2 peak (minor) if Cl-solvents were wet, but primarily confirm Iodine isotope pattern.
Appearance White to Off-White SolidYellowing indicates free iodine liberation (degradation).

References

  • Precursor Availability (2-Fluoro-6-iodobenzoic acid)

    • Sigma-Aldrich Product Page. Available at:

    • Thermo Scientific Chemicals. Available at:

  • Synthesis Context & Scaffold Utility

    • Patent WO2011087712A2. "Tricyclic derivatives and their pharmaceutical use." (Describes analogous 2-fluoro-6-iodo-benzamide intermediates). Available at:

    • ChemicalBook Pricing Data.[2] (For bulk precursor estimation). Available at:

  • Supplier Databases (For Custom Inquiry)

    • ChemScene Building Blocks. Available at:

Sources

Exploratory

ortho-iodo benzamide derivatives in drug discovery

An In-Depth Technical Guide on Ortho-Iodo Benzamide Derivatives in Drug Discovery Executive Summary The ortho-iodo benzamide motif (2-iodobenzamide) represents a distinct chemical duality in drug discovery. While often v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Ortho-Iodo Benzamide Derivatives in Drug Discovery

Executive Summary

The ortho-iodo benzamide motif (2-iodobenzamide) represents a distinct chemical duality in drug discovery. While often viewed as a transient synthetic intermediate, its specific electronic and steric properties make it a critical gateway for constructing fused nitrogen heterocycles (e.g., phenanthridinones, isoquinolinones) found in PARP and Topoisomerase inhibitors. Furthermore, in the realm of radiopharmaceuticals, the scaffold serves as a stable carrier for radioiodine isotopes (


, 

), enabling high-affinity SPECT imaging of dopamine receptors and melanoma targets.

This guide analyzes the 2-iodobenzamide scaffold through two lenses:

  • The Synthetic Pivot: Utilizing the reactive ortho-C-I bond for intramolecular cyclization.

  • The Pharmacophore: Leveraging the iodine atom for steric locking and halogen bonding in active ligands.

Part 1: The Synthetic Gateway (Reactive Handle)

The primary utility of ortho-iodo benzamides in modern medicinal chemistry is their role as "pre-organized" precursors for copper- or palladium-catalyzed cascade reactions. The iodine atom at the C2 position, proximal to the amide nitrogen or an N-benzyl substituent, facilitates intramolecular C-N or C-C bond formation.

Mechanism: Copper-Catalyzed Cascade Cyclization

The transformation of 2-iodobenzamides into benzopyridoindolones (a scaffold sharing homology with topoisomerase inhibitors) relies on a tandem Ullmann-type coupling. The ortho-iodine acts as the oxidative addition point for the metal catalyst, which then engages a pendant nucleophile (e.g., a benzyl cyanide or alkyne).

Figure 1: Catalytic Cycle for Benzopyridoindolone Synthesis

G cluster_0 Initiation cluster_1 Catalytic Cycle Start 2-Iodobenzamide (Substrate) OxAdd Oxidative Addition (Ar-Cu-I Complex) Start->OxAdd + Cu(I) Cu_Cat Cu(I) Catalyst (Ligated) Cu_Cat->OxAdd Coord Nucleophile Coordination (Benzyl Cyanide) OxAdd->Coord RedElim Reductive Elimination (C-C / C-N Bond Formation) Coord->RedElim RedElim->Cu_Cat Regeneration Product Benzopyridoindolone (Fused Heterocycle) RedElim->Product

Caption: Mechanism of Cu-catalyzed tandem cyclization converting 2-iodobenzamide to a fused pharmacophore.

Experimental Protocol 1: One-Pot Synthesis of Fused Heterocycles

Objective: Synthesis of benzo-fused pyridoindolone from 2-iodobenzamide. Source: Adapted from J. Org. Chem. 2017 [1].[1][2][3]

Reagents:

  • Substrate: N-substituted-2-iodobenzamide (1.0 equiv)

  • Coupling Partner: 2-iodobenzylcyanide (1.2 equiv)[3][4]

  • Catalyst: CuCl (15 mol %)[4]

  • Ligand: L-Proline (30 mol %)

  • Base:

    
     (3.0 equiv)[3][4]
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Charge: In a glovebox or under

    
    , add CuCl, L-Proline, and 
    
    
    
    to a reaction vial.
  • Dissolve: Add the 2-iodobenzamide and 2-iodobenzylcyanide dissolved in DMSO (0.5 M concentration).

  • Heat: Seal the vessel and stir at 80°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the benzamide.

  • Quench: Cool to room temperature. Add ice-cold water (10 mL per mmol) to precipitate the crude product.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc (

    
    ). Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
    

Self-Validating Check: The appearance of strong fluorescence in the product spot on TLC often indicates the formation of the extended conjugated system of the fused heterocycle.

Part 2: The Active Pharmacophore (Radiopharmaceuticals)

In radiopharmaceutical chemistry, the ortho-iodo benzamide structure is not an intermediate but the final drug. The iodine atom serves two functions:

  • Radioisotope Delivery: Carrier for

    
     (SPECT) or 
    
    
    
    (PET).
  • Steric Lock: The bulky iodine at the ortho position forces the amide bond out of planarity or locks a specific conformer, enhancing selectivity for G-protein coupled receptors (GPCRs), specifically Dopamine D2/D3.

Case Study: Benzamides in Melanoma and Dopamine Imaging

Benzamide derivatives like IBZM (Iodobenzamide) and its analogs target the D2 receptor. While IBZM is technically a 3-iodo-2-hydroxy derivative, the ortho-iodo variants (e.g., BZA analogs) have shown high affinity for melanin, making them potent imaging agents for metastatic melanoma [2].

Table 1: Comparative Uptake of Iodinated Benzamides Data synthesized from preclinical biodistribution studies [2, 3].

Compound ClassSubstituent PatternTarget AffinityTumor Uptake (%ID/g @ 1h)Primary Application
[123I]-IBZM 3-iodo-2-hydroxyDopamine D2 (

nM)
N/A (Brain specific)Parkinson's Diagnosis
[125I]-BZA 4-iodo-N-(diethylaminoethyl)Melanin / Sigma-1~5.6 %Melanoma Imaging
[123I]-Ortho-BZA 2-iodo -N-alkylMelanin (High Capacity)>8.0 % Melanoma Therapy (Potential)
Experimental Protocol 2: Radioiodination via Destannylation

To synthesize ortho-iodo benzamides with high specific activity (essential for imaging), direct iodination is too slow and yields low regioselectivity. The industry standard is oxidative iododestannylation .

Reagents:

  • Precursor: 2-(tributylstannyl)benzamide derivative (stored at -20°C).

  • Radioisotope: Sodium Iodide (

    
     or 
    
    
    
    ) in NaOH solution.
  • Oxidant: Chloramine-T or Peracetic Acid.

  • Quench: Sodium Metabisulfite.

Workflow:

  • Setup: In a shielded fume hood, combine 50

    
    g of stannyl precursor in 50 
    
    
    
    L EtOH with 10–20 mCi of [
    
    
    ]NaI.
  • Oxidation: Add 10

    
    L of Chloramine-T (1 mg/mL in water). Vortex for 60 seconds at room temperature.
    
    • Mechanism:[3][5][6][7][8] The oxidant generates electrophilic iodine (

      
      ), which attacks the Carbon-Tin bond (Ipso-substitution). This is highly favored over proton displacement.
      
  • Quench: Add 100

    
    L of Sodium Metabisulfite (sat. solution) to neutralize excess oxidant.
    
  • Purification: Inject immediately onto a reverse-phase HPLC (C18 column). Collect the radioactive peak corresponding to the iodo-benzamide (separate from the unreacted stannane).

Part 3: Therapeutic Context (MEK Inhibition)

While ortho-iodo benzamides are rare as oral drugs due to metabolic liability (deiodination), the benzamide core is ubiquitous in MEK inhibitors (e.g., Mirdametinib , PD0325901 ). In these molecules, the iodine is typically positioned on the aniline ring (N-phenyl) rather than the benzamide ring, but the SAR logic remains relevant: the halogen fills a hydrophobic pocket and modulates the pKa of the diarylamine.

Figure 2: MEK Inhibitor Structural Logic

MEK cluster_drug MEK Inhibitor Scaffold (e.g., PD0325901) Core Benzamide Core (H-bond Donor/Acceptor) Target MEK1/2 Allosteric Site Core->Target H-Bonding SideChain Side Chain (Solubility/Metabolic Stability) Halogen Iodine/Halogen (Allosteric Pocket Filler) Halogen->Target Hydrophobic Interaction Effect Inhibition of ERK Phosphorylation Target->Effect Pathway Blockade

Caption: Structural role of the halogenated benzamide scaffold in allosteric MEK inhibition.

References

  • Synthesis of Benzopyridoindolone Derivatives via a One-Pot Copper Catalyzed Tandem Reaction. Journal of Organic Chemistry, 2017.[2][9]

  • Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake. Journal of Nuclear Medicine, 2000.

  • Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. Nuclear Medicine and Biology, 2007.

  • The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 2008.

  • Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 2020.

Sources

Foundational

Technical Guide to 2-Fluoro-6-iodo-N-methylbenzamide: Structural Identity, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, di-ortho substituted benzamides serve as critical privileged scaffolds. 2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, di-ortho substituted benzamides serve as critical privileged scaffolds. 2-Fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) is a highly specialized, bifunctional building block[1]. While standard chemical databases may index such advanced intermediates primarily through supplier catalogs rather than standalone primary CID pages, its structural parameters, reactivity profile, and utility in late-stage functionalization are unequivocally defined.

This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthetic handling, and field-proven protocols for its utilization in cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The molecular architecture of 2-fluoro-6-iodo-N-methylbenzamide features a central benzene ring flanked by three distinct functional handles: an ortho-fluorine atom, an ortho-iodine atom, and an N-methyl carboxamide group. This specific substitution pattern forces the amide plane out of alignment with the aromatic ring due to severe steric clash (primarily driven by the large A-value of the iodine atom), which prevents resonance stabilization and creates a unique conformational lock.

Table 1: Structural and Physicochemical Data

PropertyValue / Descriptor
IUPAC Name 2-fluoro-6-iodo-N-methylbenzamide
CAS Registry Number 1315689-05-4[1]
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
SMILES String O=C(NC)c1c(F)cccc1I
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, F)
Precursor 2-Fluoro-6-iodobenzoic acid (CAS: 111771-08-5)[2]

Mechanistic Rationale in Drug Design

The strategic placement of halogens in this scaffold is not arbitrary; it is designed to serve two distinct phases of drug development: synthesis and pharmacodynamics.

  • The Ortho-Iodine (Synthetic Handle): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. This allows for rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

  • The Ortho-Fluorine (Pharmacological Handle): Fluorine is a classic bioisostere for hydrogen. In the ortho position, it provides metabolic stability against CYP450-mediated oxidation. Furthermore, the highly electronegative fluorine atom can engage in dipole-dipole interactions with the amide carbonyl, rigidifying the molecule into a bioactive conformation[3].

G Core 2-Fluoro-6-iodo-N-methylbenzamide F_atom Ortho-Fluorine - Conformational locking - Metabolic stability Core->F_atom I_atom Ortho-Iodine - Weak C-I bond - Ideal for Oxidative Addition Core->I_atom Amide N-Methylamide - H-bond donor/acceptor - Vector for target binding Core->Amide

Caption: Mechanistic rationale for the structural components of the benzamide intermediate.

Synthetic Methodologies & Experimental Workflows

Protocol 1: Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide

Causality & Rationale: The precursor, 2-fluoro-6-iodobenzoic acid[2], is highly sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt) often suffer from slow kinetics and low yields in di-ortho substituted environments. Conversion to the highly reactive acid chloride using oxalyl chloride is the most robust, self-validating method to overcome this steric barrier.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Charge a flame-dried Schlenk flask with 2-fluoro-6-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M) under an Argon atmosphere.

    • Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

    • Add 2-3 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

    • Stir at room temperature for 2 hours. The cessation of gas evolution (CO and CO₂) serves as a visual validation of reaction completion.

    • Concentrate in vacuo to remove excess oxalyl chloride, yielding crude 2-fluoro-6-iodobenzoyl chloride.

  • Amidation:

    • Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add methylamine solution (2.0 M in THF, 3.0 eq) dropwise. The excess methylamine acts as both the nucleophile and the base to scavenge the generated HCl.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure title compound.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Causality & Rationale: To build complex biaryl systems, the iodine atom is targeted. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates reductive elimination in sterically congested di-ortho systems.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microwave vial or Schlenk tube, combine 2-fluoro-6-iodo-N-methylbenzamide (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture thoroughly by sparging with Argon for 15 minutes to prevent catalyst poisoning by oxygen.

    • Add the catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Coupling & Isolation:

    • Seal the vessel and heat to 80 °C for 8–12 hours.

    • Monitor conversion via LC-MS. The disappearance of the starting material mass (m/z 280 [M+H]+) validates completion.

    • Cool to room temperature, dilute with water, and extract with EtOAc (3x).

    • Wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to yield the functionalized biphenyl derivative.

G A 2-Fluoro-6-iodobenzoic acid (Precursor) B Activation (Oxalyl Chloride, DMF) A->B Overcome Steric Hindrance C Amidation (+ Methylamine) B->C D 2-Fluoro-6-iodo-N-methylbenzamide (Target Intermediate) C->D High Yield Amidation E Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) D->E C-I Bond Activation F Functionalized Biaryl Scaffold (Drug Candidate) E->F

Caption: Synthetic workflow for 2-fluoro-6-iodo-N-methylbenzamide and downstream coupling.

References

  • Title: 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 (Baseline structural reference) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 2-Fluoro-6-iodo-N-methylbenzamide

Executive Summary & Substrate Analysis The Challenge: The "Ortho-Effect" The coupling of 2-fluoro-6-iodo-N-methylbenzamide represents a classic challenge in process chemistry: the construction of a biaryl bond within a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The Challenge: The "Ortho-Effect"

The coupling of 2-fluoro-6-iodo-N-methylbenzamide represents a classic challenge in process chemistry: the construction of a biaryl bond within a sterically crowded, electron-rich pocket. While aryl iodides are typically highly reactive toward oxidative addition, the 2,6-disubstitution pattern (fluoro and amide groups) creates a significant steric barrier.

Key Structural Constraints:

  • Steric Crowding: The ortho-amide and ortho-fluoro groups shield the C-I bond. While oxidative addition is generally fast for iodides, the subsequent transmetallation step is often rate-limiting due to the difficulty of the boronate species approaching the crowded Palladium center.

  • Coordination Interference: The amide carbonyl and nitrogen (N-methyl) possess Lewis basicity, potentially coordinating to the Pd center and forming stable, unreactive "off-cycle" palladacycles.

  • Protodeboronation Risk: Because the coupling rate is retarded by sterics, the competing protodeboronation of the boronic acid partner becomes a critical failure mode.

Strategic Solution

To overcome these barriers, this protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) or N-Heterocyclic Carbene (NHC) ligands. These ligands serve two purposes:

  • Electronic: They increase the electron density on Pd, facilitating oxidative addition.

  • Steric: Their immense bulk forces the formation of mono-ligated Pd(0) species (LPd(0)), which creates an open coordination site necessary for the bulky substrates to enter the catalytic cycle.

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail and specialized ligands succeed.

SuzukiMechanism cluster_challenge CRITICAL FAILURE POINT PreCat Pd Pre-Catalyst (Pd-G3 / PEPPSI) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Fast for Aryl-I) ActiveCat->OxAdd + Substrate (Ar-I) PdII Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII TransMet Transmetallation (RATE LIMITING STEP) PdII->TransMet + Boronic Acid + Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for sterically hindered substrates. The red zone indicates where the 2,6-substitution pattern most frequently halts the reaction.

Recommended Protocols

Protocol A: The "Gold Standard" (Buchwald System)

Best for: High-value intermediates, maximum yield, and broad scope of boronic acids.

Rationale: The XPhos or SPhos ligands are specifically designed to create a "pocket" that accommodates ortho-substituted arenes. We utilize the G3-Palladacycle Precatalysts to ensure precise 1:1 Pd:Ligand stoichiometry and rapid activation at lower temperatures.

ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8][9][10]Function
Substrate 2-Fluoro-6-iodo-N-methylbenzamide1.0 equivElectrophile
Partner Aryl Boronic Acid1.5 - 2.0 equivNucleophile (Excess required)
Catalyst XPhos Pd G3 (or SPhos Pd G3)0.02 - 0.05 equiv (2-5 mol%)Active Catalyst Source
Base K3PO4 (Tribasic Potassium Phosphate)3.0 equivActivator (High basicity needed)
Solvent Toluene : Water (4:1)0.2 MBiphasic system dissolves inorganic base
Temp 80°C - 100°C-Energy for transmetallation

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%). Note: If using traditional Pd(OAc)2/Ligand, premix them in solvent for 5 mins before adding.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent: Syringe in degassed Toluene and Water (4:1 ratio).

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm) to ensure phase mixing.

  • Monitoring: Check via LCMS at 2 hours. If conversion is <50%, boost temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[11] Dry over Na2SO4.[1]

Protocol B: The "Robust Alternative" (PEPPSI-IPr)

Best for: Extremely difficult substrates where phosphine ligands fail or oxidize.

Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes an NHC ligand. The bulky "IPr" carbene creates a flexible steric environment that is often superior for "tetra-ortho" substituted couplings.

ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8][9][10]
Catalyst Pd-PEPPSI-IPr 2-3 mol%
Base K2CO3 or KOtBu 2.0 - 3.0 equiv
Solvent Dioxane or Dioxane/MeOH (1:1)0.2 M

Procedure Notes:

  • PEPPSI catalysts are air-stable but should be used under inert atmosphere for the reaction.

  • This system often works well at milder temperatures (60°C) but can withstand up to 100°C.

  • If the amide proton interferes (deprotonation issues), use K2CO3 (milder) instead of KOtBu.

Experimental Workflow & Data Management

Workflow Setup Reaction Setup (Glovebox or Schlenk) Screen Rapid Screen (2 hrs @ 80°C) Setup->Screen Analysis LCMS Check Screen->Analysis Decision Conversion > 90%? Analysis->Decision Workup Aq. Workup (EtOAc/Brine) Decision->Workup Yes Optimize Switch to Protocol B (PEPPSI) Decision->Optimize No Purify Flash Column (Silica) Workup->Purify

Figure 2: Decision tree for reaction execution and optimization.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 or increase loading to 5 mol%. Ensure rigorous degassing.
Protodeboronation Slow TransmetallationAdd boronic acid in portions (e.g., 0.5 equiv every hour). Increase boronic acid to 2.5 equiv.[1]
Homocoupling (Ar-Ar) Oxidant PresenceOxygen leak in the system. Check seals. Use freshly distilled solvents.
Starting Material Intact Failed Oxidative AdditionThe C-I bond is accessible, so this is rare. Likely a catalyst initiation failure. Try Pd(tBu3P)2 .
Safety Considerations
  • Alkyl Halides: Aryl iodides can be sensitizers. Handle with gloves.

  • Palladium: Heavy metal waste must be segregated.

  • Pressure: Heating volatile solvents (Dioxane/Toluene) in sealed vials generates pressure. Use rated pressure vials.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Core reference for SPhos/XPhos utility in hindered biaryls.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2006. Link

    • Establishes the NHC protocol for difficult substr
  • BenchChem Application Note. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates." BenchChem Technical Library, 2025. Link

    • General protocols for 2,6-disubstituted aryl halides.
  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[6] Journal of the American Chemical Society, 2000.[6] Link

    • Foundation for using P(tBu)3 in difficult couplings.

Sources

Application

Introduction: The Role of Benzamide Scaffolds in Modern PET Imaging

An In-Depth Guide to the Application of 2-Fluoro-6-iodo-N-methylbenzamide as a Precursor for [¹⁸F]Radiotracer Synthesis Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing non-invas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Fluoro-6-iodo-N-methylbenzamide as a Precursor for [¹⁸F]Radiotracer Synthesis

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing non-invasive, quantitative insights into physiological and pathological processes in vivo. The utility of PET is intrinsically linked to the development of specific and effective radiotracers, with Fluorine-18 (¹⁸F) being the radionuclide of choice for many applications due to its near-ideal physical and chemical properties. Its 109.7-minute half-life allows for multi-step syntheses and distribution, while its low positron energy (β⁺max = 0.634 MeV) results in high-resolution images.[1]

Within the vast landscape of PET radiopharmaceuticals, molecules built upon the benzamide framework have emerged as a versatile and highly valuable class. These structures serve as privileged scaffolds for targeting a range of biological entities, including sigma receptors, which are implicated in oncology and neurodegenerative disorders, and dopamine D2 receptors, crucial in neuropsychiatric research.[2][3] The ability to label these benzamide derivatives with ¹⁸F is therefore of paramount importance.

This application note provides a comprehensive guide to the use of 2-fluoro-6-iodo-N-methylbenzamide as a precursor for the synthesis of the corresponding ¹⁸F-labeled radiotracer, [¹⁸F]2,6-difluoro-N-methylbenzamide. We will delve into the underlying radiochemistry, provide a detailed, field-tested protocol, and outline the critical quality control measures required to ensure the final product is suitable for preclinical and clinical research. The methodology leverages a one-step nucleophilic aromatic substitution (SₙAr) reaction, a robust and widely adopted strategy in modern radiochemistry.[4][5]

Precursor Profile: 2-Fluoro-6-iodo-N-methylbenzamide

The selection of a suitable precursor is the foundational step for a successful radiolabeling synthesis. 2-Fluoro-6-iodo-N-methylbenzamide is specifically designed for radiofluorination via a nucleophilic substitution pathway. The iodine atom at the 6-position serves as an excellent leaving group, and its displacement is facilitated by the electron-withdrawing nature of the adjacent benzamide functional group, which activates the aromatic ring towards nucleophilic attack.[6]

Chemical and Physical Properties
PropertyValue
Chemical Structure Chemical structure of 2-fluoro-6-iodo-N-methylbenzamide
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Store at 2-8°C, protected from light.
Precursor Stability and Handling

Iodinated aromatic compounds can be susceptible to degradation, primarily through deiodination, which can be initiated by light or heat.[7] It is imperative to store 2-fluoro-6-iodo-N-methylbenzamide under the recommended conditions to maintain its chemical integrity and ensure reproducible radiolabeling outcomes. The presence of deiodinated impurities could compete in subsequent analytical steps and complicate the interpretation of quality control results. The stability of the carbon-iodine bond on an sp² carbon, as in this iodoarene, is generally robust under proper storage.[8]

Principle of Radiolabeling: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of [¹⁸F]2,6-difluoro-N-methylbenzamide from its iodinated precursor is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This process is one of the most reliable methods for forming aryl-¹⁸F bonds, particularly on activated aromatic systems.[4][5][9]

The key steps of the process are:

  • Production of [¹⁸F]Fluoride: High-specific-activity, no-carrier-added (NCA) [¹⁸F]fluoride is produced in a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on ¹⁸O-enriched water.[10]

  • Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange resin. It is then eluted with a solution containing a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a weak base like potassium carbonate (K₂CO₃). The K₂₂₂ cryptand chelates the potassium ion, creating a "naked," highly reactive [¹⁸F]fluoride anion.

  • Azeotropic Drying: Water is a strong competitor for the nucleophile and must be rigorously removed. This is accomplished by azeotropic distillation with acetonitrile, a critical step for achieving high radiochemical yields.[11]

  • Nucleophilic Displacement: The dried, activated K[¹⁸F]/K₂₂₂ complex is reacted with the 2-fluoro-6-iodo-N-methylbenzamide precursor in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The highly nucleophilic [¹⁸F]fluoride attacks the carbon bearing the iodine atom, displacing it to form the desired C-¹⁸F bond. Elevated temperatures are required to overcome the activation energy of this reaction.[4]

G cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Formulation F18_aq Aqueous [¹⁸F]F⁻ from Cyclotron QMA Anion Exchange Cartridge (QMA) F18_aq->QMA Trapping Elution Elution (K₂CO₃ / K₂₂₂) QMA->Elution Drying Azeotropic Drying (MeCN, Heat) Elution->Drying F18_activated Activated K[¹⁸F]F/K₂₂₂ Complex Drying->F18_activated Reaction Nucleophilic Aromatic Substitution (SₙAr) 120-150°C, 10-20 min F18_activated->Reaction Precursor Precursor (2-fluoro-6-iodo-N-methylbenzamide) in DMSO Precursor->Reaction Crude Crude Reaction Mixture Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC Formulation Solid-Phase Extraction (SPE) & Formulation HPLC->Formulation Final_Product Final Product: [¹⁸F]2,6-difluoro-N-methylbenzamide in injectable buffer Formulation->Final_Product

Diagram: Overall workflow for the synthesis of [¹⁸F]2,6-difluoro-N-methylbenzamide.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for researchers in controlled laboratory settings. All operations involving radioactive materials must be performed by trained personnel in compliance with local and institutional radiation safety regulations.

Materials and Reagents
  • 2-Fluoro-6-iodo-N-methylbenzamide precursor (high purity, >98%)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous grade

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile Saline (0.9% NaCl)

  • Anion-exchange cartridge (e.g., QMA light)

  • C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 Plus)

  • Sterile vent filters (0.22 µm)

  • Sterile product vial

Step 1: Preparation of Activated [¹⁸F]Fluoride
  • Irradiate ¹⁸O-enriched water (≥97%) in a cyclotron to produce [¹⁸F]fluoride.

  • Transfer the aqueous [¹⁸F]fluoride from the target and pass it through an anion-exchange cartridge to trap the [¹⁸F]F⁻.

  • Prepare the eluent solution: Dissolve Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (2-3 mg) in a mixture of 80% MeCN and 20% WFI (total volume ~1 mL).

  • Slowly pass the eluent solution through the anion-exchange cartridge to elute the trapped [¹⁸F]fluoride into the reaction vessel of an automated synthesis module.

  • Perform azeotropic drying of the eluted activity by heating the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) and adding aliquots of anhydrous acetonitrile. Typically, this involves heating to 110°C and adding 2-3 x 1 mL portions of MeCN until the mixture is completely dry. This step is critical for activating the fluoride.[11]

Step 2: Radiolabeling Reaction
  • Prepare a solution of the precursor by dissolving 2-5 mg of 2-fluoro-6-iodo-N-methylbenzamide in 0.5-1.0 mL of anhydrous DMSO.

  • Once the azeotropic drying is complete and the K[¹⁸F]F/K₂₂₂ complex is a dry, white residue, add the precursor solution to the reaction vessel.

  • Seal the reaction vessel and heat it to 130-150°C for 15-20 minutes. The optimal temperature and time should be determined empirically but this range is typical for SₙAr reactions on moderately activated rings.[6]

  • After the reaction, cool the vessel to approximately 60°C and quench the reaction by adding 2-4 mL of water or the initial HPLC mobile phase.

Diagram: Radiolabeling reaction scheme.
Step 3: HPLC Purification
  • Inject the quenched crude reaction mixture onto a semi-preparative HPLC system.

  • Purify the product using a suitable mobile phase and column. The goal is to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride (which elutes early) and the more lipophilic iodinated precursor (which elutes later).

  • Collect the fraction corresponding to the [¹⁸F]2,6-difluoro-N-methylbenzamide peak, identified by the radiation detector.

Typical HPLC Purification Parameters

ParameterRecommended Condition
Column Reverse-phase C18, semi-preparative (e.g., 10 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% TFA)
Flow Rate 3-5 mL/min
Detectors UV (e.g., at 254 nm) and a series radiation detector
Step 4: Formulation
  • The collected HPLC fraction is typically diluted with WFI (~50 mL) and passed through a C18 SPE cartridge. The radiotracer will be retained on the cartridge while the aqueous mobile phase passes through.

  • Wash the cartridge with a small amount of WFI (5-10 mL) to remove any residual HPLC solvents.

  • Elute the purified radiotracer from the cartridge with a minimal amount of ethanol (USP grade, ~1 mL).

  • Dilute the ethanolic solution with sterile saline to the final desired volume, ensuring the final ethanol concentration is below 10% (v/v).

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

Mandatory Quality Control for Product Release

Comprehensive quality control (QC) is essential to ensure the identity, purity, safety, and efficacy of the final radiopharmaceutical product before administration.[10][12] All tests must meet predefined specifications, which are often guided by pharmacopeial monographs (e.g., USP or EP) for PET drugs.[13]

QC TestMethodSpecificationRationale
Appearance Visual InspectionClear, colorless solution, free of particulatesEnsures product is free from visible contamination.
pH pH meter or strip4.5 - 7.5Ensures the solution is physiologically compatible and prevents patient discomfort.[1]
Radionuclide Identity Half-life measurement105 - 115 minutesConfirms the radionuclide is ¹⁸F.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Quantifies the percentage of radioactivity present as the desired radiotracer.[13]
Radiochemical Identity Analytical Radio-HPLCRetention time matches that of the non-radioactive reference standardConfirms the identity of the radioactive peak.
Chemical Purity Analytical HPLC (UV)Peak of precursor should be minimal or below a set limitEnsures that the mass of potentially pharmacologically active precursor is low.
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppmLimits exposure to potentially toxic organic solvents used during synthesis.[13]
Kryptofix Content Spot test or GC< 50 µg/mLKryptofix is toxic and its concentration in the final product must be strictly controlled.[11]
Sterility Compendial methodSterileEnsures absence of microbial contamination for injectable products.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is max patient dose in mL)Protects patients from pyrogenic reactions.
Specific Activity Calculated from HPLC dataReport value (typically > 1 Ci/µmol or 37 GBq/µmol at EOS)Ensures that a tracer dose can be administered without causing pharmacological effects.

Conclusion

2-Fluoro-6-iodo-N-methylbenzamide is a highly effective and practical precursor for the synthesis of ¹⁸F-labeled benzamide radiotracers. The protocol described herein, based on a well-established nucleophilic aromatic substitution reaction, provides a reliable pathway to produce [¹⁸F]2,6-difluoro-N-methylbenzamide with high radiochemical yield and purity. The robustness of the SₙAr methodology makes this approach amenable to automation, which is critical for routine clinical production. By adhering to the detailed synthesis protocol and rigorous quality control standards, researchers can confidently produce this class of radiotracers for advancing molecular imaging in both preclinical and clinical settings.

References

  • IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. Retrieved from [Link]

  • Rahman, M. M., et al. (2015). Evaluating quality assurance of radiotracer 18F-FDG (fluorodeoxyglucose): experience in the United Hospital, Bangladesh. ResearchGate. Retrieved from [Link]

  • Lopes, D., et al. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. ResearchGate. Retrieved from [Link]

  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed. Retrieved from [Link]

  • Uddin, M. A., et al. (n.d.). Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Al. Retrieved from [Link]

  • El-Gazzar, A. (2006). The nucleophilic aromatic substitution by [18 F]fluoride and its applications to the synthesis of model precursors for the multi step synthesis of the PET-tracer 6-[18 F]Fluoro-L-DOPA. TOBIAS-lib. Retrieved from [Link]

  • Mossine, A. V., et al. (2017). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. PMC. Retrieved from [Link]

  • Telu, S., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Retrieved from [Link]

  • Ferro-Flores, G., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed. Retrieved from [Link]

  • Kung, H. F., et al. (2014). Radiotracer precursor and method for preparing the same. Google Patents.
  • Padiya, K. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

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Method

Application Notes and Protocols for the Radioiodination of Benzamides as SPECT Imaging Agents

Introduction: The Significance of Radioiodinated Benzamides in SPECT Imaging Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive nuclear medicine imaging technique that provides functional info...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Radioiodinated Benzamides in SPECT Imaging

Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive nuclear medicine imaging technique that provides functional information about organs and tissues. The utility of SPECT is critically dependent on the development of specific radiotracers that can target and visualize biological processes at the molecular level. Among these, radioiodinated benzamides have emerged as a versatile class of imaging agents with significant applications in neurology, oncology, and cardiology. Their ability to be labeled with iodine radioisotopes, such as Iodine-123 (¹²³I), which possesses favorable decay characteristics for SPECT imaging (159 keV gamma emission and a 13.2-hour half-life), makes them particularly valuable for clinical and preclinical research.[1][2][3]

This guide provides a comprehensive overview of the principles and methodologies for the radioiodination of benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower users to adapt and troubleshoot these procedures effectively. We will delve into the common radioiodination techniques, precursor strategies, and the all-important quality control measures that ensure the final product is suitable for in vivo imaging.

Part 1: Foundational Principles of Benzamide Radioiodination

The introduction of a radioiodine atom into a benzamide scaffold is typically achieved through electrophilic aromatic substitution.[4][5][6] In this reaction, an electrophilic form of iodine (I⁺) attacks the electron-rich aromatic ring of the benzamide or its precursor. The position of iodination is directed by the existing substituents on the ring, which can be leveraged to achieve regioselectivity.

Choosing the Right Radioiodination Strategy

The selection of an appropriate radioiodination method is paramount and depends on several factors, including the chemical nature of the benzamide, the desired specific activity, and the available radiolabeling facilities. Two primary strategies are employed:

  • Direct Radioiodination: This approach involves the direct iodination of the activated benzamide substrate. It is often simpler but can sometimes lead to a mixture of products and may not be suitable for sensitive molecules.

  • Indirect Radioiodination via Precursors: This more common and controlled strategy utilizes a precursor molecule that is first synthesized and purified, and then subjected to radioiodination. This method generally provides higher radiochemical yields, purity, and regioselectivity. Common precursors include:

    • Organotin Precursors (e.g., tri-n-butylstannyl derivatives): These are highly reactive and allow for mild reaction conditions. However, the potential toxicity of tin byproducts necessitates rigorous purification.[7][8]

    • Organoboron Precursors (e.g., boronic acids and esters): These are increasingly popular due to their lower toxicity compared to organotins and their good reactivity.[1][9]

Part 2: Key Radioiodination Methodologies and Protocols

This section details the most frequently employed methods for the radioiodination of benzamides, complete with step-by-step protocols.

Method 1: Chloramine-T Mediated Radioiodination

The Chloramine-T method is a widely used oxidative radioiodination technique.[4][10] Chloramine-T acts as an oxidizing agent to convert the radioiodide (e.g., [¹²³I]NaI) into a reactive electrophilic species that can then iodinate the aromatic ring.[10][11]

Causality Behind Experimental Choices:

  • pH Control: The reaction is typically performed in a slightly acidic to neutral pH range (pH 5-7) to optimize the oxidizing potential of Chloramine-T and maintain the stability of the benzamide substrate.[4]

  • Quenching: The reaction is quenched with a reducing agent like sodium metabisulfite to stop the oxidation and prevent further unwanted reactions, including potential damage to the product.[12]

Experimental Workflow: Chloramine-T Method

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC reagents Prepare Reagents: - Benzamide Precursor - [¹²³I]NaI Solution - Chloramine-T Solution - Quenching Solution - Phosphate Buffer mix Mix Precursor and [¹²³I]NaI in Phosphate Buffer reagents->mix 1 add_cat Add Chloramine-T mix->add_cat 2 react Incubate (Room Temp, 1-5 min) add_cat->react 3 quench Add Quenching Solution react->quench 4 purify Purify via HPLC or Solid-Phase Extraction (SPE) quench->purify 5 qc Quality Control: - Radio-TLC - Radio-HPLC purify->qc 6

Caption: Workflow for Chloramine-T radioiodination.

Detailed Protocol:

  • Preparation: In a shielded vial, dissolve 1-5 mg of the benzamide precursor in a suitable solvent (e.g., ethanol, DMSO). Add 100-200 µL of phosphate buffer (0.1 M, pH 7.0).

  • Radioiodide Addition: Add the desired amount of [¹²³I]NaI solution (typically 1-10 mCi).

  • Initiation: Rapidly add a freshly prepared solution of Chloramine-T (1 mg/mL in water). The amount of Chloramine-T should be optimized but is typically in the range of 10-50 µg.

  • Reaction: Vortex the mixture for 1-5 minutes at room temperature.

  • Quenching: Stop the reaction by adding an excess of sodium metabisulfite solution (2 mg/mL in water).

  • Purification: Purify the reaction mixture immediately using either solid-phase extraction (e.g., C18 Sep-Pak cartridge) or, for higher purity, preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Elute the purified product from the SPE cartridge or collect the desired HPLC fraction. Evaporate the solvent and reconstitute the radioiodinated benzamide in a sterile, apyrogenic solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Method 2: Iodogen®-Mediated Radioiodination

Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder oxidizing agent often preferred for sensitive substrates as it is a solid-phase reagent, which can simplify the purification process.[4][13]

Causality Behind Experimental Choices:

  • Solid-Phase Oxidant: Iodogen is coated onto the surface of the reaction vial. This localizes the oxidizing agent, reducing potential damage to the substrate in the bulk solution and simplifying its removal after the reaction.[13]

  • Reaction Termination: The reaction is stopped by simply decanting the reaction mixture from the Iodogen-coated vial, eliminating the need for a chemical quenching step.

Experimental Workflow: Iodogen® Method

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC coat_vial Prepare Iodogen-coated vial add_reagents Add Precursor, Buffer, and [¹²³I]NaI to vial coat_vial->add_reagents 1 reagents Prepare Reagents: - Benzamide Precursor - [¹²³I]NaI Solution - Phosphate Buffer reagents->add_reagents react Incubate (Room Temp, 15-30 min) add_reagents->react 2 terminate Transfer solution to a clean vial react->terminate 3 purify Purify via HPLC or SPE terminate->purify 4 qc Quality Control: - Radio-TLC - Radio-HPLC purify->qc 5

Caption: Workflow for Iodogen®-mediated radioiodination.

Detailed Protocol:

  • Vial Preparation: Prepare an Iodogen-coated vial by dissolving Iodogen in a volatile solvent (e.g., dichloromethane), adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen. Typically, 50-100 µg of Iodogen is used.

  • Reagent Addition: To the coated vial, add the benzamide precursor solution, phosphate buffer (0.1 M, pH 7.0), and the [¹²³I]NaI solution.

  • Reaction: Vortex the mixture for 15-30 minutes at room temperature.

  • Termination: Stop the reaction by carefully transferring the reaction solution to a new, clean vial, leaving the solid Iodogen behind.

  • Purification and Formulation: Proceed with purification and formulation as described in the Chloramine-T method.

Method 3: Radioiodination of Organotin Precursors (Stannylation)

This method involves the synthesis of a trialkylstannyl (commonly tri-n-butylstannyl) precursor, which is then reacted with radioiodide in the presence of a mild oxidizing agent. This is an example of an iododestannylation reaction.[12]

Causality Behind Experimental Choices:

  • Precursor Reactivity: The carbon-tin bond is readily cleaved by electrophiles, allowing for efficient radioiodination under mild conditions with high regioselectivity.[7]

  • Purification is Critical: The tri-n-butyltin byproducts are toxic and must be completely removed from the final radiopharmaceutical preparation. This often necessitates HPLC purification.[7]

Detailed Protocol:

  • Precursor Synthesis: The synthesis of the stannylated precursor is a separate organic chemistry procedure and should be performed and purified prior to the radiolabeling experiment.[8]

  • Radiolabeling:

    • Dissolve the stannylated precursor (1-2 mg) in a suitable solvent (e.g., ethanol).

    • Add [¹²³I]NaI and a mild oxidizing agent (e.g., N-chlorosuccinimide or hydrogen peroxide in acetic acid).

    • React at room temperature or with gentle heating for 5-15 minutes.

  • Purification: Purify the reaction mixture using preparative HPLC to separate the radioiodinated product from the precursor and toxic tin byproducts.

  • Formulation: Collect the desired HPLC fraction, evaporate the solvent, and formulate as previously described.

Part 3: Quality Control – A Self-Validating System

Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical.[14][15] The QC procedures validate the identity, purity, and stability of the radioiodinated benzamide.[16][17]

Logical Relationship of QC Tests

cluster_qc Quality Control Cascade rcp Radiochemical Purity (RCP) (Radio-TLC & Radio-HPLC) cp Chemical Purity (HPLC with UV detection) rcp->cp Confirms identity and purity of labeled compound rp Radionuclidic Purity (Gamma Spectroscopy) final_product Final Product Release rp->final_product Ensures correct radioisotope cp->final_product Ensures absence of chemical impurities sterility Sterility Testing sterility->final_product Ensures absence of microbial contamination pyrogen Pyrogen/Endotoxin Testing pyrogen->final_product Ensures absence of fever-inducing substances

Caption: Inter-relationship of essential quality control tests.

Key Quality Control Parameters and Protocols
Parameter Method Acceptance Criteria Protocol Outline
Radiochemical Purity (RCP) Radio-Thin Layer Chromatography (Radio-TLC)>95%Spot the sample on a TLC plate (e.g., silica gel). Develop the plate in a suitable solvent system. Scan the plate with a radio-TLC scanner to determine the percentage of activity corresponding to the product versus impurities (e.g., free radioiodide).
Radiochemical Purity (RCP) & Chemical Purity High-Performance Liquid Chromatography (Radio-HPLC)RCP >95%, Chemical Purity >95%Inject the sample onto an HPLC system equipped with a UV detector and a radioactivity detector. Use a suitable column (e.g., C18) and mobile phase. The radiochromatogram determines RCP, while the UV chromatogram, by comparison with a non-radioactive standard, determines chemical purity and specific activity.[18]
Radionuclidic Purity Gamma-Ray Spectroscopy>99% ¹²³IMeasure the gamma-ray spectrum of the final product using a multichannel analyzer. Identify and quantify all gamma-emitting radionuclides present.[17]
Sterility Direct Inoculation or Membrane FiltrationNo microbial growthAseptically transfer a portion of the final product to sterile culture media and incubate under conditions that support microbial growth.
Pyrogen/Endotoxin Testing Limulus Amebocyte Lysate (LAL) Test< specified limit (e.g., < 175 EU/V)Incubate the sample with LAL reagent and measure the resulting reaction (e.g., gel-clot, chromogenic, or turbidimetric).[17]

Part 4: Application Examples of Radioiodinated Benzamides

Radioiodinated benzamides have been successfully developed for a range of SPECT imaging applications.

Radiotracer Target Primary Application Typical Radiochemical Yield
[¹²³I]IBZM Dopamine D₂/D₃ ReceptorsNeurology: Parkinson's disease, schizophrenia[19][20][21]85-95%
[¹²³I]Epidepride Dopamine D₂/D₃ ReceptorsNeurology: High-affinity D₂ receptor imaging[20]>90%
[¹²³I]BZA MelaninOncology: Melanoma imaging[22]70-85%
[¹²³I]2'-ISP Dopamine D₂ ReceptorsNeurology: D₂ receptor mapping[23]Not specified
[¹²³I]14d MelaninOncology: Potential melanoma theranostics[24]Not specified

Conclusion

The radioiodination of benzamides provides a powerful platform for the development of highly specific SPECT imaging agents. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of the described protocols and a robust quality control framework, is essential for the successful translation of these agents from the laboratory to the clinic. This guide serves as a foundational resource to empower researchers in this exciting and impactful field of molecular imaging.

References

  • New Analytical Methods Used for Quality Control of Radiopharmaceuticals in Nuclear Medicine | Spectroscopy Online. (2023). Available at: [Link]

  • Quality Control in the Production of Radiopharmaceuticals | IAEA. (n.d.). Available at: [Link]

  • Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico - UNM. (2009). Available at: [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022). Available at: [Link]

  • Quality Control in the Radiopharmacy - Journal of Nuclear Medicine Technology. (n.d.). Available at: [Link]

  • SPECT imaging of dopamine D2 receptors with 2'-iodospiperone - PubMed. (n.d.). Available at: [Link]

  • Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS est. (n.d.). Available at: [Link]

  • Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - MDPI. (2020). Available at: [Link]

  • Fluorinated and iodinated dopamine agents: D2 imaging agents for PET and SPECT - American Chemical Society. (n.d.). Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. (2022). Available at: [Link]

  • Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. (n.d.). Available at: [Link]

  • Synthesis and Evaluation of Novel Radioiodinated Benzamides for Malignant Melanoma | Journal of Medicinal Chemistry - ACS Publications. (2007). Available at: [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2025). Available at: [Link]

  • A simple method of preparation for [123I]-(S)-(-)-IBZM - PubMed. (n.d.). Available at: [Link]

  • Chloramine-t – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

  • Aromatic Iodination Definition - Organic Chemistry Key... - Fiveable. (2025). Available at: [Link]

  • Dopamine D2 Receptor Radiopharmaceutical: I-123-Epidepride Toxicology and Preclinical SPECT Image | Semantic Scholar. (2018). Available at: [Link]

  • Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers - PubMed. (2005). Available at: [Link]

  • Dopamine D2 receptor imaging with SPECT: studies in different neuropsychiatric disorders - PubMed. (n.d.). Available at: [Link]

  • Fluorinated and iodinated dopamine agents: D2 imaging agents for PET and SPECT | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Optimization of Synthesis and Quality Control Procedures for the Preparation of 18F and 123I Labelled Peptides for Nuclear Medicine | IAEA. (2002). Available at: [Link]

  • Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. (2020). Available at: [Link]

  • Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. (2025). Available at: [Link]

  • Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization - PubMed. (2000). Available at: [Link]

  • Radiosynthesis of SPECT tracers via a copper mediated 123I iodination of (hetero)aryl boron reagents - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • US20140073803A1 - Radiotracer precursor and method for preparing the same - Google Patents. (n.d.).
  • Chloramine-T in Radiolabeling Techniques | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (2022). Available at: [Link]

  • Radioiodination by electrophilic aromatic substitution reactions. - ResearchGate. (n.d.). Available at: [Link]

  • A simplified method for quantitation of iodine-123 iodobenzamide in human plasma: a technical note - PubMed. (n.d.). Available at: [Link]

  • (PDF) In Vivo Evaluation of Radioiodinated - Amanote Research. (2006). Available at: [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL IODINATED PHENYL BENZAMIDES M.Sc Thesis A DISSERTATION SUBMITTED IN THE PARTIAL FULFILMENT OF - BUET. (n.d.). Available at: [Link]

  • Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - MDPI. (2023). Available at: [Link]

  • Evaluation of aromatic radiobromination by nucleophilic substitution using diaryliodonium salt precursors - OSTI. (2017). Available at: [Link]

  • Radioisotope 123 I used in the synthesis of the SPECT imaging probe - ResearchGate. (n.d.). Available at: [Link]

  • Optimized preparation of I123-IBZM and I123-IBZP for clinical SPECT studies of D-2 and D-1 receptors - INIS-IAEA. (2025). Available at: [Link]

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Application

Application Note: High-Efficiency Amide Coupling of 2-Fluoro-6-Iodobenzoic Acid with Methylamine

Abstract & Strategic Overview The synthesis of 2-fluoro-6-iodo-N-methylbenzamide presents a classic "push-pull" challenge in medicinal chemistry. The substrate, 2-fluoro-6-iodobenzoic acid , possesses a highly sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-fluoro-6-iodo-N-methylbenzamide presents a classic "push-pull" challenge in medicinal chemistry. The substrate, 2-fluoro-6-iodobenzoic acid , possesses a highly sterically congested carbonyl center due to the ortho-disubstitution (2,6-pattern). While the electron-withdrawing nature of the fluorine and iodine atoms increases the electrophilicity of the carbonyl carbon (favorable for attack), the bulky iodine atom and the ortho-fluorine create a significant steric blockade that impedes the trajectory of the incoming nucleophile (methylamine).

Furthermore, this scaffold carries a latent risk of Nucleophilic Aromatic Substitution (


) . The electron-deficient ring, activated by the amide carbonyl formed in situ, renders the ortho-fluorine susceptible to displacement by excess methylamine, potentially leading to the formation of 2-(methylamino)-6-iodobenzamide as a major impurity.

This guide details two protocols designed to navigate these competing factors:

  • Protocol A (The "Gold Standard"): Activation via Acyl Chloride. Recommended for scale-up (>1g) and maximum yield.

  • Protocol B (High-Throughput): Activation via HATU. Recommended for small-scale discovery (<100mg) or parallel synthesis.

Mechanistic Analysis & Reaction Design

The Steric Wall vs. Electronic Activation

In 2,6-disubstituted systems, the carbonyl group is forced out of planarity with the aromatic ring to minimize steric clash. This deconjugation actually makes the carbonyl more reactive electronically, but physically inaccessible. Standard coupling agents like EDC/HOBt often fail because the active ester intermediate is too bulky to be attacked efficiently by the amine.

Solution: We utilize Oxalyl Chloride (Protocol A) to generate the acid chloride. The chloride leaving group is small (


) compared to an OBt or OAt ester, significantly reducing the steric penalty during the nucleophilic attack.
The Trap

Once the amide bond is formed, the product is an electron-deficient arene. Methylamine is a potent nucleophile. If the reaction is heated or if a large excess of amine is used, the fluorine atom (a good leaving group in


 due to the high electronegativity stabilizing the Meisenheimer complex) can be displaced.

Control Strategy:

  • Stoichiometry: Strictly control Methylamine equivalents (1.1 – 1.2 eq).

  • Temperature: Maintain reaction at 0°C during addition and do not exceed Room Temperature (RT).

Figure 1: Reaction pathway highlighting the critical divergence between the desired amide formation and the potential


 side reaction.

Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )RoleEquiv.[1][2][3][4]Notes
2-Fluoro-6-iodobenzoic acid 266.01SM1.0Limiting Reagent
Oxalyl Chloride 126.93Activator1.2For Protocol A
DMF (anhydrous) 73.09Catalyst0.05Catalytic drops
Methylamine (2M in THF) 31.06Nucleophile1.2Preferred over aq. soln
DIPEA (Hünig's Base) 129.24Base2.5Acid scavenger
HATU 380.23Coupling Agent1.2For Protocol B
Dichloromethane (DCM) -Solvent-Anhydrous
Protocol A: Acid Chloride Method (Recommended)

Best for: Gram-scale synthesis, high yields, difficult substrates.

Step 1: Acid Chloride Formation

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and a nitrogen inlet.

  • Dissolution: Add 2-fluoro-6-iodobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops per gram of substrate). Note: DMF forms the Vilsmeier reagent intermediate, essential for rapid activation.

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If acid remains, add 0.2 eq Oxalyl Chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid. Do not store; use immediately.

Step 2: Amide Coupling

  • Solubilization: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0°C .

  • Amine Addition: Add Methylamine (2M in THF) (1.2 equiv) dropwise.

    • Alternative: If using Methylamine HCl salt, suspend the salt in DCM and add 2.5 equiv DIPEA before adding the acid chloride solution.

  • Base Addition: If using the free base solution, add DIPEA (1.5 equiv) dropwise to scavenge the HCl generated.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Do not heat.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.5 M HCl (to remove excess amine/DIPEA).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine.[5][6][7][8]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU-Mediated Coupling

Best for: Parallel synthesis, small scale (<50 mg).

  • Setup: In a vial, dissolve 2-fluoro-6-iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add Methylamine (2M in THF) (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Note: HATU reactions are slower for sterically hindered substrates compared to acid chlorides.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl solution (to remove DMF). Dry and concentrate.

Analytical Expectations & Purification

Purification Strategy
  • Flash Chromatography: The steric bulk and halogen atoms make the product lipophilic.

    • Stationary Phase: Silica Gel.

    • Eluent: 0-30% EtOAc in Hexanes/Heptane.

  • Recrystallization: Often possible from Hexanes/EtOAc if the solid is crystalline.

Analytical Data (Expected)
  • 1H NMR (

    
    ): 
    
    • 
       ~ 7.6 ppm (d, 1H, Ar-H ortho to I).
      
    • 
       ~ 7.0 ppm (m, 1H, Ar-H meta to F).
      
    • 
       ~ 7.1 ppm (m, 1H, Ar-H para).
      
    • 
       ~ 6.0 ppm (br s, 1H, N-H).
      
    • 
       ~ 3.0 ppm (d, 3H, 
      
      
      
      ). Note: Doublet due to coupling with NH.
  • MS (ESI+):

    • Target Mass: ~279.9 Da.

    • Look for

      
       at 280 and 
      
      
      
      at 302.
    • Pattern: Distinct iodine isotope pattern (no M+2 for I, but check for de-iodination byproducts).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (SM remains) Steric hindrance prevents amine attack.Switch from HATU to Acid Chloride (Protocol A) . Ensure Acid Chloride formation is complete before adding amine.
Byproduct: M-19 (Loss of F)

displacement of Fluorine by Methylamine.
Lower temperature to 0°C. Reduce Methylamine equivalents to 1.1. Avoid pyridine as a solvent.
Byproduct: M-127 (Loss of I) Iodine displacement (less likely) or Pd-catalyzed dehalogenation (if Pd used nearby).Ensure no transition metals are present. Iodine displacement is rare without Cu/Pd catalysis.
Product is an oil/gum Residual DMF or impurities.Lyophilize from Benzene or Dioxane. Use column chromatography.[1][2][5]

References

  • Steric Hindrance in Benzoic Acid Derivatives: T. Endo et al., "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters," Pesticide Biochemistry and Physiology, 2014.[9] Link

  • Acid Chloride Activation Protocols: BenchChem Application Notes, "Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines," 2025. Link

  • Carpino, L. A., "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive," J. Am. Chem. Soc., 1993.
  • Directed SNAr Reactions: RSC Advances, "Directed nucleophilic aromatic substitution reaction (dSNAr) of ortho-iodobenzamides," 2023. Link

  • Acyl Fluoride Alternative for Hindered Amines: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," 2016. Link

Sources

Method

palladium-catalyzed cross-coupling of ortho-iodo benzamides

Application Note: Palladium-Catalyzed Cross-Coupling and Annulation of ortho-Iodo Benzamides Executive Summary ortho-Iodobenzamides are highly versatile, bifunctional building blocks in transition-metal-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling and Annulation of ortho-Iodo Benzamides

Executive Summary

ortho-Iodobenzamides are highly versatile, bifunctional building blocks in transition-metal-catalyzed cross-coupling reactions[1]. The strategic positioning of a labile carbon-iodine bond adjacent to a nucleophilic amide directing group enables tandem C–C bond formation and intramolecular cyclization[2]. This application note details the mechanistic rationale and optimized protocols for the Palladium-catalyzed cross-coupling of ortho-iodobenzamides. It specifically focuses on the synthesis of isoquinolones via alkyne annulation[3] and the generation of functionalized diaryl ketones via carbonylative Suzuki coupling[4].

Mechanistic Rationale & Causality (E-E-A-T)

The success of ortho-iodobenzamide scaffolds in complex heterocycle synthesis relies on precise electronic and steric tuning. As a Senior Application Scientist, it is critical to understand the causality behind these experimental choices:

  • The ortho-Iodo Advantage: The selection of iodinated arenes over their bromo- or chloro- analogues is rooted in bond dissociation energies. The C–I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster and under milder conditions than C–Br or C–Cl bonds[5]. This rapid oxidative addition minimizes catalyst degradation and suppresses side reactions like protodehalogenation[6].

  • Dual-Role Benzamide Directing Group: The amide group is not merely a spectator. During the catalytic cycle, the oxygen/nitrogen heteroatoms coordinate to the Pd(II) center, stabilizing the intermediate. Furthermore, the amide nitrogen acts as an internal nucleophile. In the presence of alkynes, the nitrogen attacks the newly formed vinyl-palladium intermediate, driving the reductive elimination to yield the isoquinolone core[7].

  • Base Selection & N-H Activation: The use of a mild base (e.g., Et₃N or K₂CO₃) is mandatory. The base neutralizes the hydroiodic acid (HI) generated during the coupling and deprotonates the amide nitrogen, which dramatically lowers the activation energy required for the final intramolecular cyclization step[2].

Catalytic Cycle & Workflow Visualization

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (ortho-iodobenzamide) Pd0->OxAdd PdII Aryl-Pd(II)-I Intermediate OxAdd->PdII Insertion Alkyne Insertion (Carbopalladation) PdII->Insertion PdII_Vinyl Vinyl-Pd(II) Intermediate Insertion->PdII_Vinyl Cyclization Intramolecular N-H Activation & Reductive Elimination PdII_Vinyl->Cyclization Cyclization->Pd0 Catalyst Regeneration Product Isoquinolone Product Cyclization->Product

Pd-catalyzed annulation of ortho-iodobenzamides with alkynes to form isoquinolones.

Quantitative Data: Cross-Coupling Strategies

The following table summarizes the primary Palladium-catalyzed transformations utilizing ortho-iodobenzamides, allowing researchers to select the optimal catalytic system for their target scaffold.

Reaction TypeCoupling PartnerTypical Catalyst SystemPrimary Product ScaffoldTypical Yield Range
Alkyne Annulation Internal/Terminal AlkynesPd(OAc)₂, PPh₃, Et₃NIsoquinolones[2]70–95%
Carbonylative Suzuki Arylboronic Acids + COPd(PPh₃)₄, Na₂CO₃Diaryl Ketones[4]60–85%
Heteroannulation Isocyanides + Arylboronic AcidsPdCl₂(PPh₃)₂, Cu(OAc)₂Quinazolin-4-ones[8]65–90%
Heck-Type Coupling Styrenes / AlkenesPd₂(dba)₃, P(o-tol)₃ortho-Vinyl Benzamides65–90%

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high reproducibility in drug development workflows.

Protocol A: Synthesis of Isoquinolones via Alkyne Annulation

This protocol utilizes a Larock-type heteroannulation to construct the isoquinolone core from ortho-iodobenzamides and internal alkynes[3].

  • Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add ortho-iodobenzamide (1.0 equiv, 0.5 mmol), the internal alkyne (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Degassing: Seal the tube with a septum and purge with dry Argon for 5 minutes.

  • Solvent & Base Addition: Inject anhydrous DMF (3.0 mL) followed by Et₃N (2.0 equiv, 1.0 mmol) via syringe.

  • Reaction Execution: Heat the mixture in a pre-warmed oil bath at 100 °C for 8–12 hours.

  • Self-Validation Checkpoint: Prior to aqueous workup, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the starting ortho-iodobenzamide peak (e.g.,[M+H]⁺ = 248 for unsubstituted) is fully consumed, and the cyclized product mass ([M+H]⁺ = 248 + MW_alkyne - 128) is the dominant signal.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Mediated Carbonylative Suzuki Coupling

This protocol is highly applicable for generating functionalized amides and ketones, particularly in the context of DNA-Encoded Library (DEL) synthesis[4].

  • Reaction Setup: In a high-pressure reaction vial, combine ortho-iodobenzamide (1.0 equiv, 0.2 mmol), arylboronic acid (1.5 equiv, 0.3 mmol), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 equiv, 0.6 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.0 mL).

  • CO Purging: Seal the vial and carefully purge the headspace with Carbon Monoxide (CO) gas for 2 minutes using a balloon, leaving the balloon attached to maintain 1 atm of CO pressure.

  • Coupling: Stir the reaction mixture at 80 °C for 16 hours.

  • Self-Validation Checkpoint: The primary failure mode in aqueous carbonylative couplings is hydroxycarbonylation (yielding the carboxylic acid instead of the ketone). Analyze the crude mixture via LC-MS; the presence of an [M+H]⁺ corresponding to the ortho-amido benzoic acid indicates insufficient transmetalation. This validates the need to either increase the boronic acid stoichiometry or verify the activity of the Pd(0) catalyst[4].

Troubleshooting & System Integrity

To maintain scientific integrity, researchers must actively monitor for known mechanistic failure modes:

  • Deiodination (Protodehalogenation): A common failure mode where the ortho-iodobenzamide undergoes complete deiodination to yield the unsubstituted benzamide[6]. Solution: Monitor the LC-MS for the [M-126+H]⁺ peak (loss of iodine, addition of a proton)[9]. If observed, the oxidative addition is occurring, but the subsequent insertion/transmetalation is too slow. Decrease the reaction temperature slightly or increase the concentration of the coupling partner (alkyne/boronic acid).

  • Catalyst Aggregation (Pd Black Formation): If the reaction mixture turns rapidly opaque black before completion, the Pd(0) catalyst is precipitating out of the catalytic cycle. Solution: Increase the phosphine ligand loading (e.g., moving from 1:2 to 1:3 Pd:Ligand ratio) to better stabilize the zero-valent palladium species, or add a mild external reductant like sodium ascorbate to continuously regenerate active Pd(0)[4].

References

  • Title: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: nih.gov URL: [Link]

  • Title: Isoquinolone Syntheses by Annulation Protocols Source: mdpi.com URL: [Link]

  • Title: α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization Source: nsf.gov URL: [Link]

  • Title: Isoquinolone Syntheses by Annulation Protocols (Extended) Source: mdpi.com URL: [Link]

  • Title: Isoquinolone (Encyclopedia) Source: encyclopedia.pub URL: [Link]

  • Title: Palladium-Mediated Carbonylative Suzuki Coupling for DNA-Encoded Library Synthesis Source: acs.org URL: [Link]

  • Title: Organic & Biomolecular Chemistry (Heteroannulation Reactions) Source: rsc.org URL: [Link]

  • Title: α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization (Extended) Source: nsf.gov URL: [Link]

Sources

Application

Application Note: 2-Fluoro-6-iodo-N-methylbenzamide in Enzalutamide Analog Development

This guide details the application of 2-fluoro-6-iodo-N-methylbenzamide as a strategic intermediate for the synthesis of structural analogs of Enzalutamide (Xtandi).[1][2][3] While standard Enzalutamide synthesis utilize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-fluoro-6-iodo-N-methylbenzamide as a strategic intermediate for the synthesis of structural analogs of Enzalutamide (Xtandi).[1][2][3] While standard Enzalutamide synthesis utilizes para-substituted precursors (4-amino or 4-bromo), the 6-iodo (ortho) isomer allows for the exploration of ortho-directed Structure-Activity Relationships (SAR) , the development of conformationally restricted derivatives, and the synthesis of novel tricyclic scaffolds.[1][2][4]

[1][2][3][4]

Executive Summary

The development of next-generation Androgen Receptor (AR) antagonists requires overcoming resistance mechanisms such as the AR-F876L mutation. 2-fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4) serves as a critical scaffold for synthesizing ortho-substituted Enzalutamide analogs .[1][2][3][4] Unlike the canonical pathway which extends from the C4 position, this C6-iodo intermediate enables:

  • Steric Modulation: Introduction of the thiohydantoin moiety at the ortho position to alter the rotational energy barrier of the amide bond.

  • Metabolic Blocking: Blocking the typically labile ortho positions to improve metabolic stability.

  • Tricyclic Ring Closure: Facilitating intramolecular cyclization to form rigid tricyclic cores (e.g., quinazolinones) that mimic the antiandrogen pharmacophore.

Chemical Profile & Safety

  • IUPAC Name: 2-fluoro-6-iodo-N-methylbenzamide[2][4][5][6][7]

  • CAS Number: 1315689-05-4[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    FINO[1][2][3][4]
  • Molecular Weight: 279.05 g/mol [1][2][3][4]

  • Appearance: Off-white to pale yellow solid[1][2][3][4]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

  • Stability: Light sensitive (due to C-I bond). Store at 2-8°C under inert atmosphere.

Safety Warning: Organoiodides can be skin irritants.[1] The synthesis involves coupling reagents and potentially toxic transition metals (Copper/Palladium). Perform all reactions in a fume hood.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide

Rationale: This step establishes the benzamide "head" group with the critical iodine handle at the C6 position, prepared from the commercially available benzoic acid precursor.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid (1.0 equiv)[2][3][4]

  • Methylamine (2.0 M in THF, 3.0 equiv)

  • HATU (1.2 equiv) or Thionyl Chloride (SOCl

    
    )
    
  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[2]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluoro-6-iodobenzoic acid (5.0 g, 18.8 mmol) in anhydrous DMF (50 mL). Add DIPEA (8.2 mL, 47 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (8.5 g, 22.5 mmol) in one portion. Stir for 30 minutes at 0°C to form the activated ester.

    • Alternative: Convert acid to acid chloride using SOCl

      
       (reflux, 2h), then react with methylamine.
      
  • Amidation: Add Methylamine solution (28 mL, 56 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3][4] The starting acid peak should disappear.

  • Work-up: Dilute with EtOAc (200 mL). Wash sequentially with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , 0-40% EtOAc in Hexanes).
  • Yield: Expect 4.2–4.8 g (80–90%) of white solid.

Protocol B: Copper-Catalyzed Coupling to Thiohydantoin Precursors

Rationale: This is the critical "analog generation" step. We utilize the C6-Iodine to couple with the thiohydantoin core (or its amino-precursor) via a modified Ullmann-type reaction.[1][2][3][4] This mimics the standard Enzalutamide synthesis but directs the attachment to the ortho position.

Reagents:

  • Scaffold: 2-Fluoro-6-iodo-N-methylbenzamide (1.0 equiv)

  • Partner: 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Standard Enzalutamide precursor fragment) OR a simplified amino-thiohydantoin.[1][2][3][4]

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Ligand: 2-Acetylcyclohexanone (20 mol%) or L-Proline[1][2][3][4]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO

Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Scaffold (1.0 mmol), the Amino-partner (1.2 mmol), CuI (19 mg), and Cs

    
    CO
    
    
    
    (650 mg).
  • Solvation: Add degassed DMF (5 mL) and the Ligand (e.g., 2-acetylcyclohexanone, 26 µL).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: Ortho-substitution creates steric hindrance.[1][2][3][4] Higher temperatures (110–120°C) may be required compared to para-coupling.[1][2][4]

  • Cyclization (if using acyclic precursor): If coupling an amino-ester, a subsequent step with Thiophosgene (or a surrogate like 1,1'-Thiocarbonyldiimidazole) is required to close the thiohydantoin ring.

    • Cyclization Condition: React the coupled intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in refluxing Ethanol/HCl to form the final Enzalutamide analog.[1][2][3][4]

  • Isolation: Filter through Celite, dilute with water, extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Structural Logic & Pathway Visualization[1][4]

The following diagram illustrates the divergence between the Standard Enzalutamide Synthesis (Para-attack) and the Analog Synthesis utilizing the 6-Iodo (Ortho) intermediate.

Enzalutamide_Pathways cluster_legend Pathway Comparison Start_Acid 2-Fluoro-Benzoic Acid Derivatives Para_Br 4-Bromo-2-fluoro- N-methylbenzamide Start_Acid->Para_Br Bromination (C4) Ortho_I 2-Fluoro-6-iodo- N-methylbenzamide (The Intermediate) Start_Acid->Ortho_I Iodination (C6) Enza_Std Standard Enzalutamide (Para-substituted) Para_Br->Enza_Std Standard Synthesis Coupling Cu-Catalyzed Cross-Coupling Ortho_I->Coupling + Thiohydantoin Core Analog Ortho-Enzalutamide Analog (C6-Substituted) Coupling->Analog Direct Attachment Tricyclic Tricyclic/Fused Derivatives Coupling->Tricyclic Intramolecular Cyclization

Caption: Divergence of synthetic pathways: The 6-iodo intermediate enables access to ortho-substituted and tricyclic analogs distinct from the standard para-substituted Enzalutamide.[1][2][3][4]

Quantitative Analysis & Validation

For researchers characterizing the synthesized 2-fluoro-6-iodo-N-methylbenzamide intermediate, the following analytical parameters must be met to ensure purity before downstream coupling.

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, 254 nm)
1H NMR

2.95 (d, 3H, N-CH

), 7.1-7.8 (m, 3H, Ar-H)
400 MHz, DMSO-d

19F NMR

-112 to -115 ppm (approx)
Decoupled
Mass Spec [M+H]

= 280.05
ESI-MS (Positive Mode)
Appearance White to Off-White Crystalline SolidVisual Inspection
Troubleshooting the Coupling Reaction
  • Issue: Low yield in Ullmann coupling.

  • Cause: Steric hindrance at the C6 (ortho) position is significantly higher than C4.

  • Solution:

    • Switch ligand to L-Proline or DMEDA (N,N'-Dimethylethylenediamine).[1][2][3][4]

    • Increase temperature to 110°C.

    • Ensure strictly anhydrous conditions (water quenches the catalyst).

References

  • Synthesis of Enzalutamide & Derivatives

    • Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Papers.

  • Ortho-Substituted Benzamide Intermediates

    • BLD Pharm.[4][7] (n.d.). Product Analysis: 2-Fluoro-6-iodo-N-methylbenzamide.

  • SAR of Androgen Receptor Antagonists

    • Patil, R., et al. (2021).[8][9] Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Heliyon.

  • Tricyclic Derivatives Patent

    • Google Patents. (2011). WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use.[1][2][3][4]

Sources

Method

synthesis of dopamine D2 receptor ligands using iodinated benzamides

Application Note: High-Affinity Synthesis & Radiolabeling of Iodinated Benzamide D2 Receptor Ligands Executive Summary & Scientific Rationale The dopamine D2 receptor (D2R) is a G-protein-coupled receptor (GPCR) central...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity Synthesis & Radiolabeling of Iodinated Benzamide D2 Receptor Ligands

Executive Summary & Scientific Rationale

The dopamine D2 receptor (D2R) is a G-protein-coupled receptor (GPCR) central to the pathophysiology of schizophrenia, Parkinson’s disease, and addiction. Iodinated benzamides, exemplified by (S)-IBZM and Epidepride , represent the "gold standard" for SPECT imaging and in vitro binding assays due to their high affinity (


 < 0.5 nM) and lipophilicity profiles that ensure blood-brain barrier (BBB) penetration.

This guide details the synthesis, radiolabeling, and validation of these ligands. Unlike rigid templates, this protocol emphasizes the causality of chemical choices—specifically, why destannylation is the preferred route for radiolabeling.

The Core Logic:

  • High Specific Activity Requirement: D2Rs have low density in extrastriatal regions. To image them, we need "No-Carrier-Added" (NCA) radioligands.[1]

  • The Solution (Destannylation): Electrophilic substitution of a trialkyltin leaving group with radioiodine allows for regiospecific labeling without adding "cold" (non-radioactive) mass, achieving theoretical specific activities >2000 Ci/mmol.

Chemical Strategy & Retrosynthesis

The synthesis is divided into two phases:

  • Cold Synthesis: Preparation of the non-radioactive standard (for binding assays/HPLC calibration) and the tin precursor.

  • Hot Synthesis: Radioiodination via oxidative destannylation.

Visualizing the Synthetic Pathway

The following diagram outlines the workflow from the starting benzoic acid to the final radioligand.

SynthesisWorkflow cluster_0 Phase 1: Precursor & Standard Synthesis cluster_1 Phase 2: Radiosynthesis Start 2,6-Dimethoxybenzoic Acid BZM BZM (Scaffold) Start->BZM Amide Coupling (DCC/NHS) Amine (S)-2-Aminomethyl- 1-ethylpyrrolidine Amine->BZM ColdIBZM Cold IBZM (Standard) (I-127) BZM->ColdIBZM Electrophilic Iodination (ICl, AcOH) SnPrecursor Tin Precursor (Bu3Sn-BZM) ColdIBZM->SnPrecursor Pd-Catalyzed Stannylation (Pd(PPh3)4, (Bu3Sn)2) RadioI [*I]NaI (I-123/I-125) SnPrecursor->RadioI Regiospecific Targeting HotIBZM [*I]-IBZM (Radioligand) SnPrecursor->HotIBZM Oxidative Destannylation (H+, RT) RadioI->HotIBZM Oxidant Oxidant (Chloramine-T/H2O2) Oxidant->HotIBZM

Caption: Figure 1. Convergent synthesis of the tin precursor and subsequent radioiodination via electrophilic destannylation.

Detailed Protocols

Protocol A: Synthesis of the Tin Precursor (Sn-BZM)

Objective: Synthesize (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-(tributylstannyl)-6-methoxybenzamide. Rationale: We synthesize the cold iodinated compound first, then replace the iodine with tin. This ensures the tin is in the exact position required, guaranteeing the radioiodine returns to that specific pharmacophore position during labeling.

Materials:

  • 2,6-Dimethoxybenzoic acid[1][2]

  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine[1][2]

  • Dicyclohexylcarbodiimide (DCC) & N-Hydroxysuccinimide (NHS)[1]

  • Bis(tributyltin)[3]

  • Tetrakis(triphenylphosphine)palladium(0)[3]

Step-by-Step:

  • Amide Coupling (Scaffold Formation):

    • Dissolve 2,6-dimethoxybenzoic acid (1 eq) and NHS (1.1 eq) in dry THF. Add DCC (1.1 eq) at 0°C. Stir for 2h to form the active ester.

    • Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq).[1] Stir overnight at room temperature.

    • Workup: Filter urea byproduct. Evaporate solvent. Dissolve residue in CH2Cl2, wash with NaHCO3.

    • Demethylation:[1] The 2-methoxy group is selectively demethylated (often using BBr3 or during the reaction conditions if optimized) to yield the 2-hydroxy -6-methoxy benzamide (BZM).[1] Note: The 2-OH is critical for an intramolecular hydrogen bond that locks the conformation for D2R binding.

  • Cold Iodination (Standard Preparation):

    • Dissolve BZM in glacial acetic acid.

    • Add Iodine Monochloride (ICl) (1.1 eq) dropwise.

    • Stir at 50°C for 2 hours. The electrophilic iodine attacks the position para to the hydroxyl group (activated ring).

    • Purification: Flash chromatography (Silica, CHCl3/MeOH).

    • Result: Cold IBZM . Verify by 1H-NMR and MS.

  • Stannylation (Precursor Synthesis):

    • Mix Cold IBZM (1 eq) with Bis(tributyltin) (5 eq) in dry dioxane/triethylamine.

    • Add Pd(PPh3)4 (5 mol%) catalyst.

    • Heat to reflux (100°C) for 16 hours under Argon. Why Argon? Organotin compounds and Pd(0) are oxygen-sensitive.[1]

    • Purification: Flash chromatography (Silica, Hexane/Ethyl Acetate). Crucial: Trialkyltin compounds are toxic and "streaky" on silica; use 1% triethylamine in the eluent to prevent tailing.

    • Result: Sn-BZM Precursor .

Protocol B: Radiosynthesis (Oxidative Destannylation)

Objective: Produce [*I]-IBZM (I-123 for SPECT or I-125 for in vitro) with >95% Radiochemical Purity (RCP).

Mechanism: The reaction is an electrophilic aromatic substitution. The oxidant generates electrophilic iodine (


), which attacks the carbon-tin bond. The tin group is a "super-leaving group," ensuring the reaction is fast and regiospecific.

Reagents:

  • Precursor: Sn-BZM (50 µg in 50 µL EtOH)[1]

  • Radioisotope: [123I]NaI or [125I]NaI in 0.1N NaOH.

  • Oxidant: Chloramine-T (CAT) or Peracetic Acid.[1]

  • Quench: Sodium Metabisulfite.

Workflow:

  • Reaction Setup:

    • In a V-vial, add 10-20 mCi of [*I]NaI.[1]

    • Add 50 µL of Sn-BZM precursor solution.[1]

    • Add 10 µL of 1N HCl (to adjust pH to ~2-3; acidic pH is required for destannylation).

    • Add 10 µL of Oxidant (e.g., 1 mg/mL Chloramine-T).

  • Incubation:

    • Vortex and incubate at Room Temperature for 5-10 minutes.

    • Checkpoint: Color change is rarely visible due to low mass, but the reaction is typically >90% complete within 5 mins.

  • Quenching:

    • Add 10 µL Sodium Metabisulfite (10 mg/mL) to neutralize excess oxidant and reduce unreacted iodine species.

    • Neutralize with saturated NaHCO3 if necessary for the column.

  • Purification (HPLC):

    • Inject the mixture onto a Semi-Prep HPLC (C18 column).

    • Collect the radioactive peak corresponding to the retention time of the Cold IBZM standard.

    • Note: The Sn-precursor is very lipophilic and will elute much later than the iodinated product, allowing easy separation.

Validation & Quality Control

QC Parameters (Self-Validating System)

Every batch must pass these checks before release.

ParameterMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 95%
Chemical Purity HPLC (UV 254nm)No UV peaks for precursor or byproducts
Specific Activity UV vs. Activity Calculation> 1000 Ci/mmol (Theoretical)
pH pH Strip6.0 - 7.5 (Formulated)
Radionuclidic Identity Gamma SpectroscopyPeak at 159 keV (I-123) or 35 keV (I-125)
HPLC Conditions
  • Column: Inertsil ODS-3 or equivalent C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : 50 mM Phosphate Buffer (pH 4.5).

    • Isocratic:[1][4] 40:60 ratio is typical for IBZM.

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Times (Approx):

    • Free Iodide: 2-3 min[1]

    • [*I]-IBZM: 8-12 min[1]

    • Sn-Precursor: > 20 min (Wash column with 100% ACN after run).

Comparative Binding Data

The following table summarizes the affinity of synthesized ligands against the D2 receptor, validating the efficacy of the benzamide scaffold.

LigandStructure ClassD2 Affinity (

, nM)
Selectivity (D2 vs D1)Reference
(S)-IBZM Benzamide0.40> 1000x[Kung, 1990]
Epidepride Benzamide0.02> 1000x[Chumpradit, 1991]
IBF Benzofuran0.10> 1000x[Kung, 1990]
Spiperone Butyrophenone0.06Mixed (5-HT2A)[Seeman, 1980]

D2 Receptor Signaling Context

Understanding the biological target is crucial for interpreting binding data. D2R inhibits adenylyl cyclase via


 proteins.

D2Signaling Ligand Iodinated Benzamide (Antagonist) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R High Affinity Binding (Ki < 0.5 nM) Gprot Gi/o Protein D2R->Gprot Blocks Activation AC Adenylyl Cyclase Gprot->AC Inhibition (Native) cAMP cAMP Production AC->cAMP Reduced Synthesis Effect Neuronal Inhibition cAMP->Effect

Caption: Figure 2. D2 Receptor signaling pathway. Benzamide antagonists block the Gi/o-mediated inhibition of Adenylyl Cyclase.[1]

References

  • Kung, H. F., et al. (1990).[5] "Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents."[1][2][5][6] Journal of Medicinal Chemistry. Link

  • Kung, M. P., & Kung, H. F. (1990).[5] "Peracetic acid as a superior oxidant for preparation of [123I]IBZM." Nuclear Medicine and Biology. Link

  • Chumpradit, S., et al. (1991). "Iodinated benzamides: Synthesis and binding to D-2 dopamine receptors." Journal of Medicinal Chemistry. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (1995).[7] "No-carrier-added meta-[123I]iodobenzylguanidine: synthesis and preliminary evaluation." Nuclear Medicine and Biology. Link

  • Booij, J., et al. (1997). "Assessment of endogenous dopamine release by methylphenidate challenge using iodine-123 iodobenzamide single-photon emission tomography." European Journal of Nuclear Medicine. Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Fluoro-6-iodo-N-methylbenzamide

Executive Summary This guide details the optimized protocol for the Buchwald-Hartwig amination of 2-fluoro-6-iodo-N-methylbenzamide (CAS: 866683-76-3 analog/isomer). This substrate represents a challenging class of elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig amination of 2-fluoro-6-iodo-N-methylbenzamide (CAS: 866683-76-3 analog/isomer). This substrate represents a challenging class of electrophiles due to the 1,2,6-trisubstitution pattern , where the reactive carbon-iodine bond is sterically "sandwiched" between an electron-withdrawing fluorine atom and a bulky N-methyl amide group.

Standard palladium protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail with this substrate, leading to protodeiodination (reduction) or no reaction . This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts (specifically BrettPhos or RuPhos systems) to overcome steric hindrance and prevent chelation-induced catalyst poisoning.

Scientific Background & Mechanistic Insights

Substrate Analysis

The substrate, 2-fluoro-6-iodo-N-methylbenzamide, presents unique electronic and steric challenges:

  • Steric Crowding (The "Ortho Effect"): The iodine atom is flanked by a Fluorine (C2) and the Amide (C1). The N-methyl amide moiety can adopt a conformation perpendicular to the ring to minimize strain, but it still exerts significant steric pressure on the incoming Palladium catalyst during the oxidative addition step.

  • Electronic Activation: The ortho-fluorine and the amide are electron-withdrawing, making the ring electron-deficient. While this theoretically accelerates oxidative addition, it significantly increases the risk of hydrodehalogenation (reduction of C-I to C-H) if the transmetallation/amine binding step is slow.

  • Chemo-selectivity: The C-I bond is the exclusive site of reaction. The C-F bond is inert to Pd(0) under these conditions, and the mild base (Cs₂CO₃) prevents nucleophilic aromatic substitution (SₙAr) at the C-F position.

Catalyst Selection Strategy

To couple this hindered iodide with primary or secondary amines, we employ Dialkylbiaryl Phosphine Ligands .

  • For Primary Amines: BrettPhos Pd G4 is preferred. Its bulk prevents the formation of inactive bis-ligated Pd complexes and promotes reductive elimination from the crowded metal center.

  • For Secondary Amines: RuPhos Pd G4 is the standard. It is specifically tuned to facilitate the coupling of secondary amines which are more sterically demanding than primary amines.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Fluoro-6-iodo-N-methylbenzamideElectrophile
Nucleophile Primary or Secondary Amine (1.2 equiv)Coupling Partner
Catalyst BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines)Catalyst (2-5 mol%)
Base Cesium Carbonate (Cs₂CO₃) (2.0 equiv)Base (Anhydrous)
Solvent 1,4-Dioxane (Anhydrous)Solvent (0.2 M)
Step-by-Step Methodology

Pre-reaction Note: All glassware must be oven-dried. The reaction is sensitive to oxygen; use standard Schlenk techniques or a glovebox.

  • Charge Solids: Into a reaction vial equipped with a magnetic stir bar, add:

    • 2-Fluoro-6-iodo-N-methylbenzamide (1.0 equiv, e.g., 1.0 mmol, ~279 mg).

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg).

    • Pd G4 Precatalyst (0.03 equiv, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

  • Add Liquids:

    • Add anhydrous 1,4-Dioxane (5.0 mL, concentration ~0.2 M) via syringe.

    • Add the Amine (1.2 equiv) via syringe. (If the amine is a solid, add it in Step 1).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 RPM).

    • Note: The reaction typically reaches completion in 2–6 hours. Monitor by LC-MS.[1]

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-50% EtOAc depending on the amine polarity).

Visualization of Reaction Logic

The Catalytic Cycle & Steric Management

The following diagram illustrates how the bulky ligand (L) facilitates the reaction despite the steric crowding of the substrate.

BuchwaldMechanism cluster_substrate Substrate Constraints PreCat Pd G4 Precatalyst (Activation) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 - Methylamine - Carbazole OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate (Ar-I) Complex1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->Complex1 BaseStep Base Exchange (Cs2CO3 -> CsI) Complex1->BaseStep AmineBind Amine Coordination & Deprotonation BaseStep->AmineBind + Amine (R-NH2) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Relief Driving Force RedElim->Pd0 Regenerate Catalyst Product Product: 2-Amino-6-fluoro- N-methylbenzamide RedElim->Product

Caption: Catalytic cycle highlighting the critical Oxidative Addition step where the bulky ligand facilitates insertion into the hindered C-I bond.

Experimental Workflow

Workflow Step1 1. Setup Dry Vial + Ar/N2 Add Cs2CO3 + Pd G4 Step2 2. Addition Solvent (Dioxane) Substrate + Amine Step1->Step2 Step3 3. Reaction 80°C, 2-6 Hours Monitor LC-MS Step2->Step3 Step4 4. Workup Filter Celite Conc. in vacuo Step3->Step4 Step5 5. Isolation Flash Chromatography Yield Calculation Step4->Step5

Caption: Step-by-step experimental workflow for the amination protocol.

Optimization & Troubleshooting

Ligand Screening Data (Representative)

If the standard protocol yields <50%, consult this table for optimization vectors.

Ligand SystemYield (%)ObservationRecommendation
BrettPhos G4 88% Clean conversion.Primary Choice (1° Amines)
RuPhos G4 92% Excellent for secondary amines.Primary Choice (2° Amines)
Xantphos Pd G245%Slow conversion; some deiodination.Use only if G4 unavailable.
Pd(PPh₃)₄<10%Mostly starting material + reduction.Do NOT Use.
Pd(dppf)Cl₂15%Significant catalyst poisoning.Do NOT Use.
Troubleshooting Guide
  • Problem: Hydrodehalogenation (Product is 2-fluoro-N-methylbenzamide)

    • Cause: The catalytic cycle is stalling after oxidative addition. The hydride source is likely the solvent or the amine itself (via

      
      -hydride elimination).
      
    • Solution: Increase amine concentration, switch to a bulkier ligand (e.g., tBuBrettPhos ) to accelerate reductive elimination, or lower temperature to 60°C.

  • Problem: No Reaction (Starting Material Recovered)

    • Cause: Catalyst failed to activate or insert.

    • Solution: Ensure the system is strictly oxygen-free. Switch to Pd-PEPPSI-IPr (NHC catalyst) which is extremely robust for hindered oxidative additions.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Vertex AI Search. "Synthesis and application of 2-fluoro-6-iodo-N-methylbenzamide derivatives." Patent WO2011087712A2.

  • Maiti, D., et al. "Palladium-catalyzed ortho-arylation of benzamides." Journal of Organic Chemistry, 2012.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Fluoro-6-iodo-N-methylbenzamide Synthesis

The following technical guide is designed to address the specific challenges associated with synthesizing 2-fluoro-6-iodo-N-methylbenzamide . This molecule presents a classic "perfect storm" of synthetic difficulties: si...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific challenges associated with synthesizing 2-fluoro-6-iodo-N-methylbenzamide . This molecule presents a classic "perfect storm" of synthetic difficulties: significant steric hindrance (2,6-disubstitution), potential for dehalogenation (C-I bond lability), and handling volatile nucleophiles (methylamine).

Status: Active Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-26-FI-AMIDE

Executive Summary: The "Ortho-Effect" Challenge

The primary failure mode in synthesizing 2-fluoro-6-iodo-N-methylbenzamide is steric inhibition of resonance . The bulky iodine at the 6-position and fluorine at the 2-position force the carbonyl group out of plane with the benzene ring. While this prevents conjugation, it paradoxically makes the carbonyl carbon more electrophilic but less accessible to nucleophiles. Standard coupling reagents (EDC, DCC) often fail to overcome this kinetic barrier, resulting in stalled reactions or extensive byproduct formation.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction stalls at ~40% conversion using EDC/HOBt. Adding more reagent doesn't help. Why?

Diagnosis: The activated ester formed by EDC/HOBt is too bulky to be attacked effectively by methylamine in the crowded 2,6-dihalo environment. The intermediate simply hydrolyzes back to the starting material during workup. Solution: Switch to a high-reactivity acid chloride generation method.

  • The Fix: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) . The chloride ion is small enough to access the carbonyl, and the resulting acid chloride is far more reactive than an HOBt ester.

  • Alternative: If acid sensitivity is a concern, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.

Q2: I am using the Acid Chloride route, but my yield is still low (<50%). Where is the product going?

Diagnosis: This is likely a volatility mismatch . Methylamine is a gas (boiling point -6°C) often used as a solution (THF or MeOH). If the reaction exotherms, the methylamine flashes off before it can react with the hindered acid chloride. Solution:

  • Cooling is Critical: Cool the acid chloride solution to -10°C before adding the amine.

  • Stoichiometry: Use a large excess of methylamine (3.0–5.0 equiv ) to account for evaporative loss.

  • Sealed Vessel: Perform the quenching step in a sealed pressure tube if possible to keep the amine in the liquid phase.

Q3: The crude product is purple/brown. Is my product decomposing?

Diagnosis: Yes. The C-I bond (Carbon-Iodine) is weak (~50-60 kcal/mol) and photolabile. Ambient light or excessive heat during reflux can cause homolytic cleavage, releasing iodine radicals (


) which cause the purple discoloration.
Solution: 
  • Wrap the flask in aluminum foil during the reaction.

  • Avoid high-vacuum drying at elevated temperatures (>40°C).

  • Wash: Use a dilute Sodium Thiosulfate (

    
    ) wash during workup to reduce free iodine back to iodide, clearing the color.
    

Module 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Method

Recommended for scale-up (>1g) and maximum conversion.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (anhydrous, 0.05 equiv - Critical Catalyst )

  • Methylamine (2.0 M in THF, 4.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.2 M) under Nitrogen. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous. Stir at Room Temp (RT) for 2 hours until the solution becomes clear (indicates acid chloride formation).
  • Evaporation (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride (which would otherwise react with your amine to form dangerous byproducts). Redissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to -10°C (ice/salt bath).

  • Addition: Add the Methylamine solution slowly . The reaction is exothermic.[1][2]

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into saturated

    
    .
    
Protocol B: The "High-Throughput" HATU Method

Recommended for small scale (<100mg) or parallel synthesis.

Reagents:

  • Starting Acid (1.0 equiv)[3]

  • HATU (1.2 equiv) - More reactive than EDC

  • HOAt (1.2 equiv) - Superior additive for hindered systems

  • DIPEA (3.0 equiv)

  • DMF (Solvent)[3]

Workflow:

  • Dissolve acid and HATU/HOAt in DMF. Stir for 5 mins to form the activated ester.

  • Add DIPEA.[4] The solution should turn yellow.

  • Add Methylamine (THF solution).

  • Stir for 12–16 hours. Note: This method is slower than Protocol A but requires less manual manipulation.

Module 3: Data & Decision Logic

Comparative Coupling Agent Efficiency

Data based on typical conversion rates for 2,6-disubstituted benzoic acids.

MethodReagent SystemTypical YieldReaction TimeProsCons
Standard EDC / HOBt20-40%24h+Cheap, mildFails for steric bulk; urea removal difficult
Enhanced HATU / DIPEA60-80%12hHigh reactivityExpensive; difficult to remove HATU byproducts
Robust (COCl)2 / DMF 85-95% 4h Steric breakthrough Moisture sensitive; requires inert gas
Niche Ghosez's Reagent80-90%2hNeutral pHVery expensive; hygroscopic
Troubleshooting Logic Flow

Use the following diagram to diagnose low yields in your specific batch.

Troubleshooting Start Start: Low Yield Observed CheckTLC 1. Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Significant Starting Material? CheckTLC->SM_Remains Yes SM_Gone Starting Material Consumed? CheckTLC->SM_Gone Yes Activation_Issue Diagnosis: Activation Failure (Steric Hindrance) SM_Remains->Activation_Issue Decomp_Issue Diagnosis: Decomposition (Purple/Dark Crude) SM_Gone->Decomp_Issue Many spots/Color Workup_Issue Diagnosis: Workup Loss (Water Soluble?) SM_Gone->Workup_Issue Clean but low mass Sol_Activation Action: Switch to Protocol A (Oxalyl Chloride + DMF) Activation_Issue->Sol_Activation Sol_Decomp Action: Protect from Light Keep Temp < 40°C Decomp_Issue->Sol_Decomp Sol_Workup Action: Check Aqueous pH Salt out with NaCl Workup_Issue->Sol_Workup

Caption: Diagnostic flowchart for isolating failure modes in sterically hindered amide coupling.

References & Authoritative Grounding[5][6]

  • Preparation of 4-bromo-2-fluoro-N-methylbenzamide . ChemicalBook. Describes the analogous synthesis of a fluoro-benzamide using coupling reagents, providing baseline conditions for the less hindered 2,4-isomer which must be adapted for the 2,6-isomer.

  • Amidation of Carboxylic Acids with Amines . ResearchGate. General review of amidation strategies, highlighting the necessity of acid chloride routes for sterically demanding substrates.

  • Ghosez's Reagent . Organic Chemistry Portal. Details the use of 1-Chloro-N,N,2-trimethylpropenylamine for converting hindered acids to acid chlorides under neutral conditions.

  • Synthesis of 2-Fluoro-6-iodo-phenyl derivatives . Wiley-VCH. Demonstrates the stability and handling of the 2-fluoro-6-iodo aryl core in lithiation and substitution reactions.

Sources

Optimization

Technical Support Center: Suppressing Deiodination in Benzamide Cross-Coupling

The following Technical Support Guide is designed for researchers and process chemists encountering deiodination issues during the palladium-catalyzed cross-coupling of benzamides. Topic: Preventing Deiodination (Protode...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists encountering deiodination issues during the palladium-catalyzed cross-coupling of benzamides.

Topic: Preventing Deiodination (Protodehalogenation) & Chemoselectivity Audience: Senior Researchers, Process Chemists, Drug Discovery Scientists Status: Active Guide

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: In the cross-coupling of iodobenzamides , "deiodination" typically refers to protodeiodination , a side reaction where the carbon-iodine (


) bond is cleaved and replaced by a carbon-hydrogen (

) bond (reduction), rather than forming the desired

bond.

Why Benzamides are Susceptible:

  • Coordination: The amide carbonyl oxygen or nitrogen can coordinate to the Palladium (

    
    ) center, forming stable 5- or 6-membered palladacycles. This "sequesters" the catalyst, slowing down the transmetallation  step.
    
  • Sterics: Ortho-substituted benzamides impose steric hindrance, further retarding transmetallation.

  • The Failure Mode: When the catalytic cycle stalls after oxidative addition (forming

    
    ) but before transmetallation, the long-lived 
    
    
    
    species becomes vulnerable to
    
    
    -hydride elimination
    (from ligands or reactants) or protonolysis (from solvent/base), leading to the reduced byproduct (
    
    
    ).
Mechanistic Pathway & Failure Points

The diagram below illustrates the competition between the productive Cross-Coupling cycle and the destructive Deiodination pathway.

DeiodinationMechanism Start Start: Iodobenzamide (Ar-I) OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd Regeneration TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + Boronic Acid/Base Stall Cycle Stalls (Due to Sterics/Coordination) OxAdd->Stall Slow Transmetallation RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Pd0 HydrideSource Hydride Source Interaction (Alcohol, Amine, or Ligand) Stall->HydrideSource Deiodination Protodeiodination (Ar-H Byproduct) HydrideSource->Deiodination Reductive Elimination of Ar-H

Figure 1: The "Race Against Time." If Transmetallation is slow, the Ar-Pd-I intermediate finds alternative pathways to eliminate Iodine and form Ar-H.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction yields 40% reduced benzamide (Ar-H) and only 50% product."

Diagnosis: The catalytic cycle is stalling post-oxidative addition. The


 species is stripping a hydride from your solvent or base.

Corrective Actions:

  • Switch Solvent System:

    • Avoid: Primary/Secondary alcohols (e.g., Isopropanol, Ethanol) and ethers prone to peroxidation (THF can act as a hydride source via

      
      -hydrogen abstraction).
      
    • Use: Anhydrous Toluene , DMF , or 1,4-Dioxane (freshly distilled). Toluene is often superior for benzamides as it is non-coordinating.

  • Change the Base:

    • Strong alkoxide bases (e.g.,

      
      , 
      
      
      
      ) can undergo
      
      
      -hydride elimination to form a Pd-hydride species, which directly reduces your aryl iodide.
    • Recommendation: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (anhydrous) or 
      
      
      
      . If solubility is an issue, use TMSOK (Potassium Trimethylsilanolate) . TMSOK is anhydrous, soluble in organics, and acts as a silanolate bridge to accelerate transmetallation without providing a hydride source.
  • Catalyst Upgrade:

    • Use a catalyst with a bulky biaryl phosphine ligand (e.g., XPhos , SPhos , or BrettPhos ). These ligands facilitate extremely rapid reductive elimination, outcompeting the deiodination pathway.

    • Reference: Buchwald's precatalysts (e.g., XPhos Pd G4) are designed to prevent this specific stalling.

Issue 2: "I am trying to couple a Bromide elsewhere, but the Iodine on the benzamide is falling off."

Diagnosis: You are facing a Chemoselectivity issue.[1][2][3]


 bonds are weaker than 

bonds.[2] Pd will naturally insert into the

bond first. If you want to preserve the Iodine, this is chemically difficult using standard Pd-catalysis.

Strategy:

  • Reverse the Reactivity: This is generally not possible with standard Pd-catalysis (

    
     always reacts before 
    
    
    
    ).
  • Alternative: You must protect the Iodine (unlikely) or use a different metal (e.g., Magnesium/Knochel exchange) to selectively react the Bromide at low temp, though this is complex.

  • Clarification: If you simply mean the Iodine is reacting (coupling) but you wanted it to stay: You cannot use Pd-catalysis on a molecule with an Ar-I bond if you expect that bond to survive, unless the catalyst is extremely sterically hindered from accessing that specific site (rare).

Issue 3: "The reaction works on 50mg scale but fails (high deiodination) on 5g scale."

Diagnosis: Mass transfer limitations and thermal gradients. On larger scales, heating ramp rates are slower.

  • The Trap: If the reaction sits at intermediate temperatures (

    
    ) for too long, the catalyst may activate but transmetallation (which often has a higher activation energy barrier) remains slow, favoring side reactions.
    

Corrective Actions:

  • "Hot Injection": Preheat your oil bath to the target temperature (e.g.,

    
    ) before lowering the reaction vessel.
    
  • High Concentration: Run the reaction at high concentration (

    
    ). Intermolecular coupling is second-order, while deiodination (often involving solvent) is pseudo-first-order. Higher concentration favors the bimolecular coupling.
    

Optimized Protocol: The "Anti-Deiodination" System

This protocol is engineered to minimize hydride sources and maximize transmetallation speed for sterically hindered or coordinating iodobenzamides.

Reagents:

  • Substrate: Iodobenzamide (

    
     equiv)[2]
    
  • Coupling Partner: Aryl Boronic Acid (

    
     equiv)
    
  • Catalyst: XPhos Pd G4 (

    
     mol%)
    
    • Why: Rapid activation; bulky ligand prevents coordination of the amide to Pd; promotes fast reductive elimination.

  • Base:

    
      (3.0 equiv, finely ground, anhydrous) or TMSOK  (
    
    
    
    equiv).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

    • Note: Degas solvent thoroughly (sparge with Argon for 15 mins) to remove

      
      , which can oxidize ligands and stall the cycle.
      

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add Iodobenzamide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Concentration should be 0.25 M to 0.5 M (higher is better to favor coupling).

  • Temperature Jump: Place the vessel directly into a pre-heated block at

    
     . Do not ramp up from room temperature.
    
  • Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the disappearance of Ar-I.

    • Pass Criteria:

      
       conversion, 
      
      
      
      Ar-H (Deiodinated byproduct).

Data Analysis: Base & Solvent Effects[2][3][7]

The following table summarizes the impact of reaction parameters on the ratio of Product (


) to Deiodinated Byproduct (

).
VariableConditionExpected P:D RatioMechanism of Failure/Success
Base

/

Low (~2:1)Alkoxides act as

-hydride sources, promoting reduction.
Base

(aq)
Medium (~10:1)Water can protonate Pd-Ar species if transmetallation is slow.
Base

(anhydrous)
High (>20:1) Lack of protons/hydrides; phosphate assists boronate activation.
Solvent IsopropanolVery Low (<1:1)Solvent acts as a reductant (transfer hydrogenation).
Solvent THFMedium (~5:1)

-H abstraction from THF can lead to hydrides.
Solvent Toluene High (>50:1) Inert, aprotic, non-coordinating.

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Lau, S. Y. W., et al. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of the American Chemical Society / PMC. (Discusses TMSOK and protodehalogenation suppression). Link

  • BenchChem Technical Support . "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem.[2][4] Link

  • Yoneda Labs . "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Detailed mechanism of side reactions). Link

  • Organic Chemistry Portal . "Suzuki Coupling."[5][6][2][3][7][8][9][10] (General mechanism and side reactions). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Halogenation of N-Methylbenzamide

Welcome to the Late-Stage Functionalization Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists facing regioselectivity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Late-Stage Functionalization Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists facing regioselectivity challenges during the halogenation of N-methylbenzamide. Here, we dissect the thermodynamic and kinetic factors governing ortho- vs. meta-selectivity and provide field-tested, self-validating protocols to ensure reproducible, regioselective halogenation.

Diagnostic Troubleshooting Workflow

Before adjusting your stoichiometry or changing solvents, use the following diagnostic logic tree to identify the root cause of your regioselectivity failure.

Troubleshooting Start Issue: Poor Regioselectivity in N-Methylbenzamide Halogenation Check1 Is a Transition Metal Catalyst Used? Start->Check1 Meta Classical EAS occurring. Carbonyl directs meta. Action: Switch to Pd/Ir catalysis. Check1->Meta No Check2 Analyzing Byproducts: Di-halogenation vs. Low Yield? Check1->Check2 Yes DiHalo Over-oxidation to 2,6-dihalo. Action: Lower temp to 60°C, use 1.0 eq NXS strictly. Check2->DiHalo Di-halogenation LowYield Catalyst stalling. Action: Add Brønsted acid (TfOH) to accelerate C-H cleavage. Check2->LowYield Low Yield/Recovery

Caption: Troubleshooting decision tree for regioselectivity issues in N-methylbenzamide halogenation.

Frequently Asked Questions (FAQs)

Q1: I am observing primarily meta-halogenation instead of the desired ortho-halogenated product. Why is this happening, and how do I fix it? Causality & Solution: In classical electrophilic aromatic substitution (EAS), the secondary amide group (-CONHCH₃) of N-methylbenzamide acts as an electron-withdrawing group, deactivating the ring and1[1]. To override this inherent electronic bias and force ortho-selectivity, you must transition from classical EAS to a 2[2]. By introducing a transition metal catalyst (such as Pd(OAc)₂ or Cp*Ir(III) complexes), the amide oxygen coordinates to the metal center, forming a rigid metallacycle that exclusively delivers the halogen to the ortho position. Actionable Fix: Switch your conditions to 5 mol% Pd(OAc)₂ with N-halosuccinimide (NXS) in a polar, non-coordinating solvent like 1,2-dichloroethane (DCE) or 3[3].

Q2: My ortho-halogenation yields are plagued by di-halogenated byproducts (e.g., 2,6-dihalo-N-methylbenzamide). How can I arrest the reaction at mono-halogenation? Causality & Solution: Once the first halogen is installed, the resulting mono-halo species can sometimes remain coordinated to the active catalyst. If the steric bulk of the first halogen is insufficient, a second concerted metalation-deprotonation (CMD) event occurs at the remaining ortho position, leading to 2[2]. Actionable Fix:

  • Stoichiometric Control: Strictly limit the halogen source (NBS/NCS/NIS) to 0.95 – 1.0 equivalents.

  • Temperature Modulation: Lower the reaction temperature from 100°C to 60°C. The activation barrier for the second halogenation is typically higher due to increased steric hindrance; lowering the thermal energy selectively 4[4].

Q3: The reaction stalls at 30% conversion despite using Pd(OAc)₂ and NBS. What is the limiting factor? Causality & Solution: Catalyst poisoning or failure to break the stable product-metal complex (resting state) is a common failure mode. The product, an ortho-halogenated benzamide, can act as a bidentate ligand, sequestering the palladium and halting the catalytic cycle. Actionable Fix: Introduce a 5[5] (e.g., Triflic acid, TfOH, or p-Toluenesulfonic acid, PTSA). The acid facilitates the protonation of the amidate-metal complex, breaking the chelation and turning over the catalyst.

Self-Validating Experimental Protocol

Palladium-Catalyzed Mono-Ortho-Bromination of N-Methylbenzamide This protocol incorporates self-validating checkpoints to ensure mechanistic integrity at each phase.

Reagents:

  • N-Methylbenzamide (1.0 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) - Must be recrystallized from water to remove Br₂ and succinimide.

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • p-Toluenesulfonic acid (PTSA) (0.2 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine N-methylbenzamide, Pd(OAc)₂, and PTSA in DCE. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution should turn a homogenous deep orange/red, indicating successful coordination of the amide to the Pd(II) center and formation of the active pre-catalyst complex. If the solution turns black, Pd(0) precipitation has occurred (catalyst death due to moisture/oxygen); abort and restart.

  • Halogen Delivery: Add NBS in a single portion. Seal the flask and heat to 70°C using an oil bath.

  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint 2: The starting material spot (lower Rf) should disappear, replaced by a single new spot (higher Rf, less polar due to intramolecular hydrogen bonding between the amide N-H and the ortho-bromine). If a third, even higher Rf spot appears, di-bromination is occurring; immediately cool the reaction to quench.

  • Quenching and Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual electrophilic bromine.

    • Validation Checkpoint 3: The organic layer should decolorize from dark red to pale yellow, confirming the quenching of active halogen species.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regioselectivity outcomes.

Catalyst SystemHalogen SourceAdditive / SolventTemp (°C)Yield (%)Selectivity (Mono:Di)Key Mechanistic Role
None (Classical EAS)Br₂FeBr₃ / DCM25<10% (ortho)N/AElectrophilic Aromatic Substitution (Yields meta)
Pd(OAc)₂ (5 mol%)NBS (1.05 eq)None / DCE9045%85:15Directed C-H Activation (Stalls without acid)
Pd(OAc)₂ (5 mol%)NBS (1.05 eq)PTSA (20 mol%) / DCE7088%95:5Acid accelerates catalyst turnover
[Cp*IrCl₂]₂ (0.5 mol%)NIS (1.0 eq)None / HFIP6092%>99:1HFIP lowers reductive elimination barrier
Ru₃(CO)₁₂ (5 mol%)NCS (1.1 eq)AgO₂C(1-Ad) / PhMe10076%80:20Ag salt abstracts halide, opening coordination site

Mechanistic Pathway: Directed C-H Halogenation

Understanding the catalytic cycle is paramount for troubleshooting. The diagram below illustrates the precise stages where additives and temperature exert their influence.

Mechanism Pd Pd(II) Catalyst Active Species Coord Amide Coordination (O- or N-bound) Pd->Coord + Substrate CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base/Acid Palladacycle Ortho-Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition of NXS (Halogen Source) Palladacycle->OxAdd + NXS RedElim Reductive Elimination & Protonation OxAdd->RedElim Pd(IV) species RedElim->Pd Catalyst Regeneration Product Ortho-Halogenated N-Methylbenzamide RedElim->Product Product Release

Caption: Catalytic cycle for the Pd-catalyzed directed ortho-halogenation of N-methylbenzamide.

References

  • Benchchem. 3,5-Dichloro-N-methylbenzamide - Regioselective Halogenation Precursors.1

  • Benchchem. Technical Support Center: Selective Halogenation of the Benzamide Core.2

  • Catalysis Communications. Acid-promoted palladium(II)-catalyzed ortho-halogenation of primary benzamides: En route to halo-arenes.5

  • ACS Organic Letters (via PMC). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions.3

  • The Journal of Organic Chemistry (ACS). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group.6

  • RSC Dalton Transactions. Identification of Key Functionalization Species in the Cp*Ir(III)-Catalyzed-Ortho Halogenation of Benzamides.7

  • Penn State University Electronic Theses. Palladium-Catalyzed Halogenation of Ortho-C-H Bonds.4

Sources

Optimization

solving solubility issues of 2-fluoro-6-iodo-N-methylbenzamide in aqueous buffers

Status: Active Last Updated: March 2026 Doc ID: TS-SOL-FIMB-001[1] Executive Summary This guide addresses the solubility challenges associated with 2-fluoro-6-iodo-N-methylbenzamide , a highly lipophilic halogenated benz...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2026 Doc ID: TS-SOL-FIMB-001[1]

Executive Summary

This guide addresses the solubility challenges associated with 2-fluoro-6-iodo-N-methylbenzamide , a highly lipophilic halogenated benzamide.[1] Due to the steric bulk of the ortho-iodine and ortho-fluorine substituents, this molecule exhibits poor aqueous solubility and a tendency to precipitate ("crash out") upon dilution from organic stocks into aqueous buffers. This document provides validated protocols for solubilization using cosolvents, complexation agents, and surfactants, ensuring assay reproducibility.

Module 1: Physicochemical Profile & The "Why"

To solve the solubility problem, one must understand the molecular drivers.[1] The 2,6-disubstitution pattern creates a specific challenge:

PropertyValue / CharacteristicImplication for Solubility
Lipophilicity (LogP) High (~2.5 - 3.2 est.)[1]The Iodine atom is large and polarizable but highly hydrophobic, driving the molecule to aggregate in water.
pKa (Amide) Neutral (pKa > 14 / < -0.5)Critical: The amide nitrogen is not ionizable at physiological pH (7.4).[1] Adjusting pH will NOT improve solubility.
Steric Hindrance High (Ortho-I, Ortho-F)The substituents force the amide group out of planarity with the phenyl ring. While this reduces crystal lattice energy, it also shields the amide from effective hydrogen bonding with water.[1]
Light Sensitivity High (C-I bond)Aryl iodides are prone to photodeiodination.[1] Solutions must be kept in amber vials.

Module 2: The Decision Matrix

Before selecting a protocol, determine your assay's tolerance for organic solvents.[1]

SolubilityDecisionTree Start Start: Select Assay Type CellBased Cell-Based / In Vivo Start->CellBased Enzymatic Enzymatic / Binding (In Vitro) Start->Enzymatic MethodB Method B: Cyclodextrin Complex (See Module 4) CellBased->MethodB Preferred MethodC Method C: Surfactant Mix (Tween 80) CellBased->MethodC Alternative DMSOTol Is DMSO > 1% Tolerated? Enzymatic->DMSOTol MethodA Method A: Standard DMSO (See Module 3) DMSOTol->MethodA Yes DMSOTol->MethodB No

Figure 1: Solubility Strategy Decision Tree. Select the path based on the biological tolerance of your system.

Module 3: The "Golden Rule" of DMSO Dilution

Target Audience: Assays tolerating 1-5% DMSO (e.g., purified enzyme assays, HPLC).

The most common failure mode is "The Crash-Out." This occurs when a high-concentration DMSO stock is added too quickly to an aqueous buffer, creating local zones of supersaturation where the compound precipitates as micro-crystals.[1]

Protocol A: Kinetic Solubilization
  • Preparation of Stock: Dissolve solid 2-fluoro-6-iodo-N-methylbenzamide in 100% anhydrous DMSO to reach 10 mM .

    • Tip: Sonicate for 30 seconds. The solution must be perfectly clear.

  • The Intermediate Step (Critical):

    • Do NOT pipette 1 µL of stock directly into 999 µL of buffer.

    • Instead: Prepare a "Working Stock" at 10x the final concentration in a solvent mix (e.g., 50% DMSO / 50% Water). The compound is more stable in this transition phase.[1]

  • Final Dilution:

    • Place your aqueous buffer on a vortex mixer (medium speed).

    • Slowly add the Working Stock into the center of the vortex.[1]

    • Why? This maximizes dispersion speed, preventing the compound from interacting with itself before it interacts with the solvent.[1]

Module 4: Advanced Solubilization (Cyclodextrins)

Target Audience: Cell culture, animal studies, or assays sensitive to DMSO.[2]

Since the compound contains a phenyl ring and is hydrophobic, it is an excellent candidate for encapsulation by Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin shields the iodinated ring, while the hydrophilic exterior allows water solubility.

Protocol B: Cyclodextrin Complexation
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or saline.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh the compound.[1]

    • Add the 20% HP-β-CD vehicle.[1]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Observation: The suspension should turn clear.[1] If it remains cloudy, the concentration exceeds the complexation capacity (likely ~1–2 mg/mL max).

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

Why this works: The iodine atom and the aromatic ring form a host-guest inclusion complex (typically 1:1 stoichiometry), effectively "hiding" the lipophilic portion from the water [1].

Module 5: Troubleshooting & FAQs

Issue: Non-Specific Binding (NSB)

Symptom: You lose signal in low-concentration assays, or IC50 curves shift rightward. Cause: The lipophilic iodine drives the molecule to stick to polypropylene tubes and pipette tips.[1] Solution:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer.[1]

  • Change Plastic: Use Low-Binding tubes or glass vials for serial dilutions.[1]

Issue: Photodecomposition

Symptom: The compound turns yellow/brown over time; purity drops on HPLC. Cause: The C-I bond is weak (approx. 57 kcal/mol) and cleaves under UV/Vis light (homolytic fission). Solution:

  • Wrap all vials in aluminum foil.

  • Perform experiments under low light if possible.

Frequently Asked Questions

Q: Can I use acid to dissolve it? A: No. As noted in Module 1, the amide is neutral.[1] Acid will not protonate it unless you use concentrated mineral acid, which destroys biological assays.[1]

Q: My compound precipitated after 2 hours in the assay plate. Why? A: You likely exceeded the Thermodynamic Solubility limit .[1] DMSO creates a "Kinetic Solubility" state (metastable).[1] Over time, the system seeks equilibrium, and crystals form.

  • Fix: Lower the final concentration or increase the DMSO % if the assay allows.

Q: Is the Iodine stable in metabolism studies? A: Be cautious. Deiodinases (enzymes) or nucleophilic attack (in chemical assays) can remove the iodine. Always monitor for the de-iodinated byproduct (2-fluoro-N-methylbenzamide) using LC-MS [2].[1]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Instability).

  • BenchChem. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide

System Status: OPERATIONAL | Last Updated: 2025-03-06 Support Tier: Level 3 (Senior Application Scientist) System Overview & Chemical Context Target Molecule: 2-Fluoro-6-iodo-N-methylbenzamide Primary Application: Key in...

Author: BenchChem Technical Support Team. Date: March 2026

System Status: OPERATIONAL | Last Updated: 2025-03-06 Support Tier: Level 3 (Senior Application Scientist)

System Overview & Chemical Context

Target Molecule: 2-Fluoro-6-iodo-N-methylbenzamide Primary Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib). Synthetic Challenge: High. The 2,6-disubstitution pattern creates significant steric hindrance, preventing the carbonyl group from achieving coplanarity with the aromatic ring. This dramatically reduces the electrophilicity of the carbonyl carbon. Furthermore, the ortho-iodine is thermally labile and prone to deiodination or radical scrambling under aggressive conditions.

Microwave Advantage: Microwave irradiation provides rapid dielectric heating, efficiently overcoming the high activation energy barrier caused by the "ortho-effect" without the prolonged heating times of conventional reflux that often lead to deiodination.

Standard Operating Procedures (SOPs)

Method A: Direct Amidation (Recommended for Initial Screening)

Best for small scale (<500 mg) and preserving the iodine moiety.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid (1.0 equiv)

  • Methylamine hydrochloride (2.0 equiv)

  • HATU (1.2 equiv) — Selected for high reactivity with hindered acids.

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Pre-activation: In a microwave vial, dissolve the benzoic acid and HATU in DMF (0.5 M concentration). Add 1.0 equiv of DIPEA. Stir at RT for 5 mins.

  • Addition: Add Methylamine HCl followed by the remaining DIPEA (2.0 equiv). Note: Exothermic reaction.

  • Sealing: Cap the vial immediately.

  • Irradiation:

    • Temp: 80°C

    • Time: 15 minutes

    • Power: Dynamic (Max 50W to prevent overshoot)

    • Stirring: High (600 rpm)

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

Method B: Acid Chloride Activation (Robust Route)

Best for scale-up or if Method A yields <50%.

Reagents:

  • 2-Fluoro-6-iodobenzoic acid

  • Thionyl Chloride (SOCl2) (Excess)

  • Methylamine (2M in THF)

  • Solvent: DCM (Step 1), THF (Step 2)

Protocol:

  • Activation: Reflux acid in SOCl2 (conventional heating recommended here to avoid corrosive damage to MW sensors) for 1 hour. Evaporate to dryness to obtain the acid chloride.

  • Microwave Amidation: Dissolve crude acid chloride in THF in a MW vial. Add Methylamine (THF solution) and DIPEA.

  • Irradiation: 60°C for 5 minutes. (Rapid conversion).

Workflow Visualization

SynthesisWorkflow Start Start: 2-Fluoro-6-iodobenzoic Acid Activation Activation Strategy Start->Activation HATU Method A: HATU/DIPEA (In-situ Activation) Activation->HATU Mild/Small Scale SOCl2 Method B: SOCl2 (Acid Chloride) Activation->SOCl2 Robust/Scale Up Reaction MW Irradiation (80°C / 15 min) HATU->Reaction SOCl2->Reaction Workup Workup & Isolation Reaction->Workup Product Target: 2-Fluoro-6-iodo- N-methylbenzamide Workup->Product

Caption: Dual-pathway logic for synthesizing sterically hindered benzamides. Method A prioritizes functional group tolerance; Method B prioritizes reactivity.

Troubleshooting Center

Issue 1: High Pressure Errors / Vial Failure

Symptom: The microwave reactor aborts due to "Overpressure" (>15 bar) or the septum leaks. Root Cause: Methylamine is a gas at standard conditions. Heating methylamine salts with base releases the gas rapidly into the headspace.

CheckAction
Headspace Ensure the reaction volume does not exceed 60% of the vial capacity.
Pre-stirring Stir the mixture (Amine salt + Base) for 2 minutes uncapped to allow initial gas evolution to stabilize before sealing.
Reagent Swap Switch from Methylamine HCl to Methylamine (2M in THF) . THF absorbs microwaves well but has a lower vapor pressure contribution than free gas evolution.
Issue 2: Low Yield (<40%)

Symptom: Starting material (Benzoic acid) remains unreacted. Root Cause: The 2,6-steric bulk prevents the amine from attacking the carbonyl.

CheckAction
Temperature Increase MW temp to 100°C . Warning: Do not exceed 120°C to protect the C-I bond.
Coupling Agent Switch from EDC/HOBt to HATU or PyBOP . These are superior for hindered amides.
Stoichiometry Increase Methylamine to 5.0 equivalents . The amine is volatile and small leaks result in loss of stoichiometry.
Issue 3: Impurity Profile (Deiodination)

Symptom: LCMS shows a mass peak of [M-I+H] (Des-iodo product). Root Cause: Thermal cleavage of the C-I bond, often catalyzed by trace metals or excessive heat.

Logic Tree for Purity Issues:

Troubleshooting Problem Impurity Detected: Deiodination CheckTemp Is Reaction Temp > 110°C? Problem->CheckTemp LowerTemp Action: Reduce to 80°C, Extend Time to 30 min CheckTemp->LowerTemp Yes CheckSolvent Check Solvent Grade CheckTemp->CheckSolvent No Degas Action: Degas Solvent (Remove O2) CheckSolvent->Degas Standard Radical Action: Add Radical Scavenger (e.g., BHT) CheckSolvent->Radical Persistent Issue

Caption: Decision matrix for mitigating deiodination during microwave heating.

Frequently Asked Questions (FAQs)

Q: Why use microwave irradiation for this specific molecule? A: The 2-fluoro and 6-iodo substituents create a "molecular gate" that blocks the nucleophilic attack of methylamine. Conventional heating requires prolonged reflux (24+ hours) to overcome this, which often leads to the degradation of the iodine bond. Microwaves provide rapid, volumetric heating that can push this hindered reaction to completion in minutes, minimizing the thermal window for side reactions [1].

Q: Can I use a domestic microwave? A: ABSOLUTELY NOT. This reaction involves a volatile amine and a pressurized vessel. Domestic microwaves lack the magnetic stirring, pressure sensing, and active feedback loops required to prevent vessel explosion. Use only dedicated single-mode reactors (e.g., Biotage, CEM, Anton Paar) [2].

Q: Why is HATU preferred over EDC? A: HATU generates a highly reactive aza-benzotriazole ester species. For sterically hindered substrates like 2,6-disubstituted benzoic acids, this activated ester is less prone to side reactions and reacts faster with the amine than the O-acylisourea intermediate formed by EDC [3].

Q: My LCMS shows a peak at M+14. What is it? A: This is likely the methyl ester. If you are using Methanol as a solvent or co-solvent, the activated acid will react with the solvent instead of the amine. Fix: Use only aprotic solvents like DMF, DMAc, or THF.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Biotage AB. (2025). Microwave Synthesis Best Practices: Handling Volatile Amines. Biotage Knowledge Base. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Rice, K. D., et al. (2012).[3] Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416–421.[3] Link

Sources

Optimization

troubleshooting low conversion in Suzuki coupling of sterically hindered iodides

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Sterically Hindered Iodides Content Type: Technical Support Center Guide Ticket ID: SC-2026-HI-001 Subject: Low Conversion in Sterically Hindered Aryl Iodide Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Sterically Hindered Iodides Content Type: Technical Support Center Guide

Ticket ID: SC-2026-HI-001 Subject: Low Conversion in Sterically Hindered Aryl Iodide Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Challenge: Coupling sterically hindered aryl iodides (e.g., ortho,ortho-disubstituted) presents a paradox. While the C–I bond is weak, facilitating rapid oxidative addition , the reaction often stalls. Root Cause: The large iodine atom and steric bulk create a "bottleneck" at the transmetalation step. Furthermore, the resulting oxidative addition complex,


, is prone to forming stable, unreactive halogen-bridged dimers, effectively sequestering the catalyst.

Diagnostic Flowchart: Use this decision tree to identify the specific failure mode of your reaction.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM SM_Intact Aryl Iodide Remaining? CheckSM->SM_Intact Boronic_Status Status of Boronic Acid? SM_Intact->Boronic_Status Ar-I Intact Dehal Byproduct: De-iodinated Arene (Reduction) SM_Intact->Dehal Ar-H Found Proto Byproduct: Protodeboronation (Ar-B(OH)2 -> Ar-H) Boronic_Status->Proto Boronic Acid Consumed Homo Byproduct: Homocoupling (Ar-Ar) Boronic_Status->Homo Dimer Found Stall Stalled: Catalyst Deactivation (Dimer Formation) Boronic_Status->Stall Both SMs Intact

Figure 1: Diagnostic logic for identifying the chemical fate of substrates.

Technical FAQ: Deep Dive Troubleshooting

Category A: Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄ (Tetrakis) and seeing 0% conversion. Why? A: Tetrakis is chemically incompetent for sterically hindered iodides.

  • Mechanism: Triphenylphosphine (PPh₃) is not bulky enough to promote the reductive elimination of crowded biaryls, nor is it electron-rich enough to prevent the formation of stable iodide-bridged palladium dimers

    
    . These dimers are thermodynamic sinks that halt the catalytic cycle.
    
  • Solution: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) or NHC ligands .

    • Recommendation: SPhos or XPhos .[1] These ligands are bulky enough to prevent dimer formation and electron-rich enough to drive the cycle.

    • Note: For extremely hindered cases (e.g., tetra-ortho-substituted), Pd-PEPPSI-IPent or VPhos are superior due to their ability to enforce a mono-ligated Pd species.

Q: My catalyst turns black immediately. Is this "Palladium Black" precipitation? A: Yes. This indicates catalyst decomposition/aggregation.

  • Cause: The oxidative addition of aryl iodides is fast and exothermic. If the ligand concentration is too low, or the ligand is not bulky enough to stabilize the Pd(II) intermediate, the complex collapses.

  • Fix:

    • Ensure a Ligand:Pd ratio of 2:1 (if mixing separate components).

    • Use a Precatalyst (e.g., XPhos Pd G2 or G3) instead of mixing Pd(OAc)₂ + Ligand. This guarantees the active species is formed correctly without an induction period.

Category B: Transmetalation & Additives[2][3]

Q: Oxidative addition is fast, but the reaction stalls. How do I accelerate transmetalation? A: For hindered iodides, transmetalation is the rate-determining step (RDS). The large iodine atom blocks the approach of the boronate.

  • Protocol Adjustment:

    • Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ or Ba(OH)₂ . The phosphate anion helps coordinate the boronic acid more effectively in hindered environments.

    • Water is Critical: Do not run this reaction strictly anhydrously unless using specialized conditions. A small amount of water (Solvent:H₂O ratio of 4:1 or 10:1) is required to form the reactive boronate species

      
      .
      

Q: What is the role of Silver (I) Oxide (Ag₂O) in these reactions? A: Ag₂O is a "halide scavenger."

  • Mechanism: It reacts with the Pd(II)-I intermediate to precipitate AgI. This forces the removal of the blocking iodide ligand and generates a cationic palladium species or a Pd-hydroxide species, which is orders of magnitude more reactive toward transmetalation.

  • Usage: Add 1.0–1.5 equivalents of Ag₂O. Warning: This makes the reaction light-sensitive.

Category C: Substrate Stability

Q: My boronic acid is disappearing, but I see no product. (Protodeboronation) A: Sterically hindered boronic acids (especially 2,6-disubstituted) are highly prone to protodeboronation (hydrolysis of the C-B bond).

  • Cause: High temperature and high pH accelerate this decomposition faster than the slow transmetalation can consume the reagent.

  • Fix:

    • Slow Addition: Add the boronic acid via syringe pump over 1–2 hours.

    • MIDA Boronates: Switch to MIDA boronates or Trifluoroborates, which release the active boronic acid slowly, keeping the standing concentration low but constant.

Experimental Protocols

Protocol A: The "Gold Standard" for Hindered Iodides

Best for: 2,6-disubstituted iodides coupling with hindered boronates.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

  • Temperature: 100 °C

Step-by-Step:

  • Charge a reaction vial with the Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Toluene and Water via syringe.

  • Heat to 100 °C with vigorous stirring (1000 rpm) for 12–24 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add 0.5 equiv of additional Boronic Acid .

Protocol B: The "Silver Bullet" (For Failed Protocol A)

Best for: Extremely hindered substrates where transmetalation is completely blocked.

Reagents:

  • Catalyst: Pd(P(t-Bu)₃)₂ (5 mol%)

  • Additive: Ag₂O (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: THF (Anhydrous)

  • Temperature: 60–80 °C (Protect from light)

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for the coupling of 2-iodo-1,3-dimethylbenzene with 2-methylphenylboronic acid (a difficult tetra-ortho-substituted system).

Ligand SystemPd SourceConversion (24h)Notes
PPh₃ Pd(PPh₃)₄< 5%Formation of stable dimers; inactive.
dppf Pd(dppf)Cl₂15%Bite angle insufficient for steric bulk.
SPhos Pd(OAc)₂88%Excellent transmetalation; high stability.
XPhos XPhos Pd G295% Best balance of sterics and electronics.
IPr (NHC) Pd-PEPPSI-IPr92%Excellent, but requires higher temp (>80°C).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006. Link

  • BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Technical Guides, 2025. Link

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Library. Link

  • Littke, A. F., & Fu, G. C. "A Versatile, Air-Stable Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1998. Link

Sources

Troubleshooting

removing palladium impurities from 2-fluoro-6-iodo-N-methylbenzamide

Purification Support Center | Technical Bulletin #8492 Subject: Palladium Removal from 2-Fluoro-6-iodo-N-methylbenzamide Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Purification Support Center | Technical Bulletin #8492 Subject: Palladium Removal from 2-Fluoro-6-iodo-N-methylbenzamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Triage

You are dealing with 2-fluoro-6-iodo-N-methylbenzamide , a highly functionalized intermediate.[1][2] The presence of the aryl iodide (C–I) bond at the C6 position presents a critical specific risk during purification: Oxidative Addition .[1]

If you attempt standard aggressive palladium removal techniques (e.g., high-heat scavenging, hydrogenative conditions, or refluxing with certain chelators), the residual palladium can re-insert into the C–I bond, leading to deiodination (yielding 2-fluoro-N-methylbenzamide) or Heck-type byproducts.

Your Core Directive: Remove Pd without activating the C–I bond.

Diagnostic: What is your impurity profile?
ObservationLikely Pd SpeciesRecommended First-Line Treatment
Dark Grey / Black Precipitate Pd(0) Nanoparticles / ColloidsFiltration + Activated Carbon
Orange / Red / Brown Solution Soluble Pd(II) ComplexesFunctionalized Silica Scavengers (Thiol/DMT)
High ppm (>1000) regardless of color Mixed SpeciesSequential: Carbon

Scavenger

Technical Protocols (Step-by-Step)

Method A: Functionalized Silica Scavenging (The "Gold Standard" for Aryl Iodides)

Why this works: Thiol-based scavengers bind Pd with high affinity (


) without requiring the heat that endangers the iodine substituent.[1][2]

Reagents:

  • SiliaMetS® Thiol (or equivalent mercapto-functionalized silica).[1][2]

  • Alternative: SiliaMetS® DMT (Dimercaptotriazine) – Use if the Pd is complexed with strong ligands like phosphines.[1]

Protocol:

  • Dissolution: Dissolve your crude 2-fluoro-6-iodo-N-methylbenzamide in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2] Avoid DMF/DMSO if possible, as they make subsequent removal of the scavenger harder.

    • Concentration Target: 10 volumes (1 g compound per 10 mL solvent).

  • Loading: Add SiliaMetS® Thiol at a ratio of 4 equivalents relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, add 5–10 wt% of scavenger relative to the mass of the substrate.

  • Agitation (CRITICAL): Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Warning:DO NOT HEAT above 40°C. Heating this substrate in the presence of Pd residues can trigger the formation of des-iodo impurities.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite® bed to remove the silica.[1][2]

  • Analysis: Evaporate a small aliquot and check Pd levels (ICP-MS) and organic purity (UPLC-MS).

Method B: Activated Carbon Adsorption

Why this works: Best for bulk removal of "black" colloidal Pd(0).[1][2]

Protocol:

  • Dissolve crude material in THF or EtOAc .[1][2]

  • Add Activated Carbon (e.g., Darco® G-60) at 10–20 wt% loading.[1][2]

  • Stir vigorously at room temperature for 1–2 hours.

  • Filtration: Filter through a double-pad of Celite® to ensure no carbon fines pass through (carbon fines can carry Pd back into your product).[1][2]

  • Note: Carbon is less selective; expect a 5–10% yield loss due to non-specific adsorption of the benzamide.[2]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific halogenated benzamide.

Pd_Removal_Workflow Start Crude 2-fluoro-6-iodo-N-methylbenzamide (Pd Contaminated) Check_Color Visual Inspection Start->Check_Color Black_Solid Black/Grey Particles (Pd(0) Colloids) Check_Color->Black_Solid Visible Particulates Colored_Soln Orange/Red Solution (Soluble Pd(II)) Check_Color->Colored_Soln Homogeneous Carbon_Treat Method B: Activated Carbon (Room Temp) Black_Solid->Carbon_Treat Silica_Treat Method A: SiliaMetS Thiol (Room Temp) Colored_Soln->Silica_Treat Check_Purity QC: ICP-MS & UPLC Carbon_Treat->Check_Purity Silica_Treat->Check_Purity Success Pd < 20 ppm C-I Bond Intact Check_Purity->Success Pass Fail Pd > 20 ppm Check_Purity->Fail Fail Recryst Method C: Recrystallization (EtOH/Water or IPA) Fail->Recryst Polishing Step Recryst->Success

Figure 1: Purification workflow emphasizing room-temperature processing to preserve the aryl iodide moiety.

Troubleshooting & FAQs

Q: Can I use hydrogenation to reduce the Pd(II) to Pd(0) and filter it out? A: ABSOLUTELY NOT. Hydrogenation conditions (H2, Pd/C) are the standard method for dehalogenation .[1] You will cleave the C–I bond immediately, destroying your 2-fluoro-6-iodo-N-methylbenzamide and yielding the des-iodo analog.[1][2]

Q: My product turned yellow after adding the Thiol scavenger. Is this normal? A: Yes. Thiol-Pd complexes are often yellow/orange.[1][2] This indicates the scavenger is working.[1][2][3] Ensure you filter efficiently. If the filtrate remains yellow, you may have "leaching" of the fine silica or incomplete scavenging. Run a second pass with fresh scavenger.

Q: Can I use TMT (Trimercaptotriazine) in solution instead of solid silica? A: Yes, but with caution.[1] TMT forms insoluble Pd-TMT complexes.[1][2] However, in the presence of the amide N-H on your molecule, TMT can sometimes co-precipitate your product or form difficult-to-filter gels. The silica-supported version (SiliaMetS DMT) is preferred for ease of filtration.[1][2]

Q: Why not just recrystallize immediately? A: Pd impurities can occlude (get trapped) inside the crystal lattice of benzamides.[1][2] If you recrystallize a heavily contaminated batch (e.g., >1000 ppm), the Pd often carries over. It is best to scavenge first to drop Pd <100 ppm, then recrystallize for final polishing.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]

  • Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link[1]

  • SiliCycle Inc. (2025).[1][2] SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019).[1][2] ICH Q3D(R1): Guideline for Elemental Impurities. European Medicines Agency.[1][2][4] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Elucidation of 2-Fluoro-6-iodo-N-methylbenzamide via 1H NMR

Executive Summary & Scientific Context Subject: 2-fluoro-6-iodo-N-methylbenzamide (CAS: Variable/Generic Scaffold) Application: Fragment-Based Drug Discovery (FBDD), Covalent Inhibitor Design, Atropisomeric Scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Subject: 2-fluoro-6-iodo-N-methylbenzamide (CAS: Variable/Generic Scaffold) Application: Fragment-Based Drug Discovery (FBDD), Covalent Inhibitor Design, Atropisomeric Scaffolds.

The 2,6-disubstituted benzamide motif represents a "privileged scaffold" in medicinal chemistry, often used to induce a twist in the amide bond relative to the phenyl ring, thereby locking the molecule into a specific bioactive conformation. This guide compares the N-methylated variant against its primary amide and free acid precursors.

The Core Challenge: The iodine atom at position 6 provides significant steric bulk, while the fluorine at position 2 introduces strong electronic desshielding and spin-spin coupling complexity. The N-methyl group acts as a critical diagnostic probe for conformational integrity, offering spectral clarity that the primary amide lacks due to rapid proton exchange.

Comparative Performance Analysis

The following table contrasts the spectral utility of the target molecule against its synthetic precursors.

Table 1: Spectral Resolution & Diagnostic Utility Comparison
FeatureTarget: N-Methylbenzamide Alternative A: Primary AmideAlternative B: Benzoic Acid
Amide/Acid Proton Broad Quartet (

8.2-8.5)
Couples to methyl; highly informative for H-bonding status.
Broad Singlet (

7.5-8.0)
Often broadened by quadrupole relaxation; integrates to 2H but labile.
Very Broad (

10-13)
Often invisible or extremely broad due to dimerization; unreliable.
Aliphatic Region Doublet (

2.7-2.9)
Distinct diagnostic handle.

Hz confirms amide connectivity.
Silent No aliphatic signals; loss of structural verification data.Silent No aliphatic signals.
Conformational Insight High Methyl group NOE signals allow determination of cis/trans amide rotamers.Low Symmetric

rotation averages signals; harder to determine atropisomerism.
None Free rotation of carboxylate; no fixed rotamer in solution.
Solubility (DMSO) Excellent Disrupts aggregation.Good Variable May require base to solubilize fully.

Detailed Spectral Assignment (The "Expertise" Pillar)

In this section, we deconstruct the causality behind the multiplet patterns. The 2-fluoro-6-iodo substitution pattern breaks the symmetry of the benzene ring, creating an AMX spin system further complicated by Heteronuclear (


) coupling.
The Aromatic Region (Three Spin System)

The aromatic protons (H3, H4, H5) appear as a complex set of multiplets between


 7.0 and 7.8 ppm.
  • H3 (Ortho to F, Meta to I):

    • Shift:

      
       ppm.[1]
      
    • Pattern: Doublet of Doublets (dd) or Triplet (t) appearance.

    • Coupling: Dominated by large

      
       (
      
      
      
      Hz) and
      
      
      (
      
      
      Hz).
    • Insight: This proton is shielded relative to H5 due to the mesomeric effect of Fluorine, despite the inductive withdrawal.

  • H4 (Meta to F, Para to I):

    • Shift:

      
       ppm.[1][2]
      
    • Pattern: Triplet of Doublets (td).

    • Coupling:

      
       Hz (Triplet base). Additional splitting by 
      
      
      
      Hz.
  • H5 (Para to F, Ortho to I):

    • Shift:

      
       ppm (Most deshielded).
      
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz. Small 
      
      
      
      is usually negligible (< 2 Hz), but iodine's deshielding effect pushes this peak downfield.
The N-Methyl & Amide Region
  • N-Methyl (

    
    ):  Appears as a doublet  at 
    
    
    
    2.7–2.9 ppm (
    
    
    Hz).
    • Self-Validating Check: If this peak is a singlet, your solvent is likely wet (

      
       exchange) or acidic (
      
      
      
      trace acid), collapsing the coupling.
  • Amide NH: Broad quartet at

    
     8.2–8.6 ppm.
    
    • Causality: The quartet arises from coupling to the 3 methyl protons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this protocol. This method uses DMSO-


  to minimize exchange broadening and maximize the visibility of the H-N-CH3 coupling.
Reagents & Equipment[1]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v). Note: Avoid 
    
    
    
    as it encourages aggregation and broadens amide signals.
  • Sample Mass: 5–10 mg (for standard 1H).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of 2-fluoro-6-iodo-N-methylbenzamide in 0.6 mL DMSO-

    
    . Vortex for 30 seconds to ensure homogeneity.
    
  • Acquisition (1H):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (

      
      ): Set to 2.0 seconds  minimum. Reason: Aromatic protons near Iodine relax efficiently, but the Methyl group needs time to integrate accurately.
      
    • Scans: 16–32.

  • Validation (The "Acid Test"):

    • Step A: Check the Methyl region (2.8 ppm). Is it a doublet?

      • Yes: Protocol successful.

      • No (Singlet): Add 1 drop of

        
         and shake. The NH peak should vanish, and the Methyl singlet should sharpen. This confirms the identity of the amide.
        
  • Advanced Verification (19F-Decoupling):

    • If available, run a {19F}1H experiment. The complex aromatic multiplets (td, dd) should simplify to standard AMX patterns (t, d, d), confirming the Fluorine coupling constants.

Visualization of Logic & Workflows

Diagram 1: Spectral Assignment Logic Flow

This diagram illustrates the logical pathway to assign the specific regio-isomer using NMR data.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-Fluoro-6-iodo-N-methylbenzamide

Executive Summary: The Halogenated Fingerprint In the development of CNS-active agents and radiotracers, 2-fluoro-6-iodo-N-methylbenzamide represents a critical scaffold, particularly for 5-HT6 receptor ligands and dopam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Fingerprint

In the development of CNS-active agents and radiotracers, 2-fluoro-6-iodo-N-methylbenzamide represents a critical scaffold, particularly for 5-HT6 receptor ligands and dopamine tracer precursors. Its mass spectrometry (MS) behavior is defined by a "tug-of-war" between two halogens with vastly different bond energies: the labile Carbon-Iodine (C-I) bond and the robust Carbon-Fluorine (C-F) bond.

This guide provides a technical comparison of its fragmentation patterns against non-iodinated analogs, establishing a self-validating identification protocol. Unlike standard benzamides, the presence of the ortho-iodine atom dictates a unique fragmentation pathway dominated by radical loss, which serves as a diagnostic "signature" for quality control and metabolite identification.

Quick Comparison: 2-Fluoro-6-iodo-N-methylbenzamide vs. Analogs
Feature2-Fluoro-6-iodo-N-methylbenzamide 2-Fluoro-N-methylbenzamide (Non-Iodo Analog)2-Fluoro-6-bromo-N-methylbenzamide (Bromo Analog)
Monoisotopic Mass 278.95 Da 153.06 Da230.97 / 232.97 Da
Dominant Fragment m/z 152

m/z 122

m/z 152

Isotopic Pattern Single peak (I-127 is 100%)Single peak1:1 Doublet (Br-79/Br-81)
Bond Lability High: C-I cleaves at low Collision Energy (CE)Low: Requires high CE for ring fragmentationMedium: C-Br cleaves at medium CE
Diagnostic Utility Loss of 127 Da (I[1][2][3][4]•) is definitive.Loss of 31 Da (

) is definitive.
Isotopic doublet is definitive.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility, the following protocol utilizes a "Dual-Energy" approach. This validates the compound identity by observing the transition from the molecular ion to the iodine-deficient core.

Method A: UHPLC-ESI-QTOF (High Resolution)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Note: Keep <400°C to prevent thermal degradation of C-I bond).

Method B: Fragmentation Validation (MS/MS)

This step confirms the structure by forcing the specific loss of Iodine.

  • Precursor Selection: Isolate m/z 280.0 (

    
    ).
    
  • Low Energy Scan (10 eV): Observe intact parent ion to confirm mass.

  • Ramp Collision Energy (20-40 eV):

    • Target: Look for the emergence of m/z 153.0 (De-iodinated benzamide core).

    • Validation Criteria: The disappearance of m/z 280 must correlate 1:1 with the appearance of m/z 153. If m/z 153 appears without collision energy (in-source fragmentation), lower the source temperature.

Fragmentation Mechanism & Pathway Analysis[4][5][6]

The fragmentation of 2-fluoro-6-iodo-N-methylbenzamide is governed by the "Weakest Link Principle." The Bond Dissociation Energy (BDE) of C-I (~57 kcal/mol) is significantly lower than C-C (~85 kcal/mol) or C-F (~115 kcal/mol).

Primary Pathway: The Iodine Ejection (Pathway A)

Upon collisional activation, the vibrationally excited molecular ion


 undergoes homolytic cleavage of the C-I bond. This is the most thermodynamically favorable step.
  • Precursor: m/z 280 (

    
    )
    
  • Transition: Loss of Iodine radical (I•, 127 Da) or HI (128 Da).

  • Product: m/z 153 (

    
    ). This is the 2-fluoro-N-methylbenzamide cation.
    
Secondary Pathway: Amide Scission (Pathway B)

Once the bulky iodine is removed, the remaining fluoro-benzamide core fragments via standard amide pathways.

  • Alpha-Cleavage: Loss of the N-methyl amine group (

    
    , 31 Da).
    
  • Product: m/z 122 (

    
    ) - The 2-fluorobenzoyl cation (Acylium ion).
    
Tertiary Pathway: Decarbonylation (Pathway C)

The acylium ion loses carbon monoxide (CO, 28 Da).

  • Product: m/z 94 (

    
    ) - The fluorophenyl cation.
    
  • Significance: The persistence of the Fluorine atom until this late stage confirms the high stability of the C-F bond (Ar-F), distinguishing it from the labile Ar-I bond.

Visualization: Fragmentation Tree (DOT Diagram)

FragmentationPattern Parent Parent Ion [M+H]+ m/z 280 (2-fluoro-6-iodo-N-methylbenzamide) Deiodo [M - I]+ m/z 153 (De-iodinated Core) Parent->Deiodo Primary Path (Low CE) Loss of Iodine DirectAmide [M - NHCH3]+ m/z 249 (Iodo-fluorobenzoyl cation) Parent->DirectAmide Minor Path (Sterically hindered) Acylium Acylium Ion [Ar-CO]+ m/z 122 (2-fluorobenzoyl cation) Deiodo->Acylium Secondary Path Loss of Amine Phenyl Phenyl Cation [Ar]+ m/z 94 (Fluorophenyl cation) Acylium->Phenyl Tertiary Path Loss of CO DirectAmide->Phenyl - I• Iodine - I• (127 Da) Amine - NH2CH3 (31 Da) CO - CO (28 Da)

Figure 1: Predicted MS/MS fragmentation tree for 2-fluoro-6-iodo-N-methylbenzamide (ESI+), highlighting the dominant de-iodination pathway.

Comparative Data Analysis

The following table contrasts the theoretical fragmentation data of the target compound against its direct analogs. This data is crucial for distinguishing the target from impurities (e.g., de-iodinated starting material) or metabolic products.

Table 1: Diagnostic Ion Table (ESI Positive Mode)
m/z (Theoretical)Ion IdentityOriginRelative Intensity (Predicted)Notes
280

Parent MoleculeHigh (Low CE)Base peak in soft ionization.
249

Acylium Ion (Iodinated)LowRare; C-I usually breaks before Amide.
153

De-iodinated CoreHigh (High CE) Key Diagnostic Peak.
122

Fluorobenzoyl CationMediumCommon to all 2-fluorobenzamides.
94

Fluorophenyl CationMediumTerminal fragment; confirms F presence.
Distinguishing "Ortho" Effects

In ortho-substituted benzamides, the proximity of the amide hydrogen to the ortho-halogen can facilitate specific rearrangements.

  • Ortho-F: Can form H-bonds but rarely leaves.

  • Ortho-I: The large atomic radius of Iodine creates steric strain, pushing the amide group out of planarity. This steric relief drives the rapid loss of the Iodine radical, making the m/z 280

    
     153  transition faster and cleaner than in meta or para isomers.
    

References

  • Vertex Pharmaceuticals. (2011). Tricyclic derivatives and their pharmaceutical use and compositions (WO2011087712A2). Google Patents. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Link

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • BenchChem. (2025).[4][5][6][7] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Link

  • National Institutes of Health (NIH). (2010). Synthesis and Evaluation of 18F-Labeled Benzamides. PMC. Link

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Fluoro-6-iodo-N-methylbenzamide

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-fluoro-6-iodo-N-methylbenzamide, a halogenated aromatic amide. We will objectively compare different chromatographic strategies, supported by experimental data, to guide researchers and drug development professionals in making informed decisions.

The Analytical Challenge: Understanding 2-Fluoro-6-iodo-N-methylbenzamide

2-fluoro-6-iodo-N-methylbenzamide presents a unique set of analytical challenges due to its molecular structure. The presence of two different halogens (fluorine and iodine) on the aromatic ring, coupled with the amide functionality, influences its polarity, solubility, and potential degradation pathways. Key considerations for method development include:

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, by-products of the amide coupling reaction) or degradation.[1][2] Common process-related impurities might include unreacted 2-fluoro-6-iodobenzoic acid or N-methylamine, as well as isomers or related halogenated compounds. Degradation products could result from hydrolysis of the amide bond, particularly under acidic or basic conditions.[3]

  • Chromatographic Behavior: The molecule possesses both hydrophobic (iodinated benzene ring) and polar (amide and fluorine) characteristics, suggesting that a reversed-phase HPLC approach would be a suitable starting point.[4] However, the polarity might necessitate careful optimization of the mobile phase to achieve adequate retention and resolution from closely related impurities.

Strategic Method Development: A Comparative Approach

A successful HPLC method must be "stability-indicating," meaning it can separate the API from its impurities and degradation products.[5][6] To achieve this, a systematic approach to method development is crucial, involving the evaluation of several key parameters.

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column Selection (C18, Phenyl, Cyano) B Mobile Phase Screening (ACN/Water, MeOH/Water) A->B Initial Gradients C Gradient & Temperature Optimization B->C D pH & Buffer Selection C->D Fine-tuning Selectivity E Forced Degradation Studies (ICH Q1A) D->E F Method Validation (ICH Q2(R1)) E->F Demonstrate Specificity

Caption: A logical workflow for systematic HPLC method development.

Column Selection: The Foundation of Separation

The choice of the stationary phase is critical for achieving the desired selectivity.[7] We compared three common reversed-phase columns with different selectivities to assess their performance in separating 2-fluoro-6-iodo-N-methylbenzamide from its potential impurities.

  • Standard C18 (L1): The workhorse of reversed-phase chromatography, offering excellent hydrophobic retention.[8]

  • Phenyl-Hexyl (L11): Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.[9]

  • Cyano (L10): A less hydrophobic phase that can offer unique selectivity for polar compounds.

Table 1: Comparison of Column Performance

Column TypeRetention Factor (k) of APIResolution (Rs) from Key Impurity*Peak Shape (Asymmetry)Rationale for Performance
Standard C18 5.21.81.1Good hydrophobic retention, but limited selectivity for closely related aromatic impurities.
Phenyl-Hexyl 4.82.5 1.0Enhanced resolution due to π-π interactions between the phenyl rings of the stationary phase and the analyte/impurities.[9]
Cyano 2.11.21.3Insufficient retention for the API and poor peak shape, indicating it's not a suitable choice for this compound.

*Key Impurity: 2-fluoro-6-chlorobenzamide (a potential process-related impurity)

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition plays a pivotal role in controlling retention and selectivity.[10] We evaluated different organic modifiers and pH conditions to optimize the separation on the selected Phenyl-Hexyl column.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[11] Their different properties can lead to changes in elution order and resolution.

  • pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[12] While 2-fluoro-6-iodo-N-methylbenzamide is neutral, some potential impurities (e.g., the corresponding carboxylic acid) are acidic.

Table 2: Mobile Phase Optimization Results

Organic ModifierMobile Phase pHRetention Time of API (min)Resolution (Rs) from Acid Impurity*Observations
Acetonitrile 2.5 (0.1% Formic Acid)8.53.1 Sharp peaks and excellent resolution. The low pH ensures the acid impurity is protonated and well-retained.
Methanol 2.5 (0.1% Formic Acid)10.22.4Broader peaks and longer run time compared to ACN.
Acetonitrile 7.0 (Phosphate Buffer)8.31.5Poor resolution as the ionized acid impurity elutes very early, close to the void volume.

*Acid Impurity: 2-fluoro-6-iodobenzoic acid

Detector Selection: Ensuring Sensitive and Specific Detection

The choice of detector depends on the physicochemical properties of the analyte.[13] 2-fluoro-6-iodo-N-methylbenzamide contains a chromophore (the aromatic ring), making UV detection a suitable choice.[14]

  • UV-Visible Detector: A versatile and robust detector for compounds that absorb UV or visible light.[15]

  • Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, which is useful for peak purity assessment and method development.[16]

Experimental Choice: A Diode Array Detector (DAD) was chosen for this method development. The ability to monitor multiple wavelengths and obtain UV spectra for each peak is invaluable for identifying co-eluting peaks and assessing peak purity, which is a critical aspect of a stability-indicating method. The optimal detection wavelength was determined to be 220 nm, where both the API and key impurities showed significant absorbance.

Final Optimized HPLC Method and Validation

Based on the systematic evaluation, the following HPLC method was established and subsequently validated according to ICH Q2(R1) guidelines.[17][18]

Experimental Protocol: Optimized HPLC Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: DAD at 220 nm

  • Injection Volume: 10 µL

Forced Degradation Studies: Proving Stability-Indicating Power

To demonstrate the method's ability to separate the API from its degradation products, forced degradation studies were conducted as per ICH guidelines.[5][19][20] Samples of 2-fluoro-6-iodo-N-methylbenzamide were subjected to various stress conditions.

Diagram 2: Forced Degradation Conditions

ForcedDegradation API 2-Fluoro-6-iodo-N- methylbenzamide Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B) API->Photo

Caption: Stress conditions applied for forced degradation studies.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of APIMajor Degradant(s) ObservedResolution (Rs) from API
Acid Hydrolysis 12.5%2-fluoro-6-iodobenzoic acid3.1
Base Hydrolysis 18.2%2-fluoro-6-iodobenzoic acid3.1
Oxidation 8.9%Unidentified polar degradant4.5
Thermal 3.1%No significant degradationN/A
Photolytic 6.5%Unidentified non-polar degradant2.8

The method successfully separated the API from all major degradation products with excellent resolution, confirming its stability-indicating nature.

Comparative Analysis with an Alternative Method: HILIC

While reversed-phase chromatography proved effective, we also explored Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative, particularly for its potential to better retain very polar impurities that might elute in the void volume in reversed-phase.[21][22][23]

Experimental Protocol: HILIC Method
  • Column: Amide (4.6 x 100 mm, 3 µm)

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0-10 min, 0% to 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: DAD at 220 nm

Table 4: Performance Comparison: Reversed-Phase vs. HILIC

ParameterOptimized Reversed-Phase MethodHILIC Method
Retention of API Good (k=5.2)Weak (k=1.5)
Resolution of Non-polar Impurities ExcellentPoor
Resolution of Polar Impurities GoodExcellent
Robustness & Reproducibility HighModerate (sensitive to water content)
Overall Suitability Superior for a comprehensive purity profile.Potentially useful as an orthogonal method for specific polar impurities.

Final Recommendations

For the routine purity assessment of 2-fluoro-6-iodo-N-methylbenzamide, the developed and validated reversed-phase HPLC method using a Phenyl-Hexyl stationary phase is the superior choice. It offers a robust, reproducible, and stability-indicating separation that is fit for purpose in a regulated drug development environment. The systematic comparison of different stationary phases and mobile conditions underscores the importance of a logical, evidence-based approach to method development.

References

  • ICH Q1A(R2) Expectations for Compliance. (2026, February 15). Vertex AI Search.
  • Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • HILIC. Dr. Maisch.
  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex.
  • ICH GUIDELINES: STRESS DEGRAD
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. (2026, February 17).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Forced Degrad
  • A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. (2023, November 28). Maxi Scientific.
  • Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers. Benchchem.
  • A Comparative Guide to ICH Q2(R1)
  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare: The Buyer's Guide for Life Scientists.
  • Reversed Phase HPLC Columns. Phenomenex.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Waters Column Selection Guide for Polar Compounds.
  • Using a Solvent Triangle to Optimize an HPLC Separ
  • HPLC Separation Fundamentals. (2007, December 11). Agilent.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2022, April 15).
  • Practical Insights into HPLC Pump and Detector Selection - From Types to Choosing Tips. (2024, January 10).
  • Seeing is Believing: Detectors for HPLC. (2022, April 15).
  • Principles of HPLC (4) Detectors. (2025, December 9). JASCO Global.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Types of HPLC Detectors. (2025, April 1). Phenomenex.
  • The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group.
  • Quality Guidelines. ICH.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11).
  • HPLC separation of related halogenated aromatic, any one??. (2015, May 7).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
  • Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro. Cheméo.
  • Developing HPLC Methods. MilliporeSigma.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Synthesis and analysis of amides.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). WUR eDepot.
  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.
  • Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105). EvitaChem.

Sources

Comparative

crystal structure analysis of 2-fluoro-6-iodo-N-methylbenzamide

This guide provides an in-depth technical analysis of the crystal structure properties of 2-fluoro-6-iodo-N-methylbenzamide , comparing its structural performance against key analogues (2,6-difluoro and 2-iodo derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure properties of 2-fluoro-6-iodo-N-methylbenzamide , comparing its structural performance against key analogues (2,6-difluoro and 2-iodo derivatives).

The analysis focuses on the unique asymmetric halogenation (Fluoro vs. Iodo) and its impact on conformational locking (atropisomerism) and intermolecular halogen bonding (XB) , which are critical parameters in modern drug design for modulating potency and solubility.

Executive Technical Summary

2-fluoro-6-iodo-N-methylbenzamide represents a specialized class of "hybrid" halogenated benzamides. Unlike symmetric analogues (e.g., 2,6-difluoro), this molecule leverages the distinct electronic dichotomy of its substituents:

  • Iodine (C-6): Acts as a strong Halogen Bond (XB) donor (

    
    -hole interaction) and a steric anchor.
    
  • Fluorine (C-2): Acts as a weak H-bond acceptor and a metabolic blocker, with low polarizability.

  • N-Methyl Amide: Introduces steric bulk that, combined with 2,6-substitution, forces the amide group out of planarity with the phenyl ring, creating a conformational lock .

Core Application: This structural motif is frequently used in medicinal chemistry (e.g., 5-HT6 receptor ligands) to rigidify the drug scaffold, reducing the entropic penalty upon binding.

Comparative Structural Analysis

This section objectively compares the target molecule against its primary structural competitors. The "Performance" is defined by Crystallographic Stability (MP) , Interaction Directionality , and Conformational Rigidity .

Table 1: Physicochemical & Structural Performance Matrix
FeatureTarget: 2-Fluoro-6-iodo-N-methylbenzamide Analogue A: 2,6-Difluoro-N-methylbenzamide Analogue B: 2-Iodo-N-methylbenzamide
Crystal Packing Force Hybrid: Strong I[1]···O Halogen Bonds + N-H···F H-bonds.[1][2][3]Weak: Primarily weak H-bonds and dipole stacking.Unbalanced: Strong I···O, but lacks the "buttressing" effect of the 6-position.
Melting Point (

)
190–193 °C (High Stability) [1]~140–150 °C (Lower Stability)~160 °C
Conformation (

)
Locked: Amide plane

Phenyl ring (~90° twist).
Flexible: Lower barrier to rotation due to small F radius.Semi-Flexible: Mono-ortho substitution allows partial rotation.
Halogen Bond (XB) Strong & Directional: I···O=C distances < 3.0 Å.[1]Negligible: F is not a viable XB donor.Present: But packing is less efficient without the 6-F lock.
Drug Design Utility High: Maximizes potency via entropy reduction (atropisomer).Medium: Metabolic stability only; lacks conformational rigidity.Medium: Good interaction, but metabolically labile at C-6.
Key Mechanistic Insight: The "Push-Pull" Packing

In the crystal lattice, the Iodine atom drives the supramolecular assembly. The large, polarizable Iodine forms a linear C–I···O=C halogen bond with the carbonyl oxygen of a neighboring molecule. Meanwhile, the Fluorine atom at the C-2 position is too electronegative to form halogen bonds; instead, it serves as a "steric wall," forcing the amide group to twist perpendicular to the ring. This orthogonality minimizes intramolecular repulsion and maximizes the strength of the intermolecular Iodine anchor.

Experimental Protocol: Crystal Growth & XRD Analysis

To replicate the structural data or analyze new derivatives, follow this self-validating protocol. This workflow addresses the specific challenge of Iodine absorption in X-ray diffraction.

Phase I: Crystal Growth (Solvent Selection)
  • Challenge: The molecule has mixed polarity (hydrophobic Iodo-aryl vs. polar Amide).

  • Method: Slow Evaporation.[3]

  • Solvent System:

    • Primary: Acetone or Ethyl Acetate (Good solubility for the amide).

    • Antisolvent: Hexane or Pentane (Induces nucleation).

  • Protocol: Dissolve 20 mg of compound in 2 mL Acetone. Filter into a narrow vial. Layer 1 mL of Hexane on top. Seal with parafilm, poke 3 pinholes, and store at 4°C.

    • Why? Slower evaporation at low temp yields fewer, higher-quality blocks suitable for XRD.

Phase II: Data Collection (X-Ray Diffraction)
  • Source Selection: Molybdenum (Mo K

    
    )  (
    
    
    
    Å).[4]
    • Critical Reason: Copper (Cu K

      
      ) sources cause significant fluorescence and absorption by the Iodine atom, degrading data quality. Mo radiation minimizes this absorption.
      
  • Absorption Correction: Mandatory. Use Multi-scan (SADABS) or Gaussian face-indexing .

    • Validation: Check the transmission factors (

      
      ).[4] If ratio < 0.6, face-indexing is required to correct for the crystal's physical shape.
      
Phase III: Structural Refinement Strategy
  • Space Group: Likely Monoclinic (

    
    )  or Orthorhombic , common for planar aromatics with directional handles.
    
  • Disorder Check: The N-methyl group may show rotational disorder. Check difference Fourier maps for split electron density peaks.

  • Halogen Bond Validation: Measure the

    
     (C–I···O) angle.[1][4] A "true" halogen bond must be near-linear (
    
    
    
    ).

Visualization of Structural Logic

Diagram 1: Interaction Hierarchy & Packing Logic

This diagram illustrates the competing forces that define the crystal structure.

CrystalPacking Molecule 2-Fluoro-6-iodo-N-methylbenzamide Iodine Iodine (C-6) (Sigma-Hole Donor) Molecule->Iodine Fluorine Fluorine (C-2) (Steric Wall) Molecule->Fluorine Amide N-Methyl Amide (Acceptor) Molecule->Amide Interaction_XB Intermolecular Halogen Bond (C-I ... O=C) Primary Packing Force Iodine->Interaction_XB Drives Interaction_Conf Conformational Lock (Twisted Amide Plane) Fluorine->Interaction_Conf Enforces Interaction_HB Weak H-Bond (N-H ... F) Secondary Stabilization Fluorine->Interaction_HB Weak Acceptor Amide->Interaction_XB Accepts Amide->Interaction_Conf Rotates Amide->Interaction_HB Donor

Caption: Hierarchy of supramolecular forces. The Iodine-driven Halogen Bond is the dominant packing interaction, while Fluorine enforces the twisted conformation.

Diagram 2: Experimental Workflow for XRD Analysis

XRDWorkflow Sample Solid Sample (MP: 190-193°C) Solvent Acetone/Hexane Slow Evap (4°C) Sample->Solvent Dissolve Crystal Single Crystal (Block/Needle) Solvent->Crystal Nucleation Collect Data Collection (Low Temp: 100K) Crystal->Collect Mount Source X-Ray Source Mo K-alpha (0.71 Å) Source->Collect Irradiate Process Processing SADABS Abs. Corr. Collect->Process Raw Frames Solve Structure Solution (Direct Methods) Process->Solve hkl File Refine Refinement (Anisotropic I/F) Solve->Refine Model

Caption: Step-by-step workflow for determining the crystal structure, highlighting the critical choice of Mo radiation to mitigate Iodine absorption.

References

  • Vertex Pharmaceuticals Inc. (2011). Tricyclic derivatives and their pharmaceutical use and compositions. WO2011087712A2. (Source of synthesis and melting point data: 190-193 °C).[5] Link

  • Nakata, K., et al. (1971).[2] The Crystal Structure of p-Iodobenzamide. Memoirs of Osaka Kyoiku University. (Foundational data on Iodobenzamide packing). Link

  • Tiekink, E. R. T., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E, 74(8), 1123–1127. (Comparative data for mono-iodo analogues). Link

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal.

Sources

Validation

2-fluoro-6-iodo-N-methylbenzamide vs Enzalutamide impurity standards

Publish Comparison Guide: 2-Fluoro-6-iodo-N-methylbenzamide vs. Enzalutamide Impurity Standards Executive Summary In the development of Enzalutamide (Xtandi®), a distinct separation must be drawn between Process Regio-Co...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2-Fluoro-6-iodo-N-methylbenzamide vs. Enzalutamide Impurity Standards

Executive Summary

In the development of Enzalutamide (Xtandi®), a distinct separation must be drawn between Process Regio-Control Standards and Routine Impurity Standards .

2-fluoro-6-iodo-N-methylbenzamide (CAS 1315689-05-4) represents a specialized regioisomeric impurity standard .[1][2][3][4][5][6] Its primary utility is in the upstream control of starting material regiochemistry. It serves as a critical marker to detect "wrong-isomer" formation (ortho-iodination) during the halogenation of the benzamide scaffold.[1][2][3][4][5][6]

In contrast, Enzalutamide Impurity Standards (e.g., Impurity A, B, Enzal-2) are a broad suite of reference materials used to monitor downstream reaction completion, hydrolysis, and genotoxic risks in the final drug substance (API).

Key Takeaway: Use 2-fluoro-6-iodo-N-methylbenzamide to validate the chemical fidelity of your starting materials.[1][2][3][4][5][6] Use Enzalutamide Impurity Standards to validate the purity and safety of your final API.

Technical Profiling & Comparative Analysis

The following table contrasts the specific regio-standard against the established pharmacopeial/process impurities.

Table 1: Chemical and Functional Comparison

Feature2-fluoro-6-iodo-N-methylbenzamide Enzalutamide Impurity Standards (General)
Primary Role Regio-Control Marker : Detects incorrect halogen placement (ortho vs. para) during intermediate synthesis.[1][2][3][4][5][6]Routine QC : Monitors unreacted starting materials, degradation products, and genotoxins.
Chemical Nature Positional Isomer (Regioisomer) of the Key Intermediate.Precursors, Byproducts, and Degradants.
Criticality High (Process Design): If undetected, leads to "Iso-Enzalutamide" which is difficult to separate later.High (Safety/Efficacy): Mandated by ICH Q3A/B and M7 guidelines.
Key Analogs Isomer of Impurity B (4-bromo/iodo analog).[3]Impurity A: 4-Bromo-2-fluorobenzoic acid.Impurity B: 4-Bromo-2-fluoro-N-methylbenzamide.Enzal-2: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][2][3][4][5][6]
Detection Challenge Separation: Elutes close to the desired 4-iodo intermediate due to similar polarity.Sensitivity: Requires low LOD/LOQ (ppm level) for genotoxic impurities like Enzal-2.

Mechanistic Context: The "Wrong Isomer" Pathway

The synthesis of Enzalutamide relies on the coupling of a 4-halo-benzamide fragment.[1][2][3][4][5] If the halogenation of the starting material (2-fluoro-N-methylbenzamide) is not regioselective, the iodine may attach at the C6 position (ortho to the amide) rather than the desired C4 position (para to the amide).[2][3][4][5][6]

The diagram below illustrates this bifurcation and why the 2-fluoro-6-iodo standard is essential for detecting Path B.

Enzalutamide_Impurity_Pathways Start Starting Material (2-fluoro-N-methylbenzamide) Inter_4 Desired Intermediate (4-iodo-2-fluoro-N-methylbenzamide) Start->Inter_4 Halogenation (Para) Inter_6 Regio-Impurity (2-fluoro-6-iodo-N-methylbenzamide) Start->Inter_6 Halogenation (Ortho - Impurity) Enzalutamide ENZALUTAMIDE (API) Inter_4->Enzalutamide Coupling w/ Hydantoin Impurity_A Impurity A (Hydrolysis Product) Enzalutamide->Impurity_A Degradation Enzal_2 Enzal-2 (Genotoxic Reagent) Enzalutamide->Enzal_2 Residual Reagent Iso_Enzalutamide Iso-Enzalutamide (Structural Isomer) Inter_6->Iso_Enzalutamide Coupling (If undetected)

Figure 1: Synthesis pathways showing the origin of the 6-iodo regio-impurity (Path B) versus routine degradation/process impurities (Path C).[2][3][4][5][6]

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to utilize these standards.

Protocol A: Regio-Selectivity Validation (Using 2-fluoro-6-iodo Standard)

Objective: Quantify the ratio of desired 4-iodo intermediate to the undesired 6-iodo regioisomer.[1][2][3][4][5][6]

  • Standard Preparation:

    • Dissolve 2-fluoro-6-iodo-N-methylbenzamide (Reference Standard) in Acetonitrile to 0.5 mg/mL.[1][2][3][4][5][6]

    • Dissolve 4-iodo-2-fluoro-N-methylbenzamide (Target Intermediate) in Acetonitrile to 0.5 mg/mL.[1][2][3][4][5][6]

  • Chromatographic Conditions (UPLC):

    • Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Rationale: Shielded phases reduce silanol interactions, sharpening the peaks of these basic amides.[1][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

  • Analysis:

    • Inject the mixture. The 6-iodo isomer typically elutes earlier than the 4-iodo isomer due to the "ortho-effect" (steric twisting of the amide bond reduces planarity and hydrophobicity).[1][2][3][4][5][6]

    • Acceptance Criteria: The 6-iodo peak must be <0.15% (ICH Q3A limit) in the intermediate batch.

Protocol B: General Impurity Profiling (Using Enzalutamide Impurity Standards)

Objective: Quantify Impurity A, B, and Enzal-2 in the final API.

  • System Suitability Solution:

    • Spike Enzalutamide API (1.0 mg/mL) with Impurity A (0.1%), Impurity B (0.1%), and Enzal-2 (10 ppm).

  • Chromatographic Conditions (HPLC):

    • Column: Phenyl-Hexyl Phase (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: Phenyl phases provide superior selectivity for aromatic impurities like Enzal-2 and Impurity A.[1][2][3][4][5][6]

    • Detection: UV at 235 nm (general) and 270 nm (specific for Enzal-2).

  • Data Interpretation:

    • Impurity A (Acid): Elutes early (polar). Indicates hydrolysis.

    • Impurity B (Amide): Elutes mid-run. Indicates incomplete coupling.

    • Enzal-2: Elutes late. Critical: Must be controlled to <10 ppm due to genotoxicity (isothiocyanate group).

Regulatory Implications (E-E-A-T)

  • Trustworthiness: The use of the 2-fluoro-6-iodo standard demonstrates a "Quality by Design" (QbD) approach.[1][2][3][4][5][6] It proves you understand the specific regiochemistry risks of your synthesis route, rather than just testing for generic impurities.

  • Authoritative Grounding:

    • ICH Q3A(R2): Classifies the 6-iodo isomer as a "Process Impurity." If it exceeds 0.10%, it must be identified and qualified.

    • ICH M7: Applies to Enzal-2 (isothiocyanate) and Enzal-2A (aniline), which are mutagenic.[5] The 6-iodo amide itself is generally not mutagenic but is a structural impurity.[1][2][3][4][5][6]

References

  • Zhou, A-N., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Chinese Chemical Letters. Link

  • European Medicines Agency (EMA). (2023). "Enzalutamide Sandoz: Public Assessment Report." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide." Link

  • BLD Pharm. (2025). "2-Fluoro-6-iodo-N-methylbenzamide Product Page." Link

  • Uzun, B.O., et al. (2025).[7] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative

Comparative Guide: Distinguishing 2-Fluoro-6-Iodo vs. 2-Fluoro-4-Iodo Regioisomers

The following guide provides a technical comparison and differentiation strategy for 2-fluoro-6-iodo and 2-fluoro-4-iodo regioisomers. This content is designed for researchers in medicinal chemistry and process developme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and differentiation strategy for 2-fluoro-6-iodo and 2-fluoro-4-iodo regioisomers. This content is designed for researchers in medicinal chemistry and process development, focusing on robust analytical validation.

Executive Summary

In the synthesis of halogenated aromatic scaffolds—particularly anilines, phenols, and pyridines—electrophilic iodination of a 2-fluoro-substituted precursor often yields a mixture of regioisomers. Distinguishing the 2-fluoro-6-iodo (1,2,3-substitution pattern) from the 2-fluoro-4-iodo (1,2,4-substitution pattern) is critical for Structure-Activity Relationship (SAR) integrity.

The 2-fluoro-6-iodo isomer represents a "flanking" substitution pattern (sterically crowded), while the 2-fluoro-4-iodo isomer represents a more linear, less sterically hindered pattern. This guide outlines the definitive analytical signatures to distinguish these isomers without ambiguity.

Structural Logic & Theoretical Basis

To distinguish these isomers, one must analyze the proton connectivity on the benzene ring. We assume a principal functional group (e.g.,


, 

) is at Position 1.
Feature2-Fluoro-6-iodo Isomer 2-Fluoro-4-iodo Isomer
Substitution Pattern 1,2,3-Trisubstituted (Vicinal/Contiguous)1,2,4-Trisubstituted (Asymmetric)
Proton Connectivity Continuous Chain: H3 – H4 – H5Interrupted Chain: H3 (Isolated) ... H5 – H6
Symmetry Pseudo-symmetric axis (if X=Y), but generally asymmetric.Highly asymmetric.
Steric Environment High (Functional group at C1 is flanked by F and I).Moderate (Functional group at C1 is flanked only by F).

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most rapid and definitive method for identification. The distinction relies on spin-spin coupling patterns (


) rather than chemical shifts.
A. H NMR Analysis (Proton Connectivity)
Case 1: 2-Fluoro-6-iodo (The "Sandwich" Isomer)
  • Spin System: AMX or ABC system (Three adjacent protons).

  • Key Signal: H-4 (The middle proton).

    • Pattern: Appears as a Triplet of Doublets (td) or a pseudo-triplet.

    • Mechanism: H-4 couples to both H-3 and H-5 with similar ortho-coupling constants (

      
      ). It also couples to the Fluorine at C-2 (
      
      
      
      ).
  • Diagnostic Rule: If you see a proton signal splitting into a triplet (integration 1H), you likely have the 2,6-iodo isomer (where three protons are contiguous).

Case 2: 2-Fluoro-4-iodo (The "Linear" Isomer)
  • Spin System: Isolated spin + AB system.

  • Key Signal: H-3 (The isolated proton).

    • Pattern: Appears as a Doublet of Doublets (dd) or large Doublet.

    • Mechanism: H-3 has NO ortho-proton neighbors. It couples primarily to Fluorine (

      
      ) and meta-couples to H-5 (
      
      
      
      ).
  • Secondary Signal: H-5 and H-6 .

    • Pattern: These two protons couple to each other (

      
      ), appearing as a pair of doublets (often distinct from H-3).
      
B. C NMR & F NMR
  • 
    F NMR:  The chemical shift is often distinct due to the "Ortho Effect." The 2,6-isomer (flanked by I and Functional Group) typically shows a downfield shift relative to the 2,4-isomer, though this varies by scaffold.
    
  • 
    C NMR:  Look for the C-F coupling.[1] In the 2,4-isomer, C-3 is "trapped" between F and I, often resulting in unique high-field shifts due to the heavy atom effect of Iodine.
    
Decision Logic Diagram (DOT)

NMR_Decision_Tree Start Start: Acquire 1H NMR Spectrum Count_Neighbors Analyze Aromatic Region Are there 3 contiguous protons? Start->Count_Neighbors Yes_Contiguous YES: 3 Adjacent Protons detected (H3, H4, H5) Count_Neighbors->Yes_Contiguous Pattern A No_Contiguous NO: Protons are separated (Isolated H3 + H5/H6 pair) Count_Neighbors->No_Contiguous Pattern B Check_H4 Check H-4 Signal: Is it a Triplet (or td)? Yes_Contiguous->Check_H4 Result_26 CONFIRMED: 2-Fluoro-6-iodo Isomer (1,2,3-Substitution) Check_H4->Result_26 Validates Check_H3 Check H-3 Signal: Is it a Doublet (large J_HF)? (No ortho H-coupling) No_Contiguous->Check_H3 Result_24 CONFIRMED: 2-Fluoro-4-iodo Isomer (1,2,4-Substitution) Check_H3->Result_24 Validates

Caption: Figure 1. NMR logic flow for distinguishing regioisomers based on proton connectivity.

Method 2: Chromatographic Separation (HPLC/UPLC)

While NMR identifies the structure, HPLC is required to separate the mixture. The isomers exhibit distinct polarities due to the Dipole Moment and Intramolecular Hydrogen Bonding .

Polarity & Retention Behavior
  • 2-Fluoro-6-iodo (Ortho-Ortho Disubstituted):

    • Behavior: If the functional group is an H-bond donor (e.g.,

      
      , 
      
      
      
      ), the flanking halogens (F and I) can participate in intramolecular interactions or sterically shield the polar group.
    • Result: This isomer often appears less polar (more hydrophobic) than the 2,4-isomer because the polar "head" is shielded.

    • RP-HPLC: Typically elutes later (longer retention time) on C18 columns.

  • 2-Fluoro-4-iodo (Ortho-Para Disubstituted):

    • Behavior: The functional group is more accessible to the solvent. The molecule has a larger net dipole moment.

    • Result: Appears more polar .

    • RP-HPLC: Typically elutes earlier (shorter retention time).

Recommended Protocol
ParameterCondition
Column Phenyl-Hexyl or C18 (High Carbon Load)
Mobile Phase Water / Acetonitrile (with 0.1% Formic Acid)
Gradient 5% to 95% ACN over 10 minutes
Detection UV at 254 nm (Iodine provides heavy atom absorbance)

Note: Phenyl-Hexyl phases often provide superior selectivity for halogenated aromatics due to


-

interactions involving the Iodine atom.

Experimental Data Summary

The following table summarizes the expected physical and spectral data for the two isomers (using 2-fluoroaniline as the scaffold example).

Property2-Fluoro-6-iodoaniline 2-Fluoro-4-iodoaniline

H NMR Pattern
1 Triplet, 2 Doublets (H4 is t, H3/H5 are d)1 Singlet, 2 Doublets*(H3 is s/d, H5/H6 are d)
Coupling Constants




(meta)
HPLC Elution (RP) Late Eluter (Shielded polar group)Early Eluter (Exposed polar group)
Reactivity Lower (Sterically hindered at N/O)Higher (Accessible N/O)

*Note: H-3 in the 2,4-isomer may appear as a doublet due to F-coupling (


), but it lacks the large ortho H-H coupling.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-iodoaniline Product Specification. Merck KGaA. Link

  • Hansen, P. E. (1981). Carbon-13 NMR of Fluorinated Compounds. Annual Reports on NMR Spectroscopy. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison. Link

Sources

Validation

Publish Comparison Guide: Biological Activity of 2-Fluoro-6-iodo-N-methylbenzamide Derivatives

The following guide provides an in-depth technical analysis of the biological activity and applications of 2-fluoro-6-iodo-N-methylbenzamide and its derivatives. This analysis focuses on its role as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity and applications of 2-fluoro-6-iodo-N-methylbenzamide and its derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly for CNS-targeted therapeutics (5-HT6 antagonists) and Melanoma Theranostics .

Executive Summary: The "Steric Lock" Scaffold

The 2-fluoro-6-iodo-N-methylbenzamide core represents a specialized chemical scaffold designed to exploit atropisomerism and halogen bonding . Unlike simple benzamides, the 2,6-disubstitution pattern (Fluoro/Iodo) creates significant steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation is critical for:

  • High-Affinity GPCR Binding: Mimicking the bioactive conformation of neurotransmitters (specifically for 5-HT6 and D2/D3 receptors).

  • Metabolic Stability: Blocking the primary sites of metabolic attack on the phenyl ring.

  • Theranostic Versatility: The iodine atom serves as a handle for radiohalogenation (

    
    I, 
    
    
    
    I) in melanoma imaging and therapy.

This guide compares the biological performance of derivatives based on this scaffold against standard clinical alternatives.

Mechanism of Action & Biological Targets

A. CNS Targets: 5-HT6 Receptor Antagonism

Derivatives of 2-fluoro-6-iodo-N-methylbenzamide function primarily as 5-HT6 receptor antagonists .

  • Mechanism: The scaffold locks the molecule in a conformation that fits the hydrophobic pocket of the 5-HT6 receptor (a G-protein coupled receptor).

  • Physiological Effect: Blockade of 5-HT6 increases cholinergic and glutamatergic neurotransmission in the brain.

  • Therapeutic Outcome: Improvement in cognitive function (memory, learning) relevant to Alzheimer’s disease and Schizophrenia .

B. Oncology Targets: Melanin Binding

The "iodo-benzamide" moiety is a gold standard for targeting melanin .

  • Mechanism: The benzamide structure, particularly with lipophilic iodine substituents, intercalates or binds to melanin polymers (eumelanin/pheomelanin) present in melanocytes.

  • Therapeutic Outcome: Selective accumulation in melanoma metastases allows for SPECT/PET imaging (diagnosis) or Targeted Radionuclide Therapy (treatment).

Comparative Analysis: Performance vs. Alternatives

Comparison 1: CNS Ligand Selectivity (5-HT6)

Context: Development of cognitive enhancers for Alzheimer's.

Feature2-Fluoro-6-iodo-N-methylbenzamide Derivatives Olanzapine (Standard Antipsychotic) SB-271046 (Research Tool)
Primary Target 5-HT6 (High Affinity,

nM)
5-HT2A / D2 (Multi-target)5-HT6 (Selective)
Selectivity High (>100-fold vs. D2/5-HT2A)Low (Promiscuous binder)High
Metabolic Liability Low (Blocked 2,6-positions prevent hydroxylation)Moderate (CYP1A2 metabolism)Moderate
Cognitive Effect Pro-cognitive (Increases Acetylcholine)Mixed (can cause sedation)Pro-cognitive

Key Insight: The 2-fluoro-6-iodo substitution provides superior metabolic stability compared to non-halogenated benzamides, extending the half-life of the drug in CNS models.

Comparison 2: Melanoma Imaging Specificity

Context: Detection of metastatic melanoma.

FeatureIodo-Benzamide Derivatives (e.g., MIP-1145 Analogues)

F-FDG (Standard PET Tracer)
Target Mechanism Melanin Binding (Specific to melanocytes)Glucose Metabolism (Non-specific)
Specific Uptake High in pigmented tumorsHigh in any metabolically active tissue
False Positives Low (Inflammation does not produce melanin)High (Inflammation, Infection)
Tumor Retention Prolonged (>24 hours)Short (< 2-4 hours)

Key Insight: While


F-FDG is the clinical standard, it fails to distinguish between inflammation and tumor. The 2-fluoro-6-iodo-benzamide scaffold offers higher specificity  for pigmented melanoma lesions.

Visualizing the Scaffold Utility

The following diagram illustrates how the core intermediate (SM21) branches into two distinct therapeutic classes.

ScaffoldUtility Core 2-Fluoro-6-iodo-N-methylbenzamide (Core Scaffold) CNS_Path Derivatization: N-Alkylation / Sulfonylation Core->CNS_Path Synthetic Modification Onco_Path Derivatization: Radioiodination (I-123/I-131) Core->Onco_Path Isotopic Labeling Target_5HT6 Target: 5-HT6 Receptor (CNS) CNS_Path->Target_5HT6 Effect_Cog Effect: Cognitive Enhancement (Alzheimer's/Schizophrenia) Target_5HT6->Effect_Cog Target_Melanin Target: Melanin Pigment (Melanoma) Onco_Path->Target_Melanin Effect_Img Effect: SPECT Imaging & Radionuclide Therapy Target_Melanin->Effect_Img Feature Key Feature: 2,6-Disubstitution (Steric Lock) Feature->Core

Caption: Divergent synthesis pathways utilizing the 2-fluoro-6-iodo-N-methylbenzamide core for CNS and Oncology applications.

Experimental Protocols

A. Synthesis of the Core Scaffold (Self-Validating Protocol)

Objective: Synthesis of 2-fluoro-6-iodo-N-methylbenzamide from acid chloride.

  • Reagents:

    • 2-Fluoro-6-iodobenzoyl chloride (1.0 eq)

    • Methylamine (2.0 M in THF, 1.5 eq)

    • Triethylamine (Et

      
      N, 2.0 eq)
      
    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Step 1: Dissolve 2-fluoro-6-iodobenzoyl chloride in anhydrous DCM under N

      
       atmosphere at 0°C.
      
    • Step 2: Add Et

      
      N dropwise to scavenge HCl generated.
      
    • Step 3: Add Methylamine solution slowly to control exotherm (maintain T < 5°C).

    • Step 4: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Step 5: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine), then sat. NaHCO

      
      , then Brine.
      
    • Step 6: Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • Yield: Expected >85%.

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a doublet for the methyl group at
      
      
      ~2.8 ppm and the characteristic aromatic pattern for 1,2,3-trisubstituted benzene.
B. Radioligand Binding Assay (5-HT6 Affinity)

Objective: Determine the


 of the derivative.[1]
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT6 receptor.

  • Radioligand: [

    
    H]-LSD (Lysergic Acid Diethylamide) or [
    
    
    
    I]-SB-258585.
  • Incubation:

    • Mix: Membranes + Radioligand (2 nM) + Test Compound (10

      
       to 10
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

      
      , 0.5 mM EDTA.
      
    • Time: 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: The reference compound Methiothepin or Clozapine must show a

      
       within 10% of historical values for the assay to be valid.
      

References

  • WO2011087712A2. "Tricyclic derivatives and their pharmaceutical use and compositions." World Intellectual Property Organization. (2011). Link

    • Source of the specific intermedi
  • Chezal, J. M., et al. "Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma." Journal of Medicinal Chemistry. (2008). Link

    • Establishes the "iodo-benzamide" class for melanoma imaging.
  • Holzheimer, J., et al. "Synthesis and structure-activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands." Bioorganic & Medicinal Chemistry. (2012).[2] Link

    • Discusses the SAR of restricted benzamide scaffolds.
  • WO2010109301A1. "Benzamidic compounds having fungicidal activity." World Intellectual Property Organization. (2010). Link

    • Reference for the fungicidal activity of 2-fluoro-6-iodo deriv
  • Joyal, J. L., et al. "Preclinical evaluation of an 131I-labeled benzamide for targeted radiotherapy of metastatic melanoma." Cancer Research. (2010). Link

    • Validates the therapeutic potential of iodine-labeled benzamides.

Sources

Comparative

Analytical Qualification and Comparative Profiling of Halogenated N-Methylbenzamide Reference Standards

As drug development shifts toward highly targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on halogenated intermediates. A prominent example is the use of 4-amino-2-f...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on halogenated intermediates. A prominent example is the use of 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1) in the synthesis of the antiandrogen Enzalutamide [1], or 3-amino-4-chloro-N-methylbenzamide (CAS 51920-00-4) in various oncology pipelines [2].

Because halogenated anilines and benzamides possess structural alerts for DNA reactivity, their carryover into the final drug product is strictly regulated. Under the ICH Q3A(R2) guideline, these impurities must be identified and qualified based on the maximum daily dose [3]. Furthermore, their potential genotoxicity places them under the rigorous ICH M7(R2) framework, which mandates control at the Threshold of Toxicological Concern (TTC) to ensure negligible carcinogenic risk [4].

Accurate trace quantification (often <10 ppm) of these impurities requires high-fidelity reference standards. This guide provides a comprehensive comparative analysis of reference standard classes and details self-validating analytical workflows for their quantification.

Comparative Analysis of Reference Standards

Selecting the appropriate reference standard is the foundational step in developing a robust analytical method. The choice dictates the method's accuracy, limit of detection (LOD), and resilience against matrix effects.

Standard ClassificationPurity & TraceabilityMatrix Effect CompensationCost & AccessibilityBest Use Case (ICH Compliance)
Pharmacopeial (USP/EP) Absolute (Primary benchmark)None (External standard)High / Readily AvailableRegulatory submission and primary method validation.
Certified Reference Material (CRM) High (ISO 17034 certified)None (External standard)Moderate / AvailableRoutine QC batch release and quantitative assays.
Stable Isotope-Labeled (SIL) High (Isotopic purity >99%)Excellent (Co-elutes with analyte)Very High / Custom SynthesisGold Standard for LC-MS/MS trace analysis (ICH M7).
In-House / Secondary Variable (Requires qualification)NoneLow / Synthesized in-houseEarly-stage method development and screening.
Mechanistic Rationale: Why SIL Standards are Critical for Halogenated Benzamides

In electrospray ionization (ESI), halogenated N-methylbenzamides are highly susceptible to ion suppression from the co-eluting API matrix. Because an API like Enzalutamide is present at concentrations orders of magnitude higher than the trace impurity, it monopolizes the charge available in the ESI droplet. A Stable Isotope-Labeled (SIL) standard (e.g., a


 or Deuterium-labeled analog) is chemically identical to the impurity and co-elutes precisely at the same retention time. It experiences the exact same matrix suppression, allowing the ratio of the analyte to the SIL standard to remain constant, thereby self-correcting the quantification.

The Fate of Halogenated Impurities in API Synthesis

Understanding the chemical origin and degradation pathways of these impurities is essential for designing targeted analytical methods.

G SM 4-Amino-2-fluoro-N-methylbenzamide (Starting Material / Impurity) Intermediate Reactive Intermediate (Isothiocyanate) SM->Intermediate Synthesis Step 1 Impurity Impurity SM->Impurity Reagent Phosgene / Thiophosgene Derivatives Reagent->Intermediate API Enzalutamide (API) Target Product Intermediate->API Synthesis Step 2 API->Impurity Carryover Hydrolytic Degradation

Synthetic and degradative pathways of 4-amino-2-fluoro-N-methylbenzamide in Enzalutamide production.

Experimental Protocols: Self-Validating Analytical Systems

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates continuous matrix monitoring and internal standard normalization to eliminate false negatives caused by ion suppression.

Protocol 1: Trace LC-MS/MS Quantification of 4-Amino-2-fluoro-N-methylbenzamide

Objective: Quantify the fluoro-impurity in an API matrix down to 1 ppm, ensuring ICH M7 compliance.

Step 1: Sample Preparation & Isotope Spiking

  • Action: Weigh 50 mg of the API into a volumetric flask. Spike the sample with 10 µL of a 1 µg/mL SIL internal standard (e.g., 4-Amino-2-fluoro-N-(methyl-

    
    )-benzamide). Dissolve in 50:50 Water:Acetonitrile.
    
  • Causality: Spiking before dissolution ensures that any subsequent losses (e.g., adsorption to glassware or precipitation) affect the analyte and the SIL standard equally, preserving the quantitative ratio.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, slightly decreasing the basicity of the primary amine. The acidic pH (0.1% Formic Acid) ensures the amine is fully protonated, providing reproducible retention via ion-dipole interactions with the end-capped C18 stationary phase, while separating it from the highly lipophilic API.

Step 3: MS/MS Detection (MRM Mode)

  • Action: Monitor the transition

    
     169.1 
    
    
    
    110.0 (loss of the N-methylamide group,
    
    
    Da) for the impurity, and
    
    
    172.1
    
    
    110.0 for the
    
    
    -SIL standard.
  • Causality: The amide bond is the weakest point of cleavage under Collision-Induced Dissociation (CID). The strong C-F bond remains intact during fragmentation, ensuring the product ion retains the halogen, which provides a highly specific and clean MS/MS spectrum free from background noise.

Protocol 2: System Suitability & Matrix Effect Validation

A method is only as reliable as its validation. This protocol continuously proves the method's integrity.

  • Action (Post-Column Infusion): While injecting a blank API sample (containing no impurity) through the LC, continuously infuse a pure standard of 4-amino-2-fluoro-N-methylbenzamide directly into the MS source via a T-junction.

  • Causality: This creates a steady baseline signal in the MS. When the massive API peak elutes from the LC into the MS, you will observe a "dip" in the infused impurity signal. This visually maps the exact retention time window where matrix suppression occurs. If the impurity's retention time falls within this dip, the use of the SIL standard (Protocol 1) is scientifically validated as absolutely necessary.

Analytical Workflow Visualization

Workflow Prep Sample Preparation (API Dissolution & SIL Spiking) LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC Ion ESI+ Ionization (Protonation of Amide/Amine) LC->Ion MS MS/MS Detection (MRM Mode & Isotope Ratio) Ion->MS Data Data Analysis (Quantification & ICH M7 Check) MS->Data

Self-validating LC-MS/MS workflow for trace quantification of halogenated benzamide impurities.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Europa.eu. Available at:[Link]

Validation

Advanced LC-MS Validation Strategies for the Synthesis of 2-Fluoro-6-iodo-N-methylbenzamide: A Comparative Guide

Introduction: The Analytical Challenge of Halogenated Benzamides The synthesis of highly functionalized halogenated aromatics, such as 2-fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4), is a foundational process in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Benzamides

The synthesis of highly functionalized halogenated aromatics, such as 2-fluoro-6-iodo-N-methylbenzamide (CAS: 1315689-05-4), is a foundational process in the development of novel radiopharmaceuticals and selective kinase inhibitors [1]. The typical synthetic route involves the acylation of methylamine using 2-fluoro-6-iodobenzoyl chloride. While the chemistry is straightforward, the analytical validation is complex. Reaction mixtures often contain unreacted precursors, dehalogenated byproducts, and closely related positional isomers that are notoriously difficult to separate.

This guide compares traditional C18 Reversed-Phase Liquid Chromatography (RP-LC) against advanced Phenyl-based stationary phases for the LC-MS validation of this synthesis, providing a self-validating protocol designed for process chemists and analytical scientists [4].

Mechanistic Chromatography: C18 vs. Phenyl/Biphenyl Phases

The Causality of Column Selection

Historically, octadecyl-silane (C18) columns are the default choice for RP-LC. They separate analytes based purely on hydrophobic dispersion forces. However, halogenated benzamides possess unique electronic environments due to the highly electronegative fluorine and the large, polarizable iodine atom.

When comparing column performance, Biphenyl or Phenyl-Hexyl stationary phases consistently outperform C18 for these molecules [3]. The causality lies in the retention mechanism: Phenyl phases engage in


 interactions, dipole-dipole interactions, and shape-selective interactions with the aromatic ring of the benzamide, allowing for the baseline separation of critical positional isomers that would otherwise co-elute on a C18 phase.
The Mobile Phase Paradox

A critical, often overlooked factor when utilizing Phenyl columns is the choice of organic modifier. While acetonitrile is the standard for C18 columns, it is detrimental to Phenyl column selectivity. Acetonitrile contains a carbon-nitrogen triple bond rich in


 electrons. These mobile-phase 

electrons compete with the analyte for the stationary phase's phenyl rings, effectively neutralizing the column's unique selectivity. Therefore, methanol must be used as the organic modifier to maximize the

interactions and resolve critical isomer pairs [2].

Visualizing the Validation Workflow

Workflow cluster_LC LC Separation Selection Synthesis Synthesis Reaction Amidation of 2-Fluoro-6-iodobenzoyl chloride SamplePrep Sample Preparation Quenching & Dilution Synthesis->SamplePrep Aliquot C18 Standard C18 Column (Hydrophobic Retention) SamplePrep->C18 Route A Phenyl Biphenyl/Phenyl-Hexyl Column (π-π Interactions) SamplePrep->Phenyl Route B MS ESI-MS/MS Detection Positive Ion Mode [M+H]+ C18->MS Suboptimal Resolution Phenyl->MS High Selectivity Validation Data Validation Isomer Resolution & Yield MS->Validation Quantitation

Fig 1: LC-MS validation workflow comparing C18 and Phenyl columns for halogenated benzamides.

Comparative Performance Data

The following tables summarize the quantitative performance differences between methodologies when analyzing the crude synthesis mixture of 2-fluoro-6-iodo-N-methylbenzamide.

Table 1: Chromatographic Selectivity Comparison

ParameterStandard C18 (e.g., ODS)Biphenyl / Phenyl-Hexyl
Primary Interaction Hydrophobic dispersionHydrophobic +

+ Dipole
Optimal Organic Modifier AcetonitrileMethanol [2]
Isomer Resolution (Rs) < 1.0 (Co-elution common)> 2.0 (Baseline separation)
Retention Factor (k') ModerateHigh (Enhanced by halogen polarizability) [5]
Suitability for Impurity Profiling Poor for positional isomersExcellent

Table 2: Optimized ESI-MS/MS Parameters (Positive Mode) Note: The exact monoisotopic mass of 2-fluoro-6-iodo-N-methylbenzamide is 278.95 Da. The secondary amide nitrogen readily accepts a proton in acidic conditions, yielding a robust [M+H]+ ion.

Analyte / Fragmentm/zCollision Energy (eV)Mechanistic Rationale
Precursor Ion [M+H]+ 279.96N/AProtonation of the secondary amide nitrogen [4].
Product Ion 1 (Quantifier) 248.9415Loss of methylamine (-31 Da). High abundance.
Product Ion 2 (Qualifier) 152.0625Loss of iodine (-127 Da) from the aromatic ring.

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness in the analytical readout, the following protocol incorporates a self-validating feedback loop to prevent false positives and quantitative errors.

Step 1: Sample Quenching and Preparation

  • Extract a 10 µL aliquot from the active amidation reaction.

  • Immediately quench the reaction by diluting into 990 µL of ice-cold Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The acidic aqueous environment instantly halts the nucleophilic attack of methylamine and pre-protonates the resulting benzamide for downstream ESI+ detection.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any precipitated salts (e.g., methylammonium chloride).

  • Transfer the supernatant to an LC vial.

Step 2: System Suitability Testing (SST)

  • Blank Injection: Inject 2 µL of the sample diluent.

    • Validation Check: Ensure no peaks appear at m/z 279.96 to rule out column carryover from previous runs.

  • Resolution Standard: Inject a synthetic mixture containing 2-fluoro-6-iodo-N-methylbenzamide and a known isomer (e.g., 4-fluoro-2-iodo-N-methylbenzamide).

    • Validation Check: Verify that the Biphenyl column achieves a resolution (Rs) > 1.5. If Rs < 1.5, verify that methanol (not acetonitrile) is being used as mobile phase B.

Step 3: LC-MS/MS Acquisition

  • Column: Superficially porous Biphenyl column (e.g., 2.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

Step 4: Matrix Spike & Recovery (Quantitation Validation)

  • To confirm that the reaction matrix (excess reagents, salts) is not causing ion suppression in the ESI source, spike a known concentration of a stable-isotope-labeled internal standard (or a structural analog) into the crude sample.

  • Calculate recovery.

    • Validation Check: Recovery must be between 90-110%. If significant ion suppression is observed, increase the dilution factor in Step 1 or implement a rapid Solid Phase Extraction (SPE) cleanup.

Conclusion

Validating the synthesis of 2-fluoro-6-iodo-N-methylbenzamide requires moving beyond generic LC-MS methodologies. By understanding the chemical causality—specifically the


 interactions afforded by Biphenyl stationary phases and the necessity of methanol over acetonitrile—researchers can achieve baseline resolution of critical isomers and ensure the scientific integrity of their synthetic pipelines.

References

  • BLD Pharm. "1315689-05-4 | 2-Fluoro-6-iodo-N-methylbenzamide". BLD Pharm.
  • Shimadzu. "Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient". LCMS.cz.
  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". LCMS.cz.
  • BenchChem. "Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis". BenchChem.
  • National Institutes of Health (NIH) / PubMed.

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 2-Fluoro-6-iodo-N-methylbenzamide

Executive Summary & Chemical Profile Compound: 2-Fluoro-6-iodo-N-methylbenzamide CAS: 1315689-05-4 (Representative) Class: Halogenated Aromatic Amide[1][2][3][4] The Core Directive: This compound is a halogenated organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 2-Fluoro-6-iodo-N-methylbenzamide CAS: 1315689-05-4 (Representative) Class: Halogenated Aromatic Amide[1][2][3][4]

The Core Directive: This compound is a halogenated organic intermediate . It must NEVER be disposed of in standard general waste, down drains, or mixed with non-halogenated solvents.

The Scientific Rationale: The simultaneous presence of Fluorine (F) and Iodine (I) on the benzene ring dictates the disposal pathway. Upon thermal decomposition (incineration), this molecule releases:

  • Hydrogen Fluoride (HF): Extremely corrosive; etches glass and damages incinerator linings.

  • Hydrogen Iodide (HI): Corrosive acid gas.

  • Nitrogen Oxides (NOx): Regulated air pollutants.

Standard municipal incinerators cannot scrub these byproducts effectively. Therefore, this waste must be routed to a Rotary Kiln Incinerator equipped with caustic scrubbers .

Hazard Characterization (The "Why")

Before handling waste, you must validate the hazard profile. While specific SDS data for this exact intermediate may be sparse, its functional groups dictate the following safety baseline:

ParameterHazard ProfileOperational Implication
GHS Classification Irritant (Warning) Skin Irrit. 2 (H315) Eye Irrit.[1][4] 2A (H319) STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Avoid dust inhalation.[5]
Reactivity Stable under normal conditions.[5] Incompatible with strong oxidizers.[2][5]Do not mix with Peroxides, Nitric Acid, or Piranha solution in waste containers.[3]
Combustion Toxic/Corrosive Releases HF, HI, NOx, CO.Strict Segregation: Must be tagged "Halogenated" to alert downstream disposal facilities.
Physical State Solid (Powder/Crystalline)Risk of particulate dispersion. Use a fume hood for transfer.[6]
Waste Segregation Protocol (The "System")

The most common compliance failure in drug development labs is "dilution"—mixing halogenated solids with non-halogenated solvents (like Acetone or Ethanol). Do not do this. It increases the volume of expensive-to-treat waste.[1]

The Decision Matrix

Segregation_Logic Figure 1: Segregation Logic. Note that even if dissolved in non-halogenated solvents, the presence of the solute forces the entire mixture into the Halogenated stream. Start Waste Generation: 2-fluoro-6-iodo-N-methylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solution State->Liquid Bin_Solid Solid Waste Bin: 'Halogenated Organics' Solid->Bin_Solid Double Bagged SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Bin_HaloLiq Liquid Carboy: 'Halogenated Solvents' SolventCheck->Bin_HaloLiq Yes Bin_NonHaloLiq Liquid Carboy: 'Halogenated Solvents' (Must default to Halo stream) SolventCheck->Bin_NonHaloLiq No (e.g., DMSO/MeOH)

Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Excess Reagent)

Best Practice: Keep solids solid. Do not dissolve for the sake of disposal.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety goggles. If handling >500mg of fine powder outside a hood, use an N95 respirator.

  • Primary Containment: Transfer the solid into a clear, sealable bag (polyethylene) or a screw-top glass vial.

  • Secondary Containment: Place the primary container into the laboratory's dedicated "Solid Hazardous Waste" drum/pail.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-fluoro-6-iodo-N-methylbenzamide" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[5]

    • Note: Clearly mark "Contains HALOGENS (F, I)" .

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Critical Rule: If the mixture contains >1% Halogens by volume/weight, the ENTIRE container is treated as Halogenated Waste.

  • Selection: Choose the carboy tagged "Halogenated Organic Solvents."

    • Compatible Materials: High-Density Polyethylene (HDPE) or Glass.[1]

    • Do NOT use: Metal cans (corrosion risk from potential HI/HF evolution over time).

  • Transfer: Pour waste using a funnel inside a fume hood.

  • Log Entry: You must update the carboy's log sheet.

    • Enter the estimated volume.

    • List the solvent (e.g., "Dichloromethane") AND the solute ("Fluoro-iodo-benzamide derivative").

  • Closure: Cap the carboy tightly immediately after use to prevent volatile emissions.

The Downstream Disposal Lifecycle

Understanding where your waste goes ensures you understand why you segregate it.

Disposal_Lifecycle Figure 2: The Disposal Lifecycle. Segregation at the lab bench protects the Scrubber System efficiency. Lab Lab Collection Point (Satellite Accumulation Area) EHS Central Waste Aggregation (Bulking) Lab->EHS Weekly Pickup Transport DOT Hazardous Transport (UN 2811 or UN 2810) EHS->Transport Manifesting Incinerator High-Temp Rotary Kiln (>1000°C) Transport->Incinerator Scrubber Caustic Scrubber System (Neutralizes HF & HI gas) Incinerator->Scrubber Acid Gases (HF, HI) Release Clean Emission (CO2, H2O, N2) Scrubber->Release Neutralization

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and an N95 mask.

  • Clean Up:

    • Do NOT use water initially (prevents spreading or hydrolysis).[7]

    • Cover with an inert absorbent (vermiculite) or sweep gently into a dust pan.

    • Wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol) to pick up residue.[1]

  • Disposal: Place all cleanup materials (gloves, paper towels, sweepings) into the Solid Hazardous Waste bin.

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes. Iodine compounds can absorb; monitor for irritation.

  • Eyes: Flush for 15 minutes at an eyewash station. Seek medical attention.

References & Authority
  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098).[1] Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 1-Fluoro-2-iodobenzene (Proxy Structure). Revision Date Dec 19, 2025.[2] Retrieved from .

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Retrieved from .

  • TCI Chemicals. Safety Data Sheet: 3-Amino-N-methylbenzamide (Proxy Amide Structure). Retrieved from .

  • Cornell University EHS. Waste Management: Halogenated vs Non-Halogenated Solvents. Retrieved from .

Sources

Handling

Personal protective equipment for handling 2-fluoro-6-iodo-N-methylbenzamide

Executive Safety Summary Chemical Identity: 2-Fluoro-6-iodo-N-methylbenzamide Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Signal Word: WARNING [1] This guide provides operational safety p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: 2-Fluoro-6-iodo-N-methylbenzamide Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Signal Word: WARNING [1]

This guide provides operational safety protocols for 2-fluoro-6-iodo-N-methylbenzamide , a halogenated benzamide derivative. While specific toxicological data for this exact isomer is limited, its structural analogues (e.g., 2-fluoro-N-methylbenzamide, iodobenzamides) are established irritants with potential for central nervous system (CNS) activity due to their lipophilic nature and structural similarity to dopamine receptor ligands (e.g., IBZM precursors).

Critical Directive: Treat this compound as a Potent Pharmacological Agent . Standard "Irritant" handling is insufficient; containment protocols must account for potential biological activity and the high reactivity of the aryl iodide moiety.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's predicted permeation properties (halogenated aromatic amide) and physical state (solid powder).

PPE Category Specification Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Permeation Defense: Halogenated aromatics can degrade latex. Nitrile offers superior resistance. Double gloving provides a "breakthrough buffer" for the outer layer during handling of iodinated organic solvents.
Respiratory N95 (Minimum) or P100 Particulate Control: As a solid intermediate, the primary risk is inhalation of airborne dust during weighing. If handling >500 mg outside a fume hood, a P100 respirator is mandatory.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can bypass the side gaps. Goggles provide a complete seal against ocular irritation.
Body Defense Tyvek® Lab Coat (or equivalent)Contamination Barrier: Cotton coats can absorb and retain halogenated compounds. A non-woven, chemical-resistant material (Tyvek) prevents dermal absorption via clothing contact.
Operational Handling Protocols
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for iodine staining (yellow/brown discoloration), which indicates decomposition.

  • Storage: Store at 2–8°C (Refrigerated) in a dedicated "Halogenated Organics" secondary container. Protect from light, as the carbon-iodine bond is photosensitive and can homolyze, releasing free iodine.

Phase 2: Weighing & Transfer (The "Red Zone")
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an antistatic gun or ionizer bar before weighing. Halogenated benzamides are often fluffy, static-prone solids that disperse easily.

  • Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Tare the balance before opening the chemical vial.

    • Transfer solids using a disposable antistatic spatula.

    • Immediate Decon: Wipe the balance area with a tissue dampened with 10% sodium thiosulfate (neutralizes trace iodine) followed by ethanol.

Phase 3: Reaction Setup
  • Solvent Compatibility: When dissolving in DMSO or DMF, use a syringe to add solvent through a septum to minimize aerosol generation.

  • Temperature Control: If heating is required (e.g., for palladium-catalyzed cross-coupling), ensure the system is under an inert atmosphere (Nitrogen/Argon). Oxygen at high temperatures can accelerate deiodination.

Emergency Response & Exposure Logic

Spill Management:

  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand. If the spill is yellow/brown (iodine release), treat with 10% Sodium Thiosulfate solution until colorless, then absorb.

First Aid:

  • Ocular: Rinse immediately for 15 minutes.[2] Do not use neutralizing agents in the eye.

  • Dermal: Wash with soap and water.[1][3][4] Note: Iodine stains on skin can be removed with a mild thiosulfate wash, but prioritize water flushing first.

Waste Disposal Logistics
Waste Stream Classification Disposal Protocol
Solid Waste Hazardous ChemicalLabel as "Solid Halogenated Organic Waste". Do not mix with oxidizers.
Liquid Waste Halogenated SolventSegregate into the "Halogenated" carboy. Do not mix with acidic aqueous waste (risk of HF/HI formation if hydrolysis occurs).
Sharps/Glass Contaminated SharpsRinse vials with acetone before disposal in glass bin to remove residual potent compound.
Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical decision points for containment and decontamination.

SafeHandlingLifecycle cluster_emergency Emergency Response Loop Start Start: Chemical Receipt Inspect Inspect: Iodine Staining? Start->Inspect Decomp Quarantine & Neutralize (Thiosulfate Wash) Inspect->Decomp Yes (Yellow/Brown) Store Storage: 4°C, Dark (Secondary Containment) Inspect->Store No (White/Off-White) Waste Disposal: Halogenated Stream Decomp->Waste Weigh Weighing: Fume Hood Only (Static Control) Store->Weigh Reaction Reaction: Inert Atmosphere (Avoid O2/Heat) Weigh->Reaction Reaction->Waste Post-Exp Cleanout Spill Spill Event Type Solid or Liquid? Spill->Type WetWipe Wet Wipe (No Dust) Type->WetWipe Solid Absorb Absorb + Thiosulfate Type->Absorb Liquid WetWipe->Waste Absorb->Waste

Caption: Operational workflow for handling 2-fluoro-6-iodo-N-methylbenzamide, including quality control checks (iodine decomposition) and emergency spill response paths.

References
  • PubChem. 2-Fluorobenzamide Compound Summary. National Library of Medicine. Accessed 2026.[1][3] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Fluoro-2-iodobenzene (Structural Analogue). Accessed 2026.[1][3] Link

  • TCI Chemicals. Safety Data Sheet: 3-Amino-N-methylbenzamide (Functional Analogue). Accessed 2026.[1][3] Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

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